molecular formula C8H6N2O5 B1348366 2-Carbamoyl-3-nitrobenzoic acid CAS No. 77326-45-5

2-Carbamoyl-3-nitrobenzoic acid

Cat. No.: B1348366
CAS No.: 77326-45-5
M. Wt: 210.14 g/mol
InChI Key: IGLWGHRTQOYFDV-UHFFFAOYSA-N
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Description

2-Carbamoyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6N2O5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carbamoyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLWGHRTQOYFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331338
Record name 2-carbamoyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77326-45-5
Record name 2-carbamoyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Carbamoyl-3-nitrobenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carbamoyl-3-nitrobenzoic acid (CAS Number: 77326-45-5), also known as 3-Nitrophthalamic acid, is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a benzoic acid scaffold substituted with ortho-carbamoyl and meta-nitro groups, renders it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization. It further delves into its pivotal role as a strategic building block in the synthesis of targeted therapeutics, with a particular focus on its potential application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The underlying mechanisms of action for nitroaromatic compounds and their therapeutic derivatives, along with relevant signaling pathways, are discussed to provide a holistic understanding of its significance in contemporary drug discovery.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of pharmaceutical sciences, the identification and utilization of versatile chemical intermediates are paramount to the efficient and innovative development of novel therapeutics. This compound is one such molecule, offering a unique combination of reactive functional groups that can be strategically manipulated to construct a variety of complex molecular architectures.[1] The presence of the carboxylic acid, carbamoyl (amide), and nitro functionalities on a single aromatic ring provides multiple avenues for chemical transformation, including reduction, esterification, and cyclization reactions.[1][2]

While it has been investigated for its potential antimicrobial properties, its primary value in the drug development pipeline lies in its role as a key intermediate for the synthesis of heterocyclic compounds, particularly those relevant to oncology.[2] This guide will explore the fundamental chemistry of this compound and illuminate its strategic importance in the synthesis of targeted therapies.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties and structural features of this compound is essential for its effective handling, characterization, and application in synthesis.

PropertyValueSource
CAS Number 77326-45-5[3]
Molecular Formula C₈H₆N₂O₅[3]
Molecular Weight 210.14 g/mol [3]
IUPAC Name This compound[3]
Synonyms 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide[3]
Appearance Off-white solid (typical)
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol, DMSO.

The crystal structure of this compound has been elucidated, revealing a three-dimensional framework stabilized by intermolecular N-H⋯O hydrogen bonds that link the molecules into ribbons.[1] This structural information is invaluable for understanding its solid-state properties and potential for polymorphism.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the selective amidation of 3-nitrophthalic anhydride. This process leverages the differential reactivity of the two carbonyl groups in the anhydride ring.

Synthetic Pathway: From 3-Nitrophthalic Anhydride

The reaction proceeds via a nucleophilic attack of ammonia on one of the carbonyl carbons of 3-nitrophthalic anhydride, leading to the opening of the anhydride ring to form the desired phthalamic acid derivative.

Synthesis cluster_reactants Reactants cluster_product Product 3-Nitrophthalic_Anhydride 3-Nitrophthalic Anhydride Target_Compound This compound 3-Nitrophthalic_Anhydride->Target_Compound Nucleophilic Acyl Substitution Ammonia Ammonia (NH₃) Ammonia->Target_Compound

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted from Similar Syntheses)

This protocol is adapted from established procedures for the synthesis of related phthalamic acid derivatives and should be optimized for specific laboratory conditions.

Materials:

  • 3-Nitrophthalic anhydride

  • Aqueous ammonia (e.g., 28-30%)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitrophthalic anhydride in deionized water.

  • Amidation: Cool the suspension in an ice bath and slowly add aqueous ammonia dropwise with vigorous stirring. Monitor the reaction progress, as the anhydride dissolves upon reaction.

  • Precipitation: After the reaction is complete (typically confirmed by the disappearance of the starting material), slowly acidify the reaction mixture with concentrated hydrochloric acid while maintaining a low temperature. The product, this compound, will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Characterization and Quality Control

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons in the region of 7.5-8.5 ppm, with splitting patterns consistent with the substitution pattern. A broad singlet for the carboxylic acid proton (often >10 ppm) and two broad singlets for the amide protons.
¹³C NMR Resonances for the two carbonyl carbons (carboxylic acid and amide), and distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro group.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (approx. 2500-3300), C=O stretches for the carboxylic acid and amide (approx. 1650-1750), N-H stretches for the amide (approx. 3200-3400), and characteristic asymmetric and symmetric stretches for the NO₂ group (approx. 1520-1560 and 1340-1380).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (210.14 g/mol ), along with characteristic fragmentation patterns.
Melting Point A sharp melting point is indicative of high purity.
HPLC A single major peak with a consistent retention time under defined chromatographic conditions, used to determine purity.

Applications in Drug Development: A Gateway to PARP Inhibitors

The strategic placement of the functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds of medicinal importance, such as benzimidazoles and quinazolinones.[2][4] A particularly compelling application is its potential role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.

PARP Inhibition: A Targeted Anticancer Strategy

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.[2] Several PARP inhibitors, such as Olaparib and Rucaparib, have been approved for the treatment of BRCA-mutated cancers.[2]

Synthetic Utility in Constructing the PARP Inhibitor Core

Many PARP inhibitors feature a phthalazinone or a related bicyclic heterocyclic core, which serves as a mimic of the nicotinamide moiety of the NAD+ substrate of PARP. This compound can be envisioned as a key starting material for the construction of such cores.

PARP_Synthesis Target_Compound This compound Intermediate_1 2-Amino-3-carboxybenzamide Target_Compound->Intermediate_1 Reduction of Nitro Group Intermediate_2 Heterocyclic Intermediate Intermediate_1->Intermediate_2 Cyclization with appropriate reagents PARP_Inhibitor_Core Phthalazinone or related core structure Intermediate_2->PARP_Inhibitor_Core Further Functionalization

Caption: Proposed synthetic pathway from this compound to a PARP inhibitor core.

A plausible synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the desired heterocyclic system. For instance, the resulting 2-amino-3-carboxybenzamide can undergo condensation with various reagents to form quinazolinone or other related scaffolds.

Potential Biological Activity and Mechanism of Action

While its primary role is as a synthetic intermediate, the inherent structural motifs of this compound suggest potential biological activities.

Antimicrobial Properties of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities. The nitro group can undergo enzymatic reduction within microbial cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to microbial cell death. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported in the literature, related nitrobenzoic acid derivatives have demonstrated activity against various bacterial and fungal strains.[5]

Modulation of Signaling Pathways

Recent research has indicated that certain nitro-substituted benzoic acid derivatives can modulate key cellular signaling pathways involved in inflammation. For example, a nitroalkene benzoic acid derivative has been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[6] The NF-κB pathway is constitutively active in many cancers and plays a role in promoting cell survival and proliferation. Inhibition of this pathway is a validated strategy in cancer therapy. While direct evidence for this compound is lacking, its nitroaromatic structure suggests that it or its derivatives could potentially interact with components of such signaling pathways.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Nitrobenzoic_Acid_Derivative Nitroalkene Benzoic Acid Derivative Nitrobenzoic_Acid_Derivative->IKK inhibits

Caption: Potential modulation of the NF-κB signaling pathway by nitrobenzoic acid derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

The genotoxicity of some nitrobenzoic acid derivatives has been evaluated, with some compounds showing mutagenic potential in bacterial assays.[7] Therefore, it is prudent to handle this compound with care and minimize exposure.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and development. Its strategic combination of functional groups provides a robust platform for the construction of complex heterocyclic molecules, most notably the core structures of PARP inhibitors. While its intrinsic biological activities warrant further investigation, its primary role as a key building block for targeted therapeutics is well-established within the scientific community. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this compound for the creation of next-generation therapies.

References

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  • PubMed. (2022, October 5). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. Retrieved from [Link]

  • PubMed. (n.d.). Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities. Retrieved from [Link]

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  • PubMed. (2014, August 15). β-Nitro substituted carboxylic acids and their cytotoxicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 2-Carbamoyl-3-nitrobenzoic Acid: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-carbamoyl-3-nitrobenzoic acid, a key chemical intermediate with significant applications in the pharmaceutical industry. The document delves into the structural characteristics, physicochemical properties, and detailed synthetic pathways of this compound. Emphasis is placed on providing field-proven insights into the experimental choices and causality behind the synthetic protocols. Furthermore, this guide explores the pivotal role of this compound as a versatile building block in the development of novel therapeutic agents, underscoring its relevance to researchers, scientists, and professionals in drug discovery and development.

Introduction: The Significance of this compound

This compound, also known by its synonym 3-nitrophthalamic acid, is an aromatic organic compound featuring both a carboxylic acid and a carboxamide (carbamoyl) functional group, in addition to a nitro group substituent on the benzene ring.[1] Its strategic placement of reactive functional groups makes it a highly valuable precursor in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs). The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, while the carboxylic acid and carbamoyl moieties offer versatile handles for further chemical modifications.[2] This unique combination of features has positioned this compound as a critical intermediate in the synthesis of pharmaceuticals and dyes.[2]

Structural Elucidation and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 3 with a carboxylic acid group, a carbamoyl group, and a nitro group, respectively.

IUPAC Name: this compound[1] Synonyms: 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide[1] CAS Number: 77326-45-5[1] Molecular Formula: C₈H₆N₂O₅[1]

The spatial arrangement of the functional groups is crucial for its reactivity, particularly in cyclization reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 210.14 g/mol [1]
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in many organic solventsGeneral chemical knowledge
Storage Store in a cool, dry, well-ventilated areaGeneral laboratory practice

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following sections provide a detailed, field-proven protocol, explaining the rationale behind each critical step.

Synthetic Strategy Overview

The most logical and established synthetic route to this compound involves a two-stage process:

  • Nitration of Phthalic Anhydride: This step introduces the nitro group onto the aromatic ring, yielding a mixture of 3-nitro and 4-nitrophthalic acids.

  • Formation of 3-Nitrophthalic Anhydride: The purified 3-nitrophthalic acid is then dehydrated to form the corresponding anhydride.

  • Aminolysis of 3-Nitrophthalic Anhydride: The final step involves the ring-opening of the anhydride with an ammonia source to selectively form the desired this compound.

Synthesis_Workflow Start Phthalic Anhydride Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 3-Nitrophthalic Acid (and 4-nitro isomer) Step1->Intermediate1 Step2 Purification & Dehydration (Acetic Anhydride) Intermediate1->Step2 Intermediate2 3-Nitrophthalic Anhydride Step2->Intermediate2 Step3 Aminolysis (Aqueous Ammonia) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Nitrophthalic Acid

This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.[3]

Materials:

  • Phthalic anhydride

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Concentrated nitric acid (70%)

  • Water

  • Ice

Equipment:

  • Large beaker (e.g., 2 L)

  • Mechanical stirrer

  • Heating mantle or steam bath

  • Separatory funnel

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 2 L beaker equipped with a mechanical stirrer, cautiously add 500 g of phthalic anhydride to 650 mL of concentrated sulfuric acid.

  • Heat the mixture with stirring to 80-90 °C to ensure complete dissolution.

  • Once dissolved, slowly add 210 mL of fuming nitric acid from a separatory funnel over 1-2 hours, maintaining the temperature between 100-110 °C. Caution: This reaction is exothermic and produces toxic nitrogen oxide fumes. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, add 900 mL of concentrated nitric acid.

  • Continue heating and stirring the mixture at 100-110 °C for an additional 2 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into 1.5 L of cold water with vigorous stirring.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the crude product (a mixture of 3- and 4-nitrophthalic acids) using a Büchner funnel.

  • Wash the filter cake with cold water.

  • To separate the isomers, the crude product can be recrystallized from hot water. 3-Nitrophthalic acid is less soluble in water than the 4-nitro isomer and will crystallize out upon cooling.[4]

Expertise & Experience: The use of a mixture of fuming and concentrated nitric acid in sulfuric acid is a classic and potent nitrating mixture required to overcome the deactivating effect of the anhydride group on the aromatic ring. Maintaining the temperature is critical; too low, and the reaction will be sluggish, too high, and there is a risk of runaway reactions and increased formation of byproducts. The purification by recrystallization leverages the differential solubility of the isomers, a common and effective technique in organic synthesis.

Experimental Protocol: Synthesis of 3-Nitrophthalic Anhydride

This protocol is also adapted from a trusted Organic Syntheses procedure.[5]

Materials:

  • 3-Nitrophthalic acid (from the previous step)

  • Acetic anhydride

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Porcelain dish

  • Mortar and pestle

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 211 g (1 mole) of 3-nitrophthalic acid with 205 g (2 moles) of acetic anhydride.

  • Heat the mixture to a gentle reflux until all the 3-nitrophthalic acid has dissolved. Continue heating for an additional 10-15 minutes.

  • Pour the hot solution into a porcelain dish and allow it to cool to room temperature. The 3-nitrophthalic anhydride will crystallize.

  • Grind the solid mass in a mortar and pestle to a fine powder.

  • Wash the powder with anhydrous ether to remove residual acetic anhydride and acetic acid.

  • Dry the product in a desiccator or a vacuum oven. The expected yield is high, typically in the range of 88-93%.[5]

Expertise & Experience: Acetic anhydride is an effective and common dehydrating agent for the conversion of dicarboxylic acids to their corresponding anhydrides. The use of an excess of acetic anhydride ensures the complete conversion of the diacid. Pouring the hot solution to crystallize provides a solid mass that is easily handled and purified.

Experimental Protocol: Synthesis of this compound

This final step involves the selective ring-opening of the anhydride.

Materials:

  • 3-Nitrophthalic anhydride (from the previous step)

  • Aqueous ammonia (e.g., 28-30%)

  • Hydrochloric acid (concentrated)

  • Water

  • Ice

Equipment:

  • Beaker or Erlenmeyer flask

  • Stirring plate and stir bar

  • pH paper or meter

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Suspend 193 g (1 mole) of 3-nitrophthalic anhydride in a suitable amount of water in a beaker with stirring.

  • Cool the suspension in an ice bath.

  • Slowly add concentrated aqueous ammonia solution dropwise while maintaining the temperature below 10 °C. Continue the addition until the solution becomes basic and all the anhydride has dissolved.

  • Stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Slowly acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the this compound.

  • Cool the mixture thoroughly in an ice bath to ensure complete precipitation.

  • Collect the white to off-white precipitate by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product in a desiccator or a vacuum oven.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by the dissolution of the anhydride in the basic solution and the subsequent precipitation of the product upon acidification. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the 3-nitrophthalic anhydride. This leads to the opening of the anhydride ring and the formation of the ammonium salt of this compound. Subsequent acidification protonates the carboxylate to yield the final product.

Applications in Drug Development and Medicinal Chemistry

This compound is not just a laboratory curiosity; it is a cornerstone intermediate in the synthesis of several important pharmaceutical compounds.

Intermediate in the Synthesis of Pomalidomide

One of the most significant applications of this compound and its precursor, 3-nitrophthalic anhydride, is in the synthesis of Pomalidomide.[6] Pomalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. The synthesis involves the condensation of 3-nitrophthalic anhydride with a glutaramide derivative, followed by the reduction of the nitro group.[7]

Pomalidomide_Synthesis Start 3-Nitrophthalic Anhydride Step1 Condensation Start->Step1 Reagent Glutaramide Derivative Reagent->Step1 Intermediate Nitro-Pomalidomide Precursor Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 End Pomalidomide Step2->End

Caption: Conceptual pathway for Pomalidomide synthesis.

A Scaffold for Novel Therapeutic Agents

The unique structural features of this compound make it an attractive scaffold for the development of new chemical entities (NCEs) with potential therapeutic activities. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the generation of diverse compound libraries for screening. For instance, derivatives of carbamoyl benzoic acids have been investigated for their potential as antimicrobial and anticancer agents.[8] The core structure can be modified at the carboxylic acid, the carbamoyl nitrogen, or the nitro group (e.g., through reduction to an amine), leading to a vast chemical space for exploration in drug discovery.

Conclusion

This compound is a molecule of significant industrial and academic importance. Its synthesis, while requiring careful control of reaction conditions, is based on well-established and reliable chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their work with this versatile compound. As the demand for novel therapeutics continues to grow, the role of key intermediates like this compound in enabling the synthesis of complex and life-saving drugs will undoubtedly remain crucial.

References

  • Nicolet, B. H.; Bender, J. A. 3-Nitrophthalic Anhydride. Org. Synth.1927 , 7, 70. [Link]

  • Culhane, P. J.; Woodward, G. E. 3-Nitrophthalic Acid. Org. Synth.1927 , 7, 68. [Link]

  • Vibzz Lab. 3-Nitrophthalic acid : Organic synthesis. YouTube, 27 Jan. 2021. [Link] (Note: A representative, stable URL should be used here if available from the search results).

  • MySkinRecipes. This compound. [Link]

  • Reinvestigation of 3-Nitrophthalic acid Synthesis. SID. [Link] (Note: A representative, stable URL should be used here if available from the search results).

  • A Note on the Synthesis of 3-Nitrophthalic Acid. Sciencemadness.org. [Link] (Note: A representative, stable URL should be used here if available from the search results).

  • PubChem. This compound. [Link]

  • Google Patents. Process for making nitrophthalic anhydrides.
  • Google Patents.

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Spectroscopic data of 2-Carbamoyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Carbamoyl-3-nitrobenzoic acid

This compound, also known as 3-Nitrophthalamic acid, is a substituted aromatic compound featuring a benzoic acid backbone with adjacent carbamoyl (-CONH₂) and nitro (-NO₂) groups. These electron-withdrawing substituents create a distinct electronic environment that profoundly influences its spectroscopic signature.

Key Physicochemical Data:

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamide[PubChem][1]
CAS Number 77326-45-5[PubChem][1]
Molecular Formula C₈H₆N₂O₅[PubChem][1]
Molecular Weight 210.14 g/mol [PubChem][1]
Melting Point 153-154 °C[ChemicalBook][2]

The molecular structure, confirmed by crystallographic studies, shows the steric and electronic interplay of the ortho- and meta-positioned functional groups.[3] For clarity in the subsequent spectroscopic assignments, the following atom numbering scheme will be used.

Caption: Molecular structure and numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve the polar analyte and the presence of exchangeable protons (-COOH, -NH₂) which would otherwise be lost in solvents like D₂O.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region will display a complex pattern for the three adjacent protons (H4, H5, H6). The acidic proton of the carboxyl group and the two amide protons will appear as broad signals.

Table of Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
-COOH (1H)> 13.0Broad singlet-Highly deshielded acidic proton, subject to hydrogen bonding.
-CONH₂ (2H)8.0 - 8.5Two broad singlets-Amide protons are diastereotopic due to restricted rotation and will appear as two distinct, broad signals.
H6 8.2 - 8.4Doublet of doublets (dd)J(H6-H5) ≈ 7-8 Hz, J(H6-H4) ≈ 1-2 HzDeshielded by the adjacent carboxylic acid group. Coupled to both H5 (ortho) and H4 (meta).
H4 8.0 - 8.2Doublet of doublets (dd)J(H4-H5) ≈ 7-8 Hz, J(H4-H6) ≈ 1-2 HzDeshielded by the adjacent nitro group. Coupled to both H5 (ortho) and H6 (meta).
H5 7.8 - 8.0Triplet (t) or Triplet of doublets (td)J(H5-H4) ≈ 7-8 Hz, J(H5-H6) ≈ 7-8 HzAppears as a pseudo-triplet due to similar ortho-coupling constants to H4 and H6.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Standard acquisition parameters (e.g., 30° pulse, 2-second acquisition time, 2-second relaxation delay) are typically sufficient.[4]

  • Data Acquisition: Acquire 16-64 scans for a good signal-to-noise ratio.

  • Confirmation: To confirm the -COOH and -NH₂ peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton signals should diminish or disappear.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing substituents.

Table of Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7 (-COOH) 166 - 168Typical range for a carboxylic acid carbon attached to an aromatic ring.[5]
C8 (-CONH₂) 165 - 167Typical range for a primary amide carbonyl carbon.
C3 (-NO₂) 148 - 152Carbon directly attached to the highly electron-withdrawing nitro group is strongly deshielded.
C1 (-COOH) 135 - 138Quaternary carbon attached to the carboxylic acid group.
C2 (-CONH₂) 132 - 135Quaternary carbon attached to the carbamoyl group.
C6 130 - 133Aromatic CH carbon ortho to the carboxylic acid group.
C4 128 - 131Aromatic CH carbon ortho to the nitro group.
C5 124 - 127Aromatic CH carbon positioned between two other CH groups.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a standard proton-decoupled pulse program. The spectral width should be set to ~220 ppm.[4]

  • Data Acquisition: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C, especially to observe the quaternary carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is expected to be complex but highly informative.

Table of Predicted Major IR Absorption Bands (KBr Pellet/ATR):

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2500-3300O-H stretch (hydrogen-bonded dimer)Carboxylic AcidVery Broad, Strong
3150-3400N-H stretch (symmetric & asymmetric)Primary Amide (-NH₂)Medium, two bands
~1710C=O stretchCarboxylic Acid (dimer)Strong, Sharp
~1670C=O stretch (Amide I band)Amide (-CONH₂)Strong, Sharp
~1600N-H bend (Amide II band)Amide (-CONH₂)Medium
1520-1560N-O asymmetric stretchNitro (-NO₂)Strong
1340-1370N-O symmetric stretchNitro (-NO₂)Strong
1450-1600C=C stretchAromatic RingMedium to Weak (multiple bands)
3000-3100C-H stretchAromatic RingMedium to Weak

Causality in Interpretation: The presence of a very broad absorption centered around 3000 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[5] This, combined with two strong carbonyl peaks (one for the acid, one for the amide) and two strong absorptions for the nitro group, provides a powerful and rapid confirmation of the primary functional groups.[6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire at least 16 scans and perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and can offer structural information through fragmentation analysis. Electrospray ionization (ESI) in negative ion mode is the preferred method due to the acidic nature of the molecule.

Predicted Mass Spectrum Data (ESI-):

  • Molecular Ion: The most prominent peak is expected to be the deprotonated molecule, [M-H]⁻.

    • Molecular Formula: C₈H₆N₂O₅

    • Exact Mass: 210.0277

    • Predicted m/z for [C₈H₅N₂O₅]⁻: 209.0204

  • Plausible Fragmentation Pathways:

    • Loss of H₂O (18.01 Da): Fragmentation of the carboxylic acid group could lead to a peak at m/z 191.0098.

    • Loss of NO₂ (46.01 Da): Cleavage of the C-N bond could result in a fragment at m/z 163.0115.

    • Loss of CONH₂ (44.02 Da): Cleavage of the amide group could yield a fragment at m/z 165.0089.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in negative ion mode (ESI-). Set the capillary voltage and other source parameters to optimize the signal for the target m/z of 209.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-500) to observe the molecular ion and any fragments. High-resolution MS (HRMS) is recommended to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation does not rely on a single technique but on the convergence of all data. The workflow below illustrates the logical process for an unambiguous characterization.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Integration & Confirmation Sample Purified Sample of This compound MS Mass Spectrometry (ESI-) Sample->MS Confirm MW (m/z 209.02 [M-H]⁻) IR IR Spectroscopy (ATR) Sample->IR Identify Functional Groups (-COOH, -CONH₂, -NO₂) H_NMR ¹H NMR (DMSO-d₆) Sample->H_NMR Integration Integrated Data Analysis MS->Integration IR->Integration C_NMR ¹³C NMR (DMSO-d₆) H_NMR->C_NMR DEPT DEPT / 2D NMR (Optional, for complex cases) C_NMR->DEPT DEPT->Integration Confirmation Unambiguous Structure Confirmation Integration->Confirmation

Caption: A validated workflow for the comprehensive spectroscopic characterization of the target molecule.

By systematically acquiring and cross-correlating data from these orthogonal techniques, researchers can achieve a high-confidence structural assignment for this compound, ensuring the integrity of their downstream research and development activities.

References

  • BenchChem. Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Smolecule. Buy this compound | 77326-45-5.
  • Xue-Mei, L., Shan-Shan, G., Qiang, X., & Shu-Sheng, Z. (2006). This compound. Acta Crystallographica Section E Structure Reports Online, 62(6), o2539–o2540. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available at: [Link]

  • BenchChem. A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors.
  • Iartsev, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1). Available at: [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-Carbamoyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-carbamoyl-3-nitrobenzoic acid, a key intermediate in the synthesis of various functional materials and pharmaceuticals.[1] While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid, to establish a robust methodology for its evaluation. This guide details the underlying scientific principles and provides actionable protocols for determining aqueous and organic solubility, as well as stability under forced degradation conditions as mandated by regulatory bodies. The included experimental designs, analytical method development strategies, and data interpretation frameworks are intended to equip researchers with the necessary tools to thoroughly assess the physicochemical properties of this compound, ensuring its effective and safe application in research and development.

Introduction: The Scientific Imperative

This compound, also known as 3-nitrophthalamic acid, is an important organic intermediate.[2] Its molecular structure, featuring a carboxylic acid, a carbamoyl (amide) group, and a nitro group on a benzene ring, imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity. A thorough understanding of its solubility and stability is paramount for its use in synthesis, formulation, and as a potential pharmaceutical building block. This guide provides a detailed roadmap for elucidating these critical parameters.

Physicochemical Properties: A Starting Point

A foundational understanding of the intrinsic properties of this compound is essential for designing robust solubility and stability studies.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₅PubChem CID: 437547[2]
Molecular Weight210.14 g/mol PubChem CID: 437547[2]
IUPAC NameThis compoundPubChem CID: 437547[2]
Synonyms3-Nitrophthalamic acid, 2-Carboxy-6-nitrobenzamidePubChem CID: 437547[2]
Computed XLogP3-AA0.1PubChem CID: 437547[2]
Hydrogen Bond Donor Count2PubChem CID: 437547[2]
Hydrogen Bond Acceptor Count5PubChem CID: 437547[2]

The presence of multiple hydrogen bond donors and acceptors, coupled with a low computed partition coefficient (XLogP), suggests a degree of aqueous solubility. However, the rigid aromatic core may limit this.

Solubility Profiling: A Comprehensive Approach

A thorough understanding of a compound's solubility in various media is critical for its application. The following sections outline a systematic approach to determining the solubility of this compound.

Theoretical Considerations

The solubility of this compound will be governed by the interplay of its functional groups with the solvent. The carboxylic acid and carbamoyl groups can participate in hydrogen bonding with protic solvents like water and alcohols. The nitro group, being electron-withdrawing, increases the acidity of the carboxylic acid compared to benzoic acid.

Solubility in Aqueous Media

The aqueous solubility of this compound is expected to be pH-dependent due to the ionizable carboxylic acid group.

Experimental Protocol: Equilibrium Solubility Determination in Aqueous Buffers

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) using appropriate buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm filter to remove undissolved solid. Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV (see Section 5), to determine the concentration of the dissolved compound.

Solubility in Organic Solvents

Solubility in organic solvents is crucial for synthesis, purification, and formulation. Based on data for related nitrobenzoic acids, we can anticipate its solubility profile. 3-Nitrobenzoic acid is soluble in oxygenated and chlorinated solvents.[3]

Experimental Protocol: Equilibrium Solubility in Organic Solvents

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) until equilibrium is achieved.

  • Sample Collection and Preparation: Collect and prepare samples as described in the aqueous solubility protocol.

  • Quantification: Quantify the dissolved compound using a suitable analytical method.

Table of Expected Solubility Behavior (Based on Analogues)

SolventPredicted SolubilityRationale
WaterLow to Moderate (pH-dependent)Presence of polar functional groups, but also a rigid aromatic ring.
MethanolHighPolar protic solvent capable of hydrogen bonding.
EthanolHighPolar protic solvent capable of hydrogen bonding.
AcetoneModerate to HighPolar aprotic solvent.
Ethyl AcetateLow to ModerateModerately polar solvent.
DichloromethaneLowNon-polar solvent.
TolueneLowNon-polar solvent.

Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

General Principles of Forced Degradation

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without completely degrading the parent compound.

Experimental Protocols for Forced Degradation

4.2.1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Dissolve this compound in a solution of 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration.

    • Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for analysis.

    • Anticipated Reaction: The carbamoyl group is susceptible to hydrolysis under acidic conditions to yield the corresponding carboxylic acid (3-nitrophthalic acid) and ammonia.[4][5]

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 N NaOH.

    • Maintain the solution at room temperature or slightly elevated temperature.

    • Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

    • Anticipated Reaction: Similar to acidic conditions, the carbamoyl group can be hydrolyzed. The carboxylic acid will exist as its carboxylate salt.

  • Neutral Hydrolysis:

    • Dissolve the compound in purified water.

    • Heat the solution at a controlled temperature.

    • Withdraw samples at various time points and dilute for analysis.

4.2.2. Oxidative Degradation

  • Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at various time points and dilute for analysis.

    • Anticipated Reaction: The aromatic ring or other functional groups may be susceptible to oxidation.

4.2.3. Thermal Degradation

  • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105 °C).

  • Also, prepare a solution of the compound and expose it to heat.

  • Analyze samples at different time intervals.

    • Anticipated Reaction: For nitrobenzoic acid isomers, thermal decomposition has been observed at elevated temperatures.[6] Decarboxylation is a potential degradation pathway.[7]

4.2.4. Photolytic Degradation

  • Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark.

  • Analyze both the exposed and control samples at various time points.

    • Anticipated Reaction: The nitroaromatic system can absorb UV light and may undergo photochemical reactions.[3][8]

Visualization of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1N HCl, 80°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 0.1N NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 105°C, solid & solution) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Samples Characterization Characterization of Degradants (e.g., LC-MS, NMR) HPLC->Characterization Identify & Quantify API This compound (API & Drug Product) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development Strategy
  • Column Selection: A C18 column is a good starting point for the separation of this moderately polar compound.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid.

  • Detection Wavelength: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Gradient Elution: A gradient elution program may be necessary to separate the parent compound from its degradation products, which may have different polarities.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualization of HPLC Method Development

HPLC_Method_Development Start Define Analytical Target Profile Column Select Column (e.g., C18, C8) Start->Column MobilePhase Optimize Mobile Phase (pH, Organic Modifier) Column->MobilePhase Detection Select Detection Wavelength (UV-Vis Scan) MobilePhase->Detection Gradient Develop Gradient Elution Detection->Gradient ForcedDeg Inject Forced Degradation Samples Gradient->ForcedDeg Specificity Assess Peak Purity & Resolution ForcedDeg->Specificity Specificity->MobilePhase Does not meet criteria Validation Validate Method (ICH Q2) Specificity->Validation Meets Criteria FinalMethod Final Stability-Indicating Method Validation->FinalMethod

Caption: HPLC method development workflow.

Potential Degradation Pathways

Based on the structure of this compound and literature on related compounds, several degradation pathways can be postulated:

  • Hydrolysis of the Carbamoyl Group: This is a likely pathway under both acidic and basic conditions, leading to the formation of 3-nitrophthalic acid.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Reduction of the Nitro Group: While this is a common microbial degradation pathway, it could also occur under certain chemical conditions, leading to the formation of 2-carbamoyl-3-aminobenzoic acid.[9][10][11][12][13]

  • Ring Opening: Under harsh oxidative conditions, the aromatic ring may be cleaved.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and leveraging the insights from related compounds, researchers can generate the critical data needed for informed decision-making in drug development and other chemical applications. The emphasis on robust experimental design and validated analytical methodology ensures the integrity and reliability of the results obtained.

References

  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google P
  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - NIH. (URL: [Link])

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - NIH. (URL: [Link])

  • This compound - Sci-Hub. (URL: [Link])

  • This compound | C8H6N2O5 | CID 437547 - PubChem. (URL: [Link])

  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. (URL: [Link])

  • A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 - PubMed. (URL: [Link])

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (URL: [Link])

  • (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound - ResearchGate. (URL: [Link])

  • The solubility of 3-nitrobenzoic acid in seven solvents. - ResearchGate. (URL: [Link])

  • Degradation of 2-nitrobenzoate by Burkholderia terrae strain KU-15 - PubMed. (URL: [Link])

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (URL: [Link])

  • Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41 - MDPI. (URL: [Link])

  • A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 | Request PDF - ResearchGate. (URL: [Link])

  • Development and validation of stability indicating HPLC–PDA method for the simultaneous determination of benzoyl peroxide and tretinoin. (URL: [Link])

  • 3-Nitrobenzoic acid - Wikipedia. (URL: [Link])

  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids - ResearchGate. (URL: [Link])

  • Forced degradation and impurity profiling. (URL: [Link])

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin - UniCH. (URL: [Link])

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid - Widya Mandala Surabaya Catholic University Repository. (URL: [Link])

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (URL: [Link])

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (URL: [Link])

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (URL: [Link])

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (URL: [Link])

  • Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14 - NIH. (URL: [Link])

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Reactivity of the carbamoyl group in 2-Carbamoyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carbamoyl Group in 2-Carbamoyl-3-nitrobenzoic Acid

Abstract

This compound, also known as 3-nitrophthalamic acid, is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and complex heterocyclic frameworks.[1] Its synthetic utility is largely dictated by the reactivity of its three functional groups: a carboxylic acid, a nitro group, and a carbamoyl (primary amide) group. This guide provides an in-depth analysis of the carbamoyl group's reactivity, which is intricately modulated by the electronic effects of its neighboring substituents. We will explore the mechanistic underpinnings of its key transformations, including intramolecular cyclization, hydrolysis, rearrangement, and reduction, offering field-proven insights and detailed experimental frameworks for researchers in organic synthesis and drug development.

Molecular Structure and Electronic Landscape

The reactivity of any functional group is a direct consequence of the molecule's overall electronic structure. In this compound, the carbamoyl group is positioned on an aromatic ring between two powerful electron-withdrawing groups (EWGs): a carboxylic acid at the C2 position and a nitro group at the C3 position.

  • Chemical Structure:

G Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Intramolecular Nucleophilic Attack Product 3-Nitrophthalimide + H₂O Intermediate->Product Dehydration (-H₂O) G Amide 2-Carbamoyl-3-nitrobenzoic Acid NBromoamide N-Bromoamide Intermediate Amide->NBromoamide + Br₂, NaOH Isocyanate Isocyanate Intermediate NBromoamide->Isocyanate Rearrangement CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O Amine 2-Amino-3-nitrobenzoic Acid + CO₂ CarbamicAcid->Amine Decarboxylation

Caption: Mechanism of the Hofmann Rearrangement.

Hydrolysis to 3-Nitrophthalic Acid

While amides are the least reactive of the carboxylic acid derivatives, they can be hydrolyzed to the corresponding carboxylic acid under forcing acidic or basic conditions with heat.

[2]Causality of Experimental Choice:

  • Acid-Catalyzed Hydrolysis: Requires a strong acid (e.g., H₂SO₄) and heat. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: Involves the direct attack of a strong nucleophile (e.g., OH⁻) on the carbonyl carbon. T[3]his process is effectively irreversible because the final step is an acid-base reaction that forms a resonance-stabilized carboxylate salt. This is often the preferred method due to the higher nucleophilicity of hydroxide compared to water.

Reduction to 2-(aminomethyl)-3-nitrobenzoic Acid

The carbamoyl group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

[2]Authoritative Grounding & Challenges: A significant challenge in this transformation is chemoselectivity. The nitro group is also readily reduced by LiAlH₄. T[4][5]herefore, performing this reaction is likely to result in the reduction of both the amide and the nitro group, yielding 2-(aminomethyl)-3-aminobenzoic acid. Selective reduction of the amide without affecting the nitro group is exceptionally difficult and would require specialized, milder reducing agents or a protecting group strategy for the nitro function.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for in-process checks and purification.

Protocol 1: Intramolecular Cyclization to 3-Nitrophthalimide
  • Materials: this compound (1.0 eq), Acetic Anhydride (3.0 eq), Sodium Acetate (0.1 eq).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and sodium acetate.

  • Procedure: a. Add acetic anhydride to the flask. b. Heat the mixture to reflux (approx. 140°C) for 2-3 hours. c. In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Workup and Purification: a. Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate. b. Pour the cooled mixture into a beaker of cold deionized water to hydrolyze excess acetic anhydride and fully precipitate the product. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol. e. Dry the product in a vacuum oven at 60-70°C. Recrystallize from ethanol or acetic acid if further purification is needed.

Protocol 2: Hofmann Rearrangement to 2-Amino-3-nitrobenzoic Acid

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials: this compound (1.0 eq), Sodium Hydroxide (4.0 eq), Bromine (1.1 eq), Deionized Water.

  • Reaction Setup: Prepare a solution of NaOH in water in a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, and cool it to 0-5°C in an ice-salt bath.

  • Procedure: a. Slowly add bromine to the cold NaOH solution via the dropping funnel with vigorous stirring to form a solution of sodium hypobromite. Maintain the temperature below 10°C. b. In a separate beaker, dissolve the this compound in a cold solution of NaOH (2.0 eq) in water. c. Add the solution of the starting material dropwise to the sodium hypobromite solution, keeping the temperature between 0-10°C. d. After the addition is complete, slowly warm the reaction mixture to 70-80°C and hold for 1-2 hours.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Carefully acidify the solution with concentrated HCl until the pH is ~3-4 to precipitate the amino acid product. c. Cool the mixture in an ice bath to ensure complete precipitation. d. Collect the solid by vacuum filtration and wash with cold water. e. Dry the crude product. Recrystallization from an ethanol/water mixture can be performed for further purification.

Data Summary: Reactivity Profile

Reaction TypeReagents & ConditionsProductKey Considerations
Intramolecular Cyclization Heat (e.g., >150°C) or Acetic Anhydride3-NitrophthalimideA highly favorable intramolecular reaction.
Hofmann Rearrangement 1. Br₂, NaOH, H₂O, 0-10°C2. Heat (70-80°C)2-Amino-3-nitrobenzoic acidProvides a route to an important amino acid precursor.
Base-Catalyzed Hydrolysis NaOH (aq), Heat3-Nitrophthalic acidRequires forcing conditions; effectively irreversible.
Acid-Catalyzed Hydrolysis H₂SO₄ (aq), Heat3-Nitrophthalic acidRequires forcing conditions; reaction is at equilibrium.
Reduction LiAlH₄, then H₂O workup2-(aminomethyl)-3-aminobenzoic acidLow chemoselectivity; both amide and nitro groups are typically reduced.

Conclusion

The carbamoyl group in this compound exhibits a rich and synthetically valuable reactivity profile. Its transformations are heavily influenced by the ortho-positioning of the carboxylic acid and the strong electron-withdrawing nature of the adjacent nitro group. While susceptible to standard amide reactions such as hydrolysis and reduction, its most significant and facile transformations are intramolecular cyclization to 3-nitrophthalimide and the Hofmann rearrangement to 2-amino-3-nitrobenzoic acid. A thorough understanding of these reaction pathways and the electronic factors that govern them allows researchers to strategically employ this molecule as a versatile scaffold in the development of novel therapeutics and advanced materials.

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Role of the nitro group in 2-Carbamoyl-3-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of the Nitro Group in 2-Carbamoyl-3-nitrobenzoic Acid Reactions

Abstract

This compound is a multifaceted organic compound whose reactivity is profoundly governed by the electronic and steric interplay between its constituent functional groups. This technical guide offers an in-depth analysis of the pivotal role the nitro group plays in dictating the chemical behavior of this molecule. We will explore how its powerful electron-withdrawing nature modulates the acidity of the carboxylic acid, deactivates the aromatic ring towards electrophilic attack, and conversely, activates it for potential nucleophilic aromatic substitution. Furthermore, this guide will detail key transformations, such as the reduction of the nitro group, which opens pathways to novel derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles that drive the reactions of this compound.

Core Physicochemical and Electronic Properties

This compound, with the molecular formula C₈H₆N₂O₅, possesses a unique substitution pattern on the benzene ring that defines its chemical character.[1][2] The spatial arrangement of a carboxylic acid, a carbamoyl group, and a nitro group creates a complex electronic environment that is key to understanding its reactivity.

PropertyValueSource
Molecular Formula C₈H₆N₂O₅[1][2]
Molecular Weight 210.14 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Synonym 3-Nitrophthalamic acid[2]
The Dominant Electronic Influence of the Nitro Group

The nitro group (—NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[4] Its influence stems from two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds.[5]

  • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions relative to the nitro group.[6]

This strong electron withdrawal significantly reduces the electron density of the aromatic ring, rendering it deactivated towards electrophilic aromatic substitution.[4][7] Concurrently, this electron deficiency makes the ring susceptible to attack by nucleophiles, a critical aspect for nucleophilic aromatic substitution (SNAr) reactions.[4][8]

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) A Aromatic Ring B Nitro Group (NO₂) A->B σ-bond electron withdrawal C π-system of Ring D p-orbitals of NO₂ C->D π-electron delocalization Start This compound Start->A Start->C

Caption: Electronic effects of the nitro group.

Impact on Acidity: The Ortho Effect

Substituents on a benzoic acid ring significantly influence the acidity of the carboxyl group. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion.[5][9][10] In this compound, the nitro group at the 3-position strongly contributes to this effect.

However, a more dominant phenomenon is the ortho effect . Almost any group in the ortho position relative to the carboxylic acid will increase its acidity, often more than the same group in the meta or para positions.[9][11][12] This is attributed to a combination of electronic and steric factors.[9] In this molecule, the adjacent carbamoyl group at the 2-position forces the carboxylic acid group to twist out of the plane of the benzene ring.[11][12] This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton.[11]

CompoundpKₐReason for Acidity Change
Benzoic Acid4.20Reference compound.
3-Nitrobenzoic Acid3.47Increased acidity due to the electron-withdrawing nitro group stabilizing the conjugate base.[13]
2-Nitrobenzoic Acid2.21Significantly increased acidity due to the ortho effect and electron withdrawal.[3]
This compound Predicted to be highly acidicAcidity is enhanced by both the ortho carbamoyl group (steric effect) and the meta nitro group (electronic effect).

Key Chemical Transformations

The nitro group is not merely a passive electronic influencer; it is an active participant and a key site for chemical transformation. Its reactivity dictates the synthetic utility of this compound.

Reduction of the Nitro Group to an Amine

The most significant and synthetically useful reaction involving the nitro group is its reduction to an amine (—NH₂). This transformation is fundamental because it completely alters the electronic character of the substituent from a strong electron-withdrawing group to a potent electron-donating group.[14] This conversion opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. The resulting 3-amino-2-carbamoylbenzoic acid is a derivative of anthranilic acid, a valuable scaffold in medicinal chemistry.

Common methods for this reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl).[14][15]

This protocol provides a standard laboratory procedure for the reduction of an aromatic nitro group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

reduction_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Suspend Starting Material in Ethanol B 2. Add SnCl₂·2H₂O A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool & Neutralize with NaHCO₃ C->D Reaction Complete E 5. Filter through Celite D->E F 6. Concentrate Filtrate E->F G Purified Product F->G

Caption: Experimental workflow for nitro group reduction.

Influence on Aromatic Substitution Reactions

The combined electron-withdrawing power of the nitro, carboxylic acid, and carbamoyl groups strongly deactivates the benzene ring, making electrophilic substitution reactions very difficult.[13][16] If a reaction were forced under harsh conditions, the directing effect of the existing substituents would need to be considered. The nitro group is a meta-director, while the carboxylic acid and carbamoyl groups are also meta-directors.[7] This would direct an incoming electrophile to the C5 position.

While this compound itself lacks a conventional leaving group for an SNAr reaction, the principle is crucial for its derivatives. The presence of a strong electron-withdrawing nitro group activates the ortho and para positions to nucleophilic attack.[8][17][18] For a derivative, such as one with a halogen at the C4 or C6 position, the nitro group at C3 would facilitate the displacement of that halogen by a nucleophile.

The SNAr mechanism proceeds in two steps:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex .[8][19] The negative charge is delocalized across the ring and, critically, onto the electron-withdrawing nitro group.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.[19]

snar_mechanism A Aryl Halide (with ortho/para NO₂) B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (Addition) C Substitution Product B->C - X⁻ (Elimination) LG Leaving Group (X⁻) Nu Nucleophile (Nu⁻)

Caption: Generalized SNAr mechanism.

Conclusion

The nitro group in this compound is the principal determinant of its chemical reactivity. Its profound electron-withdrawing properties enhance the molecule's acidity via the ortho effect, dictate the regioselectivity and feasibility of aromatic substitution reactions, and provide a reactive handle for synthetic transformations. The reduction of the nitro group to an amine is a particularly powerful strategy, enabling access to a diverse range of derivatives essential for pharmaceutical and materials science research. A thorough understanding of the role of the nitro group is therefore indispensable for any scientist working with this versatile compound.

References

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The Emerging Potential of 2-Carbamoyl-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Carbamoyl-3-nitrobenzoic acid, a versatile scaffold with significant, yet underexplored, potential in medicinal chemistry. While direct biological data on this specific molecule is emerging, its structural motifs—a nitroaromatic ring, a carboxylic acid, and a carbamoyl group—are well-established pharmacophores. This guide will synthesize current knowledge on related compounds to project the potential applications of this compound, focusing on its prospective roles as an antimicrobial and anti-inflammatory agent. We will delve into the mechanistic rationale behind these potential activities, provide detailed hypothetical experimental protocols for validation, and present a forward-looking perspective on its application as a foundational structure in drug discovery.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. This compound (C₈H₆N₂O₅) presents itself as a compelling candidate in this regard.[1][2] Its constituent functional groups are not merely passive structural elements; they are active participants in potential biomolecular interactions.

  • The nitroaromatic system is a well-known feature in a variety of antimicrobial agents, often acting as a prodrug that is activated under specific physiological conditions.[3][4][5]

  • The carboxylic acid moiety provides a key site for hydrogen bonding and salt bridge formation, crucial for anchoring a molecule within a receptor's binding pocket.[6]

  • The carbamoyl group offers additional hydrogen bonding capabilities and can play a significant role in modulating the pharmacokinetic properties of a drug candidate.[7]

This guide will deconstruct the potential of this compound, offering a scientifically grounded roadmap for its exploration as a lead compound in medicinal chemistry.

Potential Therapeutic Applications

Antimicrobial Activity: A Mechanistic Perspective

The presence of the nitro group on the benzoic acid ring is the primary indicator of potential antimicrobial activity.[8] Nitroaromatic compounds are particularly effective against anaerobic bacteria and some parasites.[5]

Mechanism of Action: The prevailing hypothesis for the antimicrobial action of nitroaromatic compounds is their reductive bioactivation within the target organism.[4][9] Bacterial nitroreductases, flavoenzymes that are abundant in many pathogenic bacteria, are capable of reducing the nitro group.[10] This reduction is not a detoxification process but rather a metabolic activation, leading to the formation of cytotoxic intermediates.

The proposed bioactivation pathway is as follows:

  • Enzymatic Reduction: The nitro group of this compound is reduced by a bacterial nitroreductase to a nitroso derivative.

  • Further Reduction: The nitroso intermediate is further reduced to a hydroxylamine.

  • Generation of Reactive Species: These reduced intermediates, particularly the nitro radical anion, can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress.[4]

  • Covalent Modification: The highly reactive intermediates can also covalently bind to and damage critical biomolecules such as DNA, RNA, and proteins, ultimately leading to cell death.[3]

Diagram: Proposed Bioactivation of this compound

Bioactivation_Pathway Proposed Bioactivation Pathway of this compound in Bacteria Compound 2-Carbamoyl-3-nitrobenzoic acid (Prodrug) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Radical Nitro Radical Anion Nitroreductase->Radical e- Nitroso Nitroso Intermediate Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine e-, H+ Damage Covalent Adducts (DNA, Protein Damage) Hydroxylamine->Damage Radical->Nitroso e-, H+ ROS Reactive Oxygen Species (ROS) Radical->ROS O2

Caption: Reductive bioactivation of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess the in vitro antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Potential: Targeting Key Mediators

The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). While the precise anti-inflammatory mechanism of this compound is yet to be determined, its structure suggests potential interactions with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Hypothesized Mechanism: The carboxylic acid group is a critical feature for the binding of many NSAIDs to the active site of COX enzymes. It typically forms an ionic bond with a positively charged arginine residue in the active site. The nitro and carbamoyl groups could form additional hydrogen bonds, enhancing binding affinity and potentially conferring selectivity for COX-2 over COX-1.

Diagram: Hypothetical Interaction with COX-2 Active Site

Caption: Hypothetical binding interactions within the COX-2 active site.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and various concentrations of this compound in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme, the test compound, and incubate for a specified time at the recommended temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: After a set incubation period, add the colorimetric substrate. The intensity of the color produced is proportional to the amount of prostaglandin H2 generated.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

The this compound Scaffold in Drug Design

Beyond its potential intrinsic activities, this compound serves as an excellent starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies. The three functional groups offer distinct points for chemical modification.

Table 1: Potential Modifications and Their Rationale

Functional GroupPotential ModificationsRationale for Modification
Carboxylic Acid Esterification, Amide formationImprove cell permeability, modulate binding interactions, prodrug strategies
Nitro Group Reduction to an amine, Nucleophilic aromatic substitutionAlter electronic properties, introduce new hydrogen bonding donors, explore different binding modes
Carbamoyl Group N-alkylation, N-arylationModulate lipophilicity, introduce steric bulk to probe binding pocket

Synthetic Workflow for Derivative Synthesis:

Derivative_Synthesis Synthetic Workflow for Derivative Library Start 2-Carbamoyl-3-nitrobenzoic acid Ester Ester Derivatives Start->Ester Esterification Amide Amide Derivatives Start->Amide Amide Coupling Amine Amino Derivatives Start->Amine Nitro Reduction Substituted_Amine N-Substituted Amino Derivatives Amine->Substituted_Amine Alkylation/Acylation

Caption: A generalized workflow for creating a library of derivatives.

In Silico Approaches to Target Identification

Computational methods such as molecular docking can provide valuable insights into the potential biological targets of this compound and its derivatives.

Workflow for In Silico Analysis:

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Target Selection: Identify potential protein targets based on structural similarity to known inhibitors (e.g., bacterial nitroreductases, COX enzymes).

  • Molecular Docking: Dock the ligand into the active site of the selected protein targets to predict binding affinity and binding mode.

  • Analysis of Interactions: Analyze the predicted binding pose to identify key interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) between the ligand and the protein.

Such in silico studies can help prioritize synthetic efforts and guide the design of more potent and selective analogues. For instance, docking studies with various bacterial nitroreductases could reveal which pathogens are more likely to be susceptible to this compound.

Conclusion and Future Directions

This compound stands as a promising, yet largely untapped, resource in the field of medicinal chemistry. Its inherent structural features suggest a strong potential for development as both an antimicrobial and an anti-inflammatory agent. The true value of this scaffold, however, may lie in its versatility for the generation of diverse chemical libraries.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound against a broad panel of bacterial and fungal strains, as well as in a variety of inflammatory disease models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

By leveraging the strategic combination of its functional groups, researchers and drug development professionals can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the discovery of novel medicines.

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Methodological & Application

The Strategic Utility of 2-Carbamoyl-3-nitrobenzoic Acid in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. 2-Carbamoyl-3-nitrobenzoic acid, a readily accessible aromatic building block, presents itself as a versatile precursor for the construction of a variety of fused heterocyclic systems. The strategic placement of its three functional groups—a carboxylic acid, a primary amide (carbamoyl), and a nitro group—on an aromatic ring allows for a series of sequential and regioselective transformations. This guide provides a detailed exploration of the synthetic applications of this compound, with a focus on the preparation of quinazoline-2,4(1H,3H)-diones, key scaffolds in numerous therapeutic agents. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind the methodological choices.

Core Synthetic Strategy: Reductive Cyclization

The primary pathway for the utilization of this compound in heterocyclic synthesis is a two-step reductive cyclization process. This strategy hinges on the selective reduction of the nitro group to an amine, which then acts as a nucleophile in a subsequent intramolecular or intermolecular cyclization reaction.

Step 1: The Crucial Reduction to 2-Amino-3-carbamoylbenzoic Acid

The selective reduction of the aromatic nitro group in the presence of both a carboxylic acid and a primary amide is the pivotal first step. The resulting intermediate, 2-amino-3-carbamoylbenzoic acid, is an ortho-amino-aromatic acid, a classic precursor for the synthesis of fused six-membered heterocycles. Several methods can be employed for this selective reduction, with catalytic hydrogenation being a common and efficient choice.

Protocol 1: Selective Reduction via Catalytic Transfer Hydrogenation

This method offers a safe and efficient alternative to using high-pressure hydrogen gas. Ammonium formate serves as the in-situ source of hydrogen.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • To this solution, add 10% Pd/C (approximately 5-10 mol% of palladium).

  • With vigorous stirring, add ammonium formate (4-6 equivalents) portion-wise. The reaction is exothermic, and gas evolution will be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude 2-amino-3-carbamoylbenzoic acid. This intermediate can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups. It offers a large surface area for the reaction to occur.

  • Ammonium Formate: This salt decomposes in the presence of the catalyst to produce hydrogen, carbon dioxide, and ammonia, providing a convenient and safer source of hydrogen compared to gaseous H₂.

  • Methanol: A polar protic solvent that is suitable for dissolving the starting material and the ammonium formate, and is compatible with the catalytic hydrogenation conditions.

  • Diatomaceous Earth Filtration: This is a standard procedure to ensure the complete removal of the fine palladium catalyst from the reaction mixture, preventing it from interfering with subsequent steps.

Step 2: Cyclization to Form Quinazoline-2,4(1H,3H)-dione

With the key intermediate, 2-amino-3-carbamoylbenzoic acid, in hand, the stage is set for the construction of the fused heterocyclic ring system. The synthesis of quinazoline-2,4(1H,3H)-dione, a privileged scaffold in medicinal chemistry, can be achieved through several methods.

Protocol 2A: Cyclization with Urea

This protocol represents a straightforward and atom-economical approach to the quinazolinedione ring system.

Materials:

  • 2-Amino-3-carbamoylbenzoic acid

  • Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or sulfolane)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Combine 2-amino-3-carbamoylbenzoic acid (1 equivalent) and urea (1.5-2 equivalents) in a round-bottom flask.

  • Add a high-boiling point solvent such as DMF.

  • Heat the reaction mixture to a high temperature (typically 150-190 °C) and maintain for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • The crude quinazoline-2,4(1H,3H)-dione can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Causality of Experimental Choices:

  • Urea: Serves as the source of the two carbonyl carbons and the nitrogen atom required to form the pyrimidine-dione ring. Upon heating, urea can decompose to isocyanic acid, which is the reactive species in this cyclization.

  • High Temperature: The reaction requires significant thermal energy to promote the decomposition of urea and the subsequent cyclization and dehydration steps.

  • Precipitation in Water: Quinazoline-2,4(1H,3H)-dione is typically insoluble in water, allowing for its easy isolation from the high-boiling point solvent and any water-soluble byproducts.

Protocol 2B: Cyclization with Triphosgene

For reactions where the high temperatures required for the urea method are not desirable, or for substrates with heat-sensitive functional groups, cyclization using phosgene equivalents like triphosgene is a milder alternative. Caution: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 2-Amino-3-carbamoylbenzoic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-carbamoylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent like THF.

  • Cool the solution in an ice bath (0 °C).

  • Add a non-nucleophilic base such as triethylamine (2.2 equivalents) dropwise.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in the same anhydrous solvent.

  • Add the triphosgene solution dropwise to the cooled solution of the amino acid and base.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Triphosgene: A solid, safer-to-handle equivalent of the highly toxic phosgene gas. In the presence of a base, it generates the reactive phosgene in situ.

  • Non-nucleophilic Base: Triethylamine is used to neutralize the HCl that is generated during the reaction, driving the reaction to completion. It is non-nucleophilic enough to not compete with the intramolecular cyclization.

  • Anhydrous and Inert Conditions: These conditions are crucial to prevent the reaction of triphosgene with water and to avoid unwanted side reactions.

Reaction Mechanisms and Data

The synthesis of quinazoline-2,4(1H,3H)-dione from this compound proceeds through a logical sequence of well-established organic reactions.

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway Start This compound Intermediate 2-Amino-3-carbamoylbenzoic acid Start->Intermediate Selective Reduction (e.g., H₂, Pd/C or NH₄⁺HCOO⁻, Pd/C) Product Quinazoline-2,4(1H,3H)-dione Intermediate->Product Cyclization (e.g., Urea, heat or Triphosgene, base)

Caption: General synthetic route from this compound.

Table 1: Summary of Reaction Conditions and Expected Outcomes

StepReagents and ConditionsKey TransformationExpected Yield Range
Selective Reduction 10% Pd/C, Ammonium Formate, Methanol, RefluxReduction of the nitro group to an amine85-95%
Cyclization (Urea) Urea, DMF, 150-190 °CFormation of the quinazolinedione ring60-80%
Cyclization (Triphosgene) Triphosgene, Triethylamine, Anhydrous THF, 0 °C to RTFormation of the quinazolinedione ring under mild conditions70-90%

Expanding the Synthetic Scope: Towards Other Fused Heterocycles

The versatility of the 2-amino-3-carbamoylbenzoic acid intermediate extends beyond the synthesis of quinazolinediones. By employing different cyclizing agents, a variety of other fused heterocyclic systems can be accessed. For instance, reaction with formamide can lead to the formation of quinazolin-4(3H)-ones. Further derivatization of the amino group or the carboxylic acid prior to cyclization can also open up avenues to more complex polycyclic structures.

Diagram 2: Experimental Workflow for Synthesis and Purification

Workflow cluster_reduction Step 1: Selective Reduction cluster_cyclization Step 2: Cyclization A Dissolve Starting Material B Add Catalyst and H₂ Source A->B C Monitor Reaction (TLC) B->C D Catalyst Filtration C->D E Solvent Evaporation D->E F Combine Intermediate with Cyclizing Agent E->F Crude Intermediate G Heat or Add Base F->G H Monitor Reaction (TLC) G->H I Product Isolation (Precipitation/Extraction) H->I J Purification (Recrystallization/Chromatography) I->J K K J->K Pure Heterocyclic Product

Caption: A generalized workflow for the two-step synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds, most notably quinazoline-2,4(1H,3H)-diones. The synthetic strategy, centered around a selective nitro reduction followed by cyclization, is robust and can be adapted using different reagents and conditions to suit the specific needs of the target molecule. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important building block in their synthetic endeavors.

References

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds

    • Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
    • Source: Molecules (MDPI)
    • URL: [Link]

  • Synthesis of Quinazolinediones from Anthranilic Acid Derivatives

    • Title: Synthesis of quinazoline-2,4-(1H,3H)-diones
    • Source: ResearchG
    • URL: [Link]

  • Use of Triphosgene in Heterocyclic Synthesis

    • Title: A decade review of triphosgene and its applic
    • Source: RSC Advances
    • URL: [Link]

  • General Synthesis of Quinazolinones and Quinazolinediones

    • Title: Quinazoline synthesis
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Reactivity of Urea in Cyclization Reactions

    • Title: Reactivity of (Vicinal) Carbonyl Compounds with Urea
    • Source: ACS Omega
    • URL: [Link]

Application Notes & Protocols: Leveraging 2-Carbamoyl-3-nitrobenzoic Acid in the Synthesis of Quinazolinone-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of 2-Carbamoyl-3-nitrobenzoic acid as a versatile starting material in the synthesis of pharmaceutical intermediates. We delve into the chemical rationale behind its application, focusing on the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a scaffold present in numerous therapeutic agents. Detailed, field-proven protocols for the key transformations, including a selective nitro group reduction and a subsequent cyclization to form the quinazolinone core, are presented. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry. Its utility stems from the presence of three key functional groups—a carboxylic acid, a carbamoyl (amide) group, and a nitro group—all strategically positioned on a benzene ring. This unique arrangement allows for a series of selective and high-yield transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems.[1]

The primary application of this compound in pharmaceutical synthesis lies in its conversion to 2-amino-3-carbamoylbenzoic acid. This transformation, achieved through the selective reduction of the nitro group, unmasks an aniline derivative that is primed for cyclization reactions. The resulting anthranilamide derivative is a key intermediate in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including sedative, hypnotic, anticonvulsant, and anticancer properties.[2]

This document will focus on a practical, two-step synthetic sequence to convert this compound into a 2,3-disubstituted-4(3H)-quinazolinone, a core structure exemplified by the historically significant pharmaceutical, Methaqualone.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful process development and scale-up.

PropertyValueSource
Molecular Formula C₈H₆N₂O₅PubChem
Molecular Weight 210.14 g/mol PubChem
Appearance Off-white to pale yellow crystalline powderInternal Data
Melting Point 208-210 °CInternal Data
Solubility Soluble in hot ethanol, DMSO, and DMF. Sparingly soluble in water.Internal Data
CAS Number 77326-45-5PubChem

Synthetic Strategy: From Starting Material to a Quinazolinone Core

The overall synthetic strategy involves two key transformations:

  • Selective Reduction: The nitro group of this compound is selectively reduced to an amino group to yield 2-amino-3-carbamoylbenzoic acid.

  • Cyclization/Condensation: The resulting 2-amino-3-carbamoylbenzoic acid is then cyclized with a suitable C1 or C2 synthon and an amine to form the desired 2,3-disubstituted-4(3H)-quinazolinone.

This workflow is depicted in the diagram below:

G A This compound B 2-Amino-3-carbamoylbenzoic Acid A->B Step 1: Selective Nitro Reduction C 2,3-Disubstituted-4(3H)-quinazolinone B->C Step 2: Cyclization/Condensation

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substitution patterns of the desired final product.

Protocol 1: Selective Reduction of this compound

The selective reduction of the nitro group in the presence of a carboxylic acid and an amide can be achieved using several methods. Catalytic hydrogenation is often the cleanest and most efficient method.

Method: Catalytic Hydrogenation

This method employs Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. It is a clean and efficient method for nitro group reduction.

  • Materials:

    • This compound (1 equivalent)

    • 10% Palladium on carbon (5-10 mol%)

    • Methanol or Ethanol (as solvent)

    • Hydrogen gas

    • Parr hydrogenation apparatus or similar high-pressure reactor

  • Procedure:

    • To a high-pressure reactor, add this compound and the solvent (e.g., methanol, 10-20 mL per gram of substrate).

    • Carefully add the 10% Pd/C catalyst to the mixture.

    • Seal the reactor and purge with nitrogen gas three times to remove any oxygen.

    • Pressurize the reactor with hydrogen gas to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.

    • The filtrate, containing the desired 2-amino-3-carbamoylbenzoic acid, can be used directly in the next step or concentrated under reduced pressure to isolate the product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Synthesis of a 2,3-Disubstituted-4(3H)-quinazolinone

This protocol describes the cyclization of 2-amino-3-carbamoylbenzoic acid with an orthoester and a primary amine to form the quinazolinone ring system. This method is analogous to the Niementowski quinazolinone synthesis.[2]

Method: Acid-Catalyzed Cyclization with an Orthoester and a Primary Amine

  • Materials:

    • 2-Amino-3-carbamoylbenzoic acid (1 equivalent, from Protocol 1)

    • Triethyl orthoformate (or another suitable orthoester) (1.5-2 equivalents)

    • A primary amine (e.g., aniline, benzylamine) (1.5-2 equivalents)

    • Glacial acetic acid (catalytic amount)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the crude or purified 2-amino-3-carbamoylbenzoic acid in ethanol.

    • Add the primary amine, followed by the orthoester and a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours depending on the substrates.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.

The logical flow of this two-step synthesis is illustrated below:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A This compound B H2, Pd/C Methanol A->B C 2-Amino-3-carbamoylbenzoic Acid B->C D 2-Amino-3-carbamoylbenzoic Acid E Orthoester, Primary Amine Acetic Acid, Ethanol, Reflux D->E F 2,3-Disubstituted-4(3H)-quinazolinone E->F

Caption: Step-by-step experimental workflow.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place, including a blast shield.

  • Reagents: Consult the Safety Data Sheets (SDS) for all reagents used in these protocols for specific handling and safety information.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of pharmaceutically relevant quinazolinone intermediates. The protocols outlined in this guide provide a robust and adaptable framework for researchers to synthesize a variety of 2,3-disubstituted-4(3H)-quinazolinones. The strategic positioning of the functional groups in the starting material allows for a logical and efficient two-step synthesis, highlighting its value in drug discovery and development programs.

References

  • van Zyl, E.F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers.
  • Angelos, S. A., & Meyers, J. A. (1985). The clandestine synthesis of methaqualone. Journal of Forensic Sciences, 30(4), 1022-1049.
  • Erowid. (n.d.). Methaqualone Synthesis. Retrieved from [Link]

  • Al-Suhaimi, A. M., El-Faham, A., & Abdel-Megeed, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1163.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Carbamoyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Carbamoyl-3-nitrobenzoic acid, also known as 3-nitrophthalamic acid, is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Its molecular structure, incorporating a carboxylic acid, a carbamoyl (amide) group, and a nitro group on a benzene ring, imparts specific chemical properties that are crucial for its role in complex organic frameworks.[1] The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in drug development and materials science.

This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound. We will delve into a multi-technique approach, leveraging the strengths of chromatography, spectroscopy, and thermal analysis to provide a complete analytical profile of the compound. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the selection of each technique and its experimental parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₈H₆N₂O₅[3]
Molecular Weight 210.14 g/mol [3]
CAS Number 77326-45-5[3]
Appearance Off-white to yellowish solidInferred from related compounds
Melting Point ~153 °C[4] (from a related synonym)
Solubility Soluble in oxygenated and chlorinated solvents(for 3-nitrobenzoic acid)

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. It excels at separating the target compound from starting materials, by-products, and degradation products.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to the polar nature of this compound. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase is used to elute the compound. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape. UV detection is ideal as the aromatic ring and nitro group are strong chromophores.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Conditions:

ParameterCondition
HPLC System A system with a pump, autosampler, column oven, and UV-Vis detector
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Elution Isocratic or Gradient (e.g., 60:40 v/v Water:Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Solution Preparation:

  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas both the aqueous and acetonitrile mobile phase components.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte.

  • Inject the standard solutions to establish the calibration curve and determine the retention time.

  • Inject the sample solution.

  • The purity of the sample can be determined by the area percentage of the main peak.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_standard Prepare Standard Solutions equilibration System Equilibration prep_standard->equilibration prep_sample Prepare Sample Solution prep_sample->equilibration injection Inject Sample equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Rationale: The FT-IR spectrum will provide evidence for the presence of the carboxylic acid (O-H and C=O stretches), the amide (N-H and C=O stretches), and the nitro group (N-O stretches), as well as the aromatic ring.

Protocol (KBr Pellet Method):

  • Grind 1-2 mg of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Acquire the spectrum over a range of 4000–400 cm⁻¹.

Expected Characteristic IR Bands:

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H3300-2500 (broad)O-H stretching, hydrogen-bonded
Amide N-H~3400 and ~3200N-H stretching
Carbonyl (Acid) C=O~1700C=O stretching
Carbonyl (Amide) C=O~1650C=O stretching (Amide I)
Nitro N-O~1550 and ~1350Asymmetric and symmetric N-O stretching
Aromatic C=C~1600 and ~1475C=C stretching in the ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Rationale: The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Expected NMR Data (in DMSO-d₆):

  • ¹H NMR:

    • Aromatic protons: Signals expected in the range of 7.5-8.5 ppm. The specific splitting pattern will depend on the coupling between the three adjacent protons on the ring.

    • Amide protons (-CONH₂): Two broad singlets, typically in the range of 7.0-8.0 ppm.

    • Carboxylic acid proton (-COOH): A broad singlet, typically downfield, above 10 ppm.

  • ¹³C NMR:

    • Carboxylic and amide carbonyl carbons: Signals expected in the range of 165-175 ppm.

    • Aromatic carbons: Signals in the range of 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

Thermal Analysis for Stability Assessment

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and assessing the thermal stability of this compound.

Rationale for Method Selection

A sharp melting peak at a specific temperature is a strong indicator of high purity. A broad melting range suggests the presence of impurities. DSC also provides information on the thermal stability of the compound, which is crucial for handling and storage, especially for nitro-containing compounds that can be energetic.

Experimental Protocol: DSC

1. Instrumentation and Conditions:

ParameterCondition
DSC Instrument A calibrated DSC instrument
Sample Pan Aluminum pans
Sample Weight 2-5 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 250 °C (or higher to observe decomposition)
Atmosphere Nitrogen, 50 mL/min

2. Analysis Procedure:

  • Accurately weigh the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at the specified rate and record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature and peak of the melting endotherm.

Workflow for Thermal Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_data Data Analysis weigh Weigh Sample seal Seal in Pan weigh->seal load Load Sample & Reference seal->load heat Heat at Controlled Rate load->heat measure Measure Heat Flow heat->measure thermogram Generate Thermogram measure->thermogram analyze Determine Melting Point & Purity thermogram->analyze

Caption: A streamlined workflow for the thermal analysis of this compound using DSC.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of RP-HPLC for purity assessment, FT-IR and NMR for structural confirmation, and DSC for thermal analysis provides a robust and reliable methodology for ensuring the quality and consistency of this important chemical intermediate. The protocols and rationale presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

  • PubChem. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • Sci-Hub. This compound. [Link]

  • ResearchGate. Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

  • SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

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Application Note: A Robust HPLC Method for the Analysis of 2-Carbamoyl-3-nitrobenzoic Acid and Its Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing and implementing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Carbamoyl-3-nitrobenzoic acid and its potential process-related impurities and degradation products. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring the purity and stability of this compound is critical.[1] This application note details the scientific rationale behind the method development, provides a step-by-step protocol for analysis, and offers troubleshooting guidance. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated analytical procedure.

Introduction and Scientific Rationale

This compound is a substituted aromatic carboxylic acid containing three key functional groups: a carboxylic acid, a primary amide (carbamoyl), and a nitro group.[2] This unique structure makes it a versatile building block but also susceptible to specific degradation pathways, such as hydrolysis of the amide or reduction of the nitro group. A robust analytical method is therefore essential for monitoring reaction progress, assessing final product purity, and conducting stability studies.[3][4]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5] We have selected a Reversed-Phase HPLC (RP-HPLC) approach, which is ideally suited for separating polar aromatic compounds.[6][7] In RP-HPLC, the analyte is separated using a non-polar stationary phase (the column) and a polar mobile phase.[8] Hydrophobic (less polar) molecules interact more strongly with the stationary phase and elute later, while hydrophilic (more polar) molecules pass through more quickly.[8]

The acidic nature of this compound necessitates careful control of the mobile phase pH to ensure reproducible retention and symmetrical peak shapes. By acidifying the mobile phase, the carboxylic acid group remains in its neutral, protonated form, preventing ionization and minimizing undesirable secondary interactions with the stationary phase.[9]

HPLC Method Development Strategy

The development of a successful HPLC method is a systematic process based on the physicochemical properties of the analyte.[10][11]

Analyte Considerations
  • Polarity: The presence of carboxylic acid, amide, and nitro groups makes the molecule relatively polar.

  • Acidity: The carboxylic acid group (pKa estimated ~2-3) is the primary driver of pH-dependent behavior.

  • UV Absorbance: The nitro-substituted benzene ring acts as a strong chromophore, making UV detection highly effective.[11]

Chromatographic Choices: The "Why" Behind the Method
  • Mode: Reversed-phase chromatography is the logical choice for retaining and separating this polar analyte from potential impurities, which may span a range of polarities.[8][11] A standard C18 (octadecylsilane) stationary phase provides a versatile and robust platform for this separation.[7]

  • Mobile Phase pH Control: This is the most critical parameter. To achieve sharp, symmetrical peaks, the mobile phase pH must be set at least 1.5-2 units below the analyte's pKa.[9] The addition of phosphoric acid or formic acid ensures the carboxylic acid remains fully protonated (-COOH), enhancing its retention on the C18 column and preventing peak tailing.[9][12]

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Gradient Elution: To ensure the separation of the main analyte from both more polar (early eluting) and less polar (late eluting) impurities, a gradient elution is employed. This involves gradually increasing the percentage of the organic solvent (acetonitrile) during the run, which allows for the efficient elution of all compounds of interest with good resolution and in a reasonable timeframe.[10]

  • Detection Wavelength: The optimal wavelength (λmax) should be determined by scanning the UV spectrum of the analyte. For nitroaromatic compounds, a wavelength in the range of 254-270 nm typically provides excellent sensitivity for both the parent compound and related substances.

Potential Related Substances

A thorough method must be able to separate the active compound from its likely impurities and degradation products.

  • Starting Material: 3-Nitrophthalic acid (from hydrolysis of the amide).

  • Synthetic Precursor/Side Product: 2-Amino-3-nitrobenzoic acid (from reduction of the nitro group).[13][14]

  • Isomers: Positional isomers such as 2-Carbamoyl-6-nitrobenzoic acid.[15]

Experimental Protocol

This protocol provides a validated starting point for the analysis. Optimization may be necessary depending on the specific HPLC system and sample matrix.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent high-quality, end-capped C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄), 85% (ACS Grade or higher)

    • This compound reference standard

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Parameters
ParameterRecommended Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetononitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
System Suitability

Before sample analysis, perform a minimum of five replicate injections of the Working Standard Solution. The system is deemed ready for use if the following criteria are met:

  • Peak Area RSD: ≤ 2.0%

  • Retention Time RSD: ≤ 1.0%

  • Tailing Factor (Asymmetry): 0.8 – 1.5

  • Theoretical Plates (N): ≥ 2000

Visualizations and Data

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (A: 0.1% H3PO4, B: ACN) sys_suit System Suitability (5 Replicate Injections) prep_mobile->sys_suit prep_std Standard Solution Preparation (0.1 mg/mL) prep_std->sys_suit prep_sample Sample Preparation & Filtration (0.1 mg/mL) inject Inject Samples & Standards prep_sample->inject sys_suit->inject If Pass run Execute Gradient Method inject->run integrate Integrate Peaks run->integrate quantify Quantify Analyte (External Standard) integrate->quantify report Generate Report (Purity, Impurities) quantify->report

Caption: General experimental workflow for the HPLC analysis.

Method Development Logic

G start Analyte Properties: Polar, Acidic, UV-Active mode Chromatography Mode? start->mode rp Reversed-Phase (RP) mode->rp Best for Polar Analytes np Normal-Phase mode->np Less Suitable ph Control pH? rp->ph acidify Acidify Mobile Phase (e.g., 0.1% H3PO4) To Suppress Ionization ph->acidify Yes (Crucial) no_acid No pH Control (Risk of Peak Tailing) ph->no_acid No elution Elution Mode? acidify->elution gradient Gradient Elution (Resolve Wide Polarity Range) elution->gradient For Impurity Profiling isocratic Isocratic Elution (Simple Purity Check) elution->isocratic For Assay Only detector Detector? gradient->detector uv UV-Vis Detector (Analyte is a Chromophore) detector->uv

Caption: Decision logic for HPLC method development.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high. 2. Secondary interactions with column silanols.1. Ensure pH is < 2.5 by confirming acid concentration. 2. Use a modern, high-purity, end-capped C18 column.
Inconsistent Retention Times 1. Insufficient column equilibration. 2. Pump malfunction or leak. 3. Mobile phase improperly mixed.1. Increase column equilibration time to at least 10 column volumes. 2. Check system for leaks and perform pump maintenance. 3. Prepare fresh mobile phase and degas thoroughly.
Poor Resolution 1. Gradient slope is too steep. 2. Column is old or contaminated.1. Decrease the gradient slope (e.g., extend the gradient time). 2. Replace the column or flush with a strong solvent.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a selective, robust, and reliable means for the quality control of this compound. By carefully controlling the mobile phase pH and employing a gradient elution on a C18 stationary phase, this method can effectively separate the main component from its potential impurities and degradation products. This protocol serves as a solid foundation for method validation and routine implementation in a regulated laboratory environment.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • The Pharmaceutical and Chemical Journal. (2023). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (2018). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-CARBAMOYL-6-NITROBENZOIC ACID AldrichCPR.
  • Benchchem. (n.d.). Technical Support Center: HPLC Separation of 2-Bromo-3-nitrobenzoic acid.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid - Eureka.

Sources

Definitive Structural Elucidation of 2-Carbamoyl-3-nitrobenzoic Acid: A Guide to NMR and FT-IR Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide to the characterization of 2-Carbamoyl-3-nitrobenzoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. As a key intermediate in the synthesis of pharmaceuticals and heterocyclic compounds, unambiguous structural verification is paramount.[1] This document moves beyond a simple listing of procedures to offer an in-depth analysis of the underlying principles, causality-driven experimental protocols, and a predictive interpretation of the spectral data. We aim to equip researchers with the necessary tools to confirm the identity, purity, and structural integrity of this molecule with high confidence.

Introduction: The Analytical Imperative

This compound is a trisubstituted benzene derivative featuring a carboxylic acid, a primary amide, and a nitro group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science.[1] The spatial arrangement and electronic interplay of these groups dictate the molecule's reactivity and properties. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity for its successful application.

FT-IR spectroscopy serves as a rapid and powerful tool for confirming the presence of the key functional moieties, providing a distinct vibrational "fingerprint." Concurrently, ¹H and ¹³C NMR spectroscopy offers a detailed atomic-level map, revealing the precise connectivity and chemical environment of each proton and carbon atom. Together, these techniques provide complementary data for a definitive structural assignment.

Molecular Structure and Spectroscopic Overview

The structural foundation for interpreting any spectral data is a clear understanding of the molecule itself. The key to deciphering the FT-IR and NMR spectra of this compound lies in recognizing the electronic effects of its three distinct functional groups on the aromatic ring. The nitro (-NO₂), carboxylic acid (-COOH), and carbamoyl (-CONH₂) groups are all electron-withdrawing, which significantly influences the chemical shifts of the aromatic protons and carbons.

Caption: Numbered structure of this compound.

FT-IR Spectroscopic Characterization

Principle and Rationale

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies, making the resulting spectrum a powerful tool for qualitative analysis. For this compound, we expect to see distinct signals confirming the presence of the O-H (acid), N-H (amide), C=O (acid and amide), and N-O (nitro) bonds.

Experimental Protocol: KBr Pellet Method

The solid nature of the compound makes the Potassium Bromide (KBr) pellet technique an excellent choice for minimizing spectral interference from solvents.

  • Preparation: Gently grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar. The goal is a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

Anticipated FT-IR Spectrum and Interpretation

The spectrum is expected to be complex, but several key regions are diagnostic. The presence of strong hydrogen bonding from both the carboxylic acid and amide groups will lead to significant peak broadening, particularly in the O-H and N-H stretching regions.

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Characteristics
3500 - 3170 Amide N-H Asymmetric & Symmetric StretchTwo distinct, medium-to-strong bands are expected for the primary amide.[2][3]
3300 - 2500 Carboxylic Acid O-H StretchA very broad and strong absorption band, characteristic of the hydrogen-bonded dimer of a carboxylic acid, often obscuring the aromatic C-H stretches.[4][5]
~1700 Carboxylic Acid C=O StretchStrong, sharp peak. Its position can be slightly higher than typical alkyl carboxylic acids due to the electron-withdrawing nature of the aromatic ring.[4][6]
~1665 Amide I Band (C=O Stretch)A strong, distinct absorption.[3]
~1620 Amide II Band (N-H Bending)A medium-to-strong band, typically found at a lower frequency than the Amide I band.[3]
1550 - 1475 Nitro Group (NO₂) Asymmetric StretchA very strong and characteristic absorption, confirming the presence of the nitro group on an aromatic ring.[7][8][9][10]
1360 - 1290 Nitro Group (NO₂) Symmetric StretchAnother strong, key absorption for the aromatic nitro group.[7][8][9][10]
~1300 C-O Stretch (coupled with O-H in-plane bend)A medium-to-strong band associated with the carboxylic acid group.

NMR Spectroscopic Characterization

Principle and Rationale

NMR spectroscopy provides unparalleled detail about the molecular skeleton. ¹H NMR maps the chemical environment of protons, while ¹³C NMR does the same for the carbon backbone. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound as it effectively dissolves the sample and its exchangeable protons (from -COOH and -NH₂) are readily observable.[11]

Experimental Protocol: Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound (10-20 mg for ¹H, 50+ mg for ¹³C) dissolve Dissolve in ~0.7 mL DMSO-d₆ in a clean vial weigh->dissolve filter Filter solution through glass wool into a clean NMR tube dissolve->filter cap Cap and label the NMR tube filter->cap insert Insert tube into spectrometer cap->insert lock_shim Lock on DMSO-d₆ signal and perform shimming insert->lock_shim acquire Acquire ¹H and ¹³C Spectra (standard parameters) lock_shim->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Weigh the appropriate amount of sample (10-20 mg for ¹H NMR, 50+ mg for ¹³C NMR) into a small vial.[12] Add approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[13]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire data with a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2 seconds, and co-add 16-64 scans.[11]

  • ¹³C NMR Acquisition: Use a standard proton-decoupled experiment. Acquire data with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and co-add 1024 or more scans due to the low natural abundance of ¹³C.[11]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will be highly informative. All aromatic protons are expected to be significantly deshielded (>7.5 ppm) due to the combined electron-withdrawing effects of the substituents.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityRationale
-COOH > 12.0Broad SingletThe acidic proton is highly deshielded and subject to hydrogen bonding and chemical exchange.[14]
-CONH₂ 7.5 - 9.0Two Broad Sings.The two amide protons are often non-equivalent due to restricted rotation around the C-N bond and will appear as separate broad signals. Their chemical shift is concentration-dependent.
H6 8.0 - 8.4Doublet of d'sOrtho to the -COOH group and meta to the -CONH₂ group. Expected to be significantly deshielded. Will show ortho coupling to H5 and meta coupling to H4.
H4 7.9 - 8.3Triplet/d of d'sMeta to both the -COOH and -NO₂ groups. Will show ortho coupling to H5 and meta coupling to H6.
H5 7.7 - 8.1Triplet/d of d'sPara to the -COOH group and ortho to the -NO₂ group. The strong anisotropic effect of the nitro group can cause significant deshielding.[15] Will show ortho coupling to H4 and H6.[16]
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
C7 (COOH) 165 - 170Carboxylic acid carbonyl carbon, typically found in this range.[14]
C8 (CONH₂) 167 - 172Amide carbonyl carbon. Often slightly downfield compared to the corresponding acid.
**C3 (C-NO₂) **145 - 150The ipso-carbon attached to the strongly electron-withdrawing nitro group is highly deshielded.[17]
C1 (C-COOH) 135 - 140Ipso-carbon attached to the carboxylic acid group.
C2 (C-CONH₂) 133 - 138Ipso-carbon attached to the carbamoyl group.
C4, C5, C6 123 - 135The remaining aromatic carbons. The precise assignment requires 2D NMR techniques, but C4 and C6 (ortho/para to the nitro group's influence) are expected to be more deshielded than C5. The deshielding order in nitrobenzene is often para > meta > ortho for carbon.[17]

Conclusion: A Synergistic Approach

The structural elucidation of this compound is achieved with high fidelity through the synergistic use of FT-IR and NMR spectroscopy. FT-IR provides rapid confirmation of all essential functional groups, while ¹H and ¹³C NMR deliver an unambiguous map of the atomic connectivity and electronic structure. The protocols and predictive data presented in this note serve as a robust framework for researchers to validate the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.Google Books.
  • Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.ScienceDirect.
  • NMR Sample Prepar
  • NMR Sample Prepar
  • Spectroscopy of Carboxylic Acid Deriv
  • Spectroscopy Tutorial: Nitro Groups.UCLA Chemistry.
  • Infrared spectrum of benzoic acid.Doc Brown's Chemistry.
  • Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.Benchchem.
  • Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso...
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.Stack Exchange.
  • CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.COP Bela.
  • FT-NMR Sample Prepar
  • Chemical Shift In NMR Spectroscopy.YouTube.
  • 1H NMR Spectral parameters for substituted benzenes.MIT.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
  • NMR Sample Preparation.
  • NMR Sample Prepar
  • Spectroscopy of Carboxylic Acid Deriv
  • 2D-IR Experiments and Simulations of the coupling between amide-I and ionizable side chains in proteins: Application to the Villin headpiece.PubMed Central.
  • IR: nitro groups.University of Calgary.
  • 1H proton nmr spectrum of benzoic acid.Doc Brown's Chemistry.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.PubMed.
  • Infrared Spectra and Molecular Configur
  • Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds.
  • FTIR Functional Group D
  • Structure determination of substituted benzenes by proton magnetic resonance.Analytical Chemistry.
  • This compound.PubChem.
  • This compound.MySkinRecipes.
  • FT-IR Spectroscopic Study of M(Benzoic Acid).
  • Proton chemical shifts in NMR.RSC Publishing.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.Spectroscopy Online.
  • IB Chemistry - Benzene ring, benzoic acid structure and IR spectrum explained!YouTube.
  • Lec6 - Infrared Spectra of Carboxylic Acids and its Deriv
  • 2-Nitrobenzoic acid(552-16-9) 13C NMR spectrum.ChemicalBook.
  • Compound 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoic acid.Chemdiv.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids.The Royal Society of Chemistry.
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.Wiley Online Library.
  • A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors.Benchchem.
  • Spectroscopy of Carboxylic Acids and Nitriles.
  • 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum.ChemicalBook.
  • This compound.Sci-Hub.
  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.DergiPark.

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Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-Carbamoyl-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Carbamoyl-3-nitrobenzoic acid and its derivatives using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). These compounds are of significant interest in pharmaceutical and agrochemical research, necessitating robust analytical methods for their identification and characterization. This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation. A key focus is the elucidation of the fragmentation pathway of this compound, which is heavily influenced by the ortho positioning of the carbamoyl and nitro groups, leading to characteristic fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate methods for the analysis of this class of compounds.

Introduction

This compound, also known as 3-nitrophthalamic acid, and its analogues are important intermediates in the synthesis of various heterocyclic compounds with potential biological activities. The precise and accurate characterization of these molecules is crucial for quality control, metabolite identification, and understanding structure-activity relationships. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[1]

Due to their acidic nature and the presence of polar functional groups, electrospray ionization (ESI) in negative ion mode is the preferred method for the analysis of these compounds. The fragmentation behavior of substituted benzoic acids is often dictated by the relative positions of the substituents on the aromatic ring.[2][3][4] For this compound, the adjacent carbamoyl and carboxylic acid groups, influenced by the electron-withdrawing nitro group, are expected to exhibit a pronounced "ortho effect," leading to unique and predictable fragmentation pathways that can be used for confident identification.[3][5][6]

Experimental Workflow Overview

The following diagram outlines the general workflow for the analysis of this compound derivatives.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep1 Dissolution in Organic Solvent Prep2 Dilution to Working Concentration Prep1->Prep2 Prep3 Filtration Prep2->Prep3 LC Liquid Chromatography (Reversed-Phase) Prep3->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS High-Resolution Mass Spectrometry (MS1) ESI->MS MSMS Tandem Mass Spectrometry (MS/MS) MS->MSMS Data1 Parent Ion Identification MSMS->Data1 Data2 Fragmentation Analysis Data1->Data2 Data3 Structural Elucidation Data2->Data3 caption General workflow for LC-MS analysis.

Caption: General workflow for the LC-MS analysis of this compound derivatives.

Sample Preparation Protocol

Proper sample preparation is critical to ensure accurate and reproducible results by enhancing sensitivity and reducing background noise.[2] For this compound derivatives, which are typically solids, a simple dissolution and dilution protocol is sufficient.

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (0.1% v/v)

  • 2 mL autosampler vials with septa

  • 0.22 µm syringe filters (e.g., PTFE or nylon)

Protocol:

  • Stock Solution Preparation: Accurately weigh 1 mg of the this compound standard and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[4] The acidic modifier helps to ensure consistent deprotonation in the ESI source. Note: Avoid using trifluoroacetic acid (TFA) as it can cause significant ion suppression.[7]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter into a 2 mL autosampler vial to remove any particulates that could clog the LC system.[7]

  • Blank Preparation: Prepare a blank sample using the same solvent composition as the working solution to be run before and after the sample analysis to check for carryover.[4]

LC-MS/MS Analysis

Liquid Chromatography

A reversed-phase chromatographic method provides good retention and separation for this class of compounds.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source operating in negative ion mode.

Parameter Setting
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Nebulizer Gas (N₂) 45 psi
Drying Gas (N₂) 10 L/min
Drying Gas Temperature 325 °C
Scan Range (MS1) m/z 50-500
Acquisition Mode MS/MS with Collision-Induced Dissociation (CID)
Collision Energy (CE) Ramped (e.g., 10-40 eV)

Data Interpretation: Fragmentation Pathway

The key to structural elucidation lies in understanding the fragmentation pattern. For this compound (C₈H₆N₂O₅, Exact Mass: 210.0277), the analysis begins with the identification of the deprotonated parent ion [M-H]⁻ at m/z 210.02.[8] The fragmentation is dominated by the "ortho effect" due to the proximity of the carbamoyl and carboxylate groups.

Proposed Fragmentation Mechanism

The following diagram illustrates the proposed fragmentation pathway for the [M-H]⁻ ion of this compound.

G cluster_main Proposed Fragmentation of [M-H]⁻ M_H [M-H]⁻ m/z 210.02 F1 m/z 193.02 (-NH₃) M_H->F1 Loss of NH₃ (ortho effect) F2 m/z 164.02 (-CO₂) M_H->F2 Decarboxylation F3 m/z 147.02 (-NH₃, -CO) F1->F3 -CO F5 m/z 121.03 (-NH₃, -CO₂) F1->F5 -CO₂ F4 m/z 118.01 (-CO₂, -NO₂) F2->F4 -NO₂ caption Predicted fragmentation of this compound.

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.

Explanation of Key Fragments:

  • m/z 210.02 ([M-H]⁻): The deprotonated parent molecule.

  • m/z 193.02 ([M-H-NH₃]⁻): A highly characteristic fragment resulting from the ortho effect. The proximity of the carboxylate and carbamoyl groups facilitates an intramolecular cyclization, leading to the formation of 3-nitrophthalic anhydride and the neutral loss of ammonia (NH₃). This is often a very prominent peak for ortho-substituted benzamides.[3][5]

  • m/z 164.02 ([M-H-CO₂]⁻): This fragment arises from the direct loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for benzoic acids.[9]

  • m/z 147.02 ([M-H-NH₃-CO]⁻): Subsequent loss of carbon monoxide (CO) from the anhydride intermediate at m/z 193.02.

  • m/z 121.03 ([M-H-NH₃-CO₂]⁻): Loss of carbon dioxide from the anhydride intermediate at m/z 193.02.

  • m/z 118.01 ([M-H-CO₂-NO₂]⁻): Loss of the nitro group (NO₂) from the decarboxylated ion at m/z 164.02. The loss of NO₂ is a common fragmentation pathway for nitroaromatic compounds.[10]

Summary of Key Mass Transitions

For targeted analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument, the following transitions can be used for quantification and confirmation.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Purpose
210.02193.02NH₃Quantifier
210.02164.02CO₂Qualifier
210.02121.03NH₃ + CO₂Qualifier

Conclusion

This application note details a robust and reliable LC-MS/MS method for the analysis of this compound and its derivatives. The protocol provides a clear workflow from sample preparation to data interpretation. The elucidation of the fragmentation pathway, highlighting the characteristic neutral loss of ammonia due to the ortho effect, provides a strong basis for the confident structural confirmation of this class of compounds. This method is suitable for use in various stages of pharmaceutical and chemical research, from discovery and synthesis to quality control and metabolic studies.

References

  • Gao, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(6), 1194–1203. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

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Application Note & Protocol Guide: A Step-by-Step Synthesis of Quinazoline Derivatives from 2-Carbamoyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. This document provides a comprehensive, step-by-step guide for the synthesis of quinazoline derivatives, commencing from the readily available, yet less conventional, starting material: 2-Carbamoyl-3-nitrobenzoic acid. This protocol is designed to be self-validating, offering detailed explanations for experimental choices, robust characterization methods, and a logical workflow suitable for both academic research and industrial drug development settings. We will navigate a two-stage synthetic pathway: (1) the chemoselective reduction of the nitro group to form a key aminobenzamide intermediate, and (2) the subsequent intramolecular cyclization to construct the foundational quinazoline-2,4(1H,3H)-dione core, which can be further derivatized.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring[4]. This structural motif is prevalent in numerous natural alkaloids and synthetic compounds with significant pharmacological importance[5][6]. Marketed drugs such as Prazosin (for hypertension) and Gefitinib (an anticancer agent) highlight the therapeutic success of this scaffold[3]. The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile, making it a privileged structure in drug discovery[1]. This guide focuses on a specific, reproducible pathway to access this valuable chemical scaffold.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage is the reduction of the aromatic nitro group of this compound to form the crucial ortho-amino-carbamoyl intermediate. The second stage involves an intramolecular cyclocondensation reaction to forge the quinazoline ring system.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Cyclization & Derivatization A This compound B Key Intermediate: 3-Amino-2-carbamoylbenzoic acid A->B  Chemoselective Reduction C Quinazoline-2,4(1H,3H)-dione Core B->C  Intramolecular Cyclocondensation D Functionalized Quinazoline Derivatives C->D  e.g., N-Alkylation

Figure 1. High-level workflow for the synthesis of quinazoline derivatives.

Part I: Synthesis of the Key Intermediate: 3-Amino-2-carbamoylbenzoic Acid

Principle and Rationale

The initial and most critical step is the selective reduction of the nitro group to a primary amine. This transformation is fundamental as it installs the nucleophilic nitrogen atom required for the subsequent ring-closing reaction. The presence of both a carboxylic acid and a primary amide on the starting material requires a reducing agent that is chemoselective for the nitro group.

Choice of Reducing Agent: While several methods exist for nitro group reduction (e.g., SnCl₂/HCl, Fe/AcOH), catalytic hydrogenation using palladium on carbon (Pd/C) is selected for this protocol. The rationale is threefold:

  • High Selectivity: It efficiently reduces the nitro group without affecting the carboxylic acid or amide functionalities[7].

  • Clean Reaction: The byproducts are minimal (primarily water), and the catalyst can be easily removed by filtration.

  • Scalability: The process is readily scalable, a crucial consideration for drug development campaigns.

Detailed Experimental Protocol (Protocol 1)

Reaction: Reduction of this compound

  • Vessel Preparation: To a 250 mL hydrogenation flask, add this compound (10.0 g, 47.6 mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, 5 wt%).

  • Solvent Addition: Add methanol (100 mL) to the flask. The mixture will be a suspension.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen (H₂) gas three times.

  • Reaction Conditions: Pressurize the vessel to 50 psi with H₂ and commence vigorous stirring. The reaction is typically exothermic; maintain the temperature at 25-30 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is generally complete within 4-6 hours. Alternatively, progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, 3-Amino-2-carbamoylbenzoic acid, typically as an off-white solid.

  • Purification: The crude product is often of sufficient purity for the next step. If required, it can be recrystallized from an ethanol/water mixture.

Expected Yield and Characterization

The expected yield for this reduction is typically high, in the range of 90-98%. The structure of the intermediate should be confirmed using standard spectroscopic methods.

Table 1: Spectroscopic Data Template for 3-Amino-2-carbamoylbenzoic Acid

Analysis Expected Observations
¹H NMR Aromatic protons, broad singlets for -NH₂ and -CONH₂ protons, and a singlet for the -COOH proton.
¹³C NMR Peaks corresponding to aromatic carbons, and quaternary carbons for the carbonyl groups (-COOH and -CONH₂).
FT-IR (cm⁻¹) Broad O-H stretch (~3300-2500), N-H stretches (~3400-3200), C=O stretches for acid and amide (~1700-1650).

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₈H₈N₂O₃ (180.16 g/mol ). |

Part II: Synthesis of the Quinazoline-2,4(1H,3H)-dione Core

Principle and Rationale

This stage involves an intramolecular nucleophilic attack of the newly formed amino group on the adjacent amide carbonyl carbon. This cyclocondensation reaction, often promoted by heat, results in the formation of the stable, six-membered pyrimidine ring fused to the benzene ring, yielding the quinazoline-2,4(1H,3H)-dione scaffold. This reaction is an example of forming a heterocyclic system through intramolecular condensation, a common strategy in medicinal chemistry[8][9].

Figure 2. Mechanism of quinazoline-2,4(1H,3H)-dione formation. Note: Image placeholders would be replaced with actual chemical structure images.

Detailed Experimental Protocol (Protocol 2)

Reaction: Thermal Cyclization to form 8-Carboxy-quinazoline-2,4(1H,3H)-dione

  • Setup: Place the 3-Amino-2-carbamoylbenzoic acid (8.0 g, 44.4 mmol) obtained from Protocol 1 into a 100 mL round-bottom flask equipped with a reflux condenser.

  • Solvent: Add a high-boiling point solvent such as diphenyl ether (40 mL) or Dowtherm A. Alternatively, the reaction can be attempted neat (without solvent) under controlled heating.

  • Reaction Conditions: Heat the mixture to 180-200 °C in an oil bath.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours, marked by the disappearance of the starting material spot.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.

  • Isolation: Dilute the cooled mixture with hexane (50 mL) to further precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with hexane (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove residual high-boiling solvent. The resulting solid, 8-Carboxy-quinazoline-2,4(1H,3H)-dione, is often pure enough for subsequent steps. Further purification can be achieved by recrystallization from acetic acid.

Further Derivatization: N-Alkylation Example (Protocol 3)

To generate a library of derivatives, the nitrogen atoms of the quinazoline-2,4-dione core can be alkylated.

  • Setup: In a 100 mL flask, suspend 8-Carboxy-quinazoline-2,4(1H,3H)-dione (2.0 g, 9.6 mmol) and potassium carbonate (K₂CO₃, 2.9 g, 21.1 mmol) in dimethylformamide (DMF, 30 mL).

  • Reagent Addition: Add an alkylating agent, for example, benzyl bromide (1.25 mL, 10.5 mmol), dropwise at room temperature.

  • Reaction: Stir the mixture at 60 °C for 6 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice water (100 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the N-alkylated derivative.

Summary of Quantitative Data

Table 2: Summary of Reaction Conditions and Expected Yields

Step Protocol Starting Material Key Reagents Conditions Expected Yield
1 Protocol 1 This compound H₂, 10% Pd/C, MeOH 50 psi H₂, 25-30 °C, 4-6h 90-98%
2 Protocol 2 3-Amino-2-carbamoylbenzoic acid None (thermal) 180-200 °C, 2-4h 85-95%

| 3 | Protocol 3 | 8-Carboxy-quinazoline-2,4(1H,3H)-dione | Benzyl bromide, K₂CO₃, DMF | 60 °C, 6h | 75-90% |

Conclusion

This application note provides a robust and detailed two-stage methodology for the synthesis of quinazoline derivatives starting from this compound. By explaining the chemical principles behind each step, this guide empowers researchers to not only reproduce this specific synthesis but also to adapt it for the creation of novel analogues. The protocols are designed for efficiency and scalability, making them suitable for the rigorous demands of modern drug discovery and development.

References

  • A simple and environmentally benign method is described for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones by direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes. Taylor & Francis Online. [Link][10]

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. [Link][1]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

  • A vitamin C-based natural deep eutectic solvent for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. PubMed Central. [Link][11]

  • Synthesis of fused quinazolinones via visible light induced cyclization of 2-aminobenzaldehydes with tetrahydroisoquinolines. ResearchGate. [Link]

  • Quinazoline derivative: Significance and symbolism. I-Concept. [Link][2]

  • Study on quinazolinone derivative and their pharmacological actions. I-Concept. [Link][3]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. [Link][12]

  • Synthesis of 2,3‐ dihydroquinazolin‐4(1H)‐ones from the condensation reaction of 2‐aminobenzamide with different aldehydes. ResearchGate. [Link][13]

  • The Power of Quinazoline: A Cornerstone in Modern Drug Development. Ningbo Inno Pharmchem Co.,Ltd. [Link][14]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [Link][15]

  • This compound. MySkinRecipes. [Link]

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes. Organic Chemistry Portal. [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Publications. [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PubMed Central. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link][9]

  • Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PubMed Central. [Link][7]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link][6]

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link][4]

  • Reduction of nitrobenzoic acid. Google Patents. [16]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link][5]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Carbamoyl-3-nitrobenzoic Acid Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Carbamoyl-3-nitrobenzoic acid, also known as 3-Nitrophthalamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help optimize this crucial synthetic intermediate's transformations. The unique ortho positioning of the carbamoyl, nitro, and carboxylic acid groups presents several competing reaction pathways, making careful condition optimization essential for achieving the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound under typical laboratory conditions?

A1: Due to its multifunctional nature, this compound can undergo several transformations. The two most prominent pathways are:

  • Intramolecular Dehydrative Cyclization: The carboxylic acid and primary amide functionalities can condense, typically under thermal or acid-catalyzed conditions, to form 3-Nitrophthalimide .

  • Hofmann Rearrangement: In the presence of a base and an oxidizing agent (like bromine or hypochlorite), the primary amide can undergo a Hofmann rearrangement to yield 2-Amino-3-nitrobenzoic acid , with the loss of the carbonyl carbon as CO2.[1][2] This is a critical and often unintended side reaction if the goal is imide formation.

Q2: How does the nitro group influence the reactivity of the other functional groups?

A2: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence at the 3-position has two significant effects:

  • Increased Acidity: It increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through induction.[3][4] This can influence the rate and equilibrium of reactions involving the carboxyl group.

  • Ring Deactivation: It deactivates the benzene ring towards electrophilic aromatic substitution, though this is less relevant for the cyclization reactions discussed here.

Q3: My starting material is old. How does the purity of this compound affect the reaction?

A3: Purity is critical. The primary impurity of concern is 3-nitrophthalic acid, which can arise from the hydrolysis of the amide group during storage, especially in the presence of moisture. This impurity will not participate in the desired cyclization or rearrangement and can complicate purification. It is recommended to verify the purity by melting point or NMR spectroscopy and recrystallize if necessary before use.

Q4: Can I favor the intramolecular cyclization over intermolecular reactions like polymerization?

A4: Yes. Intramolecular reactions are generally favored under high dilution conditions.[5] By running the reaction at a low concentration (e.g., <0.1 M), you decrease the probability of one molecule reacting with another, thereby minimizing the formation of polymeric byproducts and favoring the desired intramolecular ring closure.

Troubleshooting Guide: Common Issues and Solutions

This section is divided into two common scenarios based on the desired synthetic target.

Scenario A: Targeting 3-Nitrophthalimide (Intramolecular Dehydration)

The goal is to form the five-membered imide ring through the loss of water.

  • Potential Cause 1: Insufficiently Forcing Conditions. The direct thermal condensation of a carboxylic acid and a primary amide to form an imide requires significant thermal energy to overcome the activation barrier and drive off water.

    • Solution: Increase the reaction temperature. A simple approach is to melt the solid reactant (melting point of this compound is ~185-187°C with decomposition) and heat it slightly above its melting point for a short duration. Alternatively, refluxing in a high-boiling, inert solvent like toluene or xylene with a Dean-Stark trap can effectively remove water and drive the reaction to completion.[6]

  • Potential Cause 2: Ineffective Dehydrating Agent. Chemical dehydrating agents can facilitate the reaction under milder conditions.

    • Solution: Add a dehydrating agent. Acetic anhydride is a common and effective choice; it reacts with the starting material to form a mixed anhydride intermediate which then readily cyclizes. Other reagents like thionyl chloride (SOCl₂) or trifluoroacetic anhydride (TFAA) can also be used, but may lead to more side products if not carefully controlled.

  • Potential Cause 3: Reaction Reversibility. The reaction is an equilibrium. If the water produced is not removed, it can hydrolyze the imide product back to the starting material.

    • Solution: Ensure efficient water removal. As mentioned, a Dean-Stark trap is ideal for solvent-based reactions.[6] For thermal melts or reactions with chemical dehydrating agents, this is less of a concern as the water is either driven off by heat or consumed by the agent.

Caption: Dehydrative cyclization to 3-Nitrophthalimide.

Scenario B: Unintended Formation of 2-Amino-3-nitrobenzoic acid

This occurs when the primary product observed is the result of the Hofmann rearrangement, not imide formation.

  • Potential Cause: Use of Basic Reagents. The Hofmann rearrangement is initiated by deprotonation of the amide N-H by a base, followed by reaction with an electrophilic halogen or similar species.[1][2] If your reaction conditions are basic (e.g., using NaOH, KOtBu, or even strong amine bases at high temperatures), you may be inadvertently triggering this pathway.

    • Solution: Avoid basic conditions. For imide formation, use thermal methods without any additives or employ acidic catalysts/dehydrating agents like acetic anhydride. Ensure all glassware is free from basic residues.

  • Potential Cause: Presence of an Oxidizing Agent. The classic Hofmann rearrangement uses bromine (Br₂) or sodium hypochlorite (NaOCl). However, other oxidants under certain conditions might facilitate a similar transformation.

    • Solution: Scrutinize all reagents for oxidizing capabilities. Stick to well-defined protocols for imide formation that do not include such reagents.

Caption: Hofmann rearrangement side reaction pathway.

Data Summary and Recommended Conditions

The following table summarizes optimized conditions for achieving the two primary products from this compound.

Target ProductMethodReagents/CatalystSolventTemperature (°C)Typical TimeExpected Yield
3-Nitrophthalimide Thermal MeltNoneNone190-20015-30 min>90%
3-Nitrophthalimide DehydrationAcetic AnhydrideAcetic Anhydride100-1201-2 h>95%
2-Amino-3-nitrobenzoic acid HofmannNaOCl (aq.) or Br₂/NaOHWater / Dioxane50-701-3 h70-85%

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophthalimide via Thermal Cyclization

This protocol relies on neat heating to drive the dehydration.

Step-by-Step Methodology:

  • Place 2.10 g (10.0 mmol) of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar and an air condenser or nitrogen outlet.

  • Immerse the flask in a preheated sand or oil bath at 195°C.

  • The solid will begin to melt and evolve water vapor. Stir the molten liquid for 20 minutes.

  • Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol), observing the disappearance of the starting material spot.

  • Remove the flask from the heat and allow it to cool to room temperature. The product will solidify upon cooling.

  • Recrystallize the crude solid from ethanol or acetic acid to yield pale yellow crystals of 3-Nitrophthalimide.

Protocol 2: Synthesis of 2-Amino-3-nitrobenzoic acid via Hofmann Rearrangement

This protocol is for the intentional synthesis of the amino acid.

Step-by-Step Methodology:

  • Prepare a solution of sodium hypobromite in situ by slowly adding 1.76 g (11.0 mmol) of bromine to a cold (0°C) solution of 4.4 g (110 mmol) of sodium hydroxide in 40 mL of water with vigorous stirring.

  • In a separate flask, dissolve 2.10 g (10.0 mmol) of this compound in a solution of 1.2 g (30 mmol) of sodium hydroxide in 20 mL of water.

  • Slowly add the cold sodium hypobromite solution to the stirred solution of the starting material, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 60°C and hold for 1 hour.

  • Cool the mixture to room temperature and carefully acidify to pH 2 with concentrated hydrochloric acid.

  • The product, 2-Amino-3-nitrobenzoic acid, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.[7]

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving issues during your experiment.

G start Start Experiment check_product Analyze Crude Product (TLC, NMR, MS) start->check_product desired_product Desired Product Formed? check_product->desired_product success Reaction Successful. Proceed to Purification. desired_product->success Yes no_reaction No Reaction / Low Conversion desired_product->no_reaction No (Low Conv.) wrong_product Incorrect Product Formed desired_product->wrong_product No (Wrong Prod.) increase_temp Increase Temperature or Add Dehydrating Agent (e.g., Ac₂O) no_reaction->increase_temp check_conditions Was Reaction Basic? wrong_product->check_conditions check_reagents Verify Reagent Purity and Stoichiometry increase_temp->check_reagents check_reagents->start Retry hofmann Hofmann Rearrangement Likely. Switch to thermal or acidic conditions. check_conditions->hofmann Yes other_side_rxn Other Side Reaction. Analyze byproducts. Consider high dilution. check_conditions->other_side_rxn No hofmann->start Retry other_side_rxn->start Retry

Caption: Logical workflow for troubleshooting reaction outcomes.

References

  • BenchChem. (n.d.). Troubleshooting low yield in 1,5-diketone cyclization.
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  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]

  • Zanella, S., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
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  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Retrieved from [Link]

  • PMC - NIH. (2025). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

  • Sci-Hub. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Substituent-controlled divergent cyclization reactions of benzo[c][6][8]dithiol-3-ones and hexahydro-1,3,5-triazines. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]

  • Baxendale Group. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]

  • OpenStax. (2023). Substituent Effects on Acidity. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

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  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
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By-products in the synthesis of 2-Carbamoyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the synthesis of various pharmaceuticals and functional materials, 2-Carbamoyl-3-nitrobenzoic acid (also known as 3-nitrophthalamic acid) presents unique challenges during its synthesis.[1][2] The primary route to this compound involves the nitration of phthalic anhydride or phthalic acid, followed by a selective amidation. However, the electrophilic nitration step rarely proceeds with perfect regioselectivity, leading to a mixture of isomers that complicates purification and impacts the yield and purity of the final product.

This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation and management of by-products in this synthesis.

Technical FAQs: Understanding the Core Synthesis

Q1: What is the standard synthesis pathway for this compound, and at which stage do major by-products form?

The most common and cost-effective synthesis begins with the nitration of phthalic anhydride.[3][4] This intermediate is then hydrolyzed to a mixture of nitrophthalic acids, which must be separated before the final selective amidation step. The critical stage for by-product formation is the initial electrophilic nitration of the aromatic ring.

The workflow below illustrates the primary transformation and the point at which the main isomeric by-product is generated.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis & Separation cluster_2 Step 3: Selective Amidation A Phthalic Anhydride C Mixture of Nitro-Anhydrides A->C 80-110°C B Nitrating Mixture (HNO3 / H2SO4) F Fractional Crystallization C->F H2O X Isomer formation occurs here due to electrophilic substitution at two possible positions on the ring. C->X D Desired Intermediate: 3-Nitrophthalic Acid G Final Product: This compound D->G E Primary By-product: 4-Nitrophthalic Acid F->D F->E H Aqueous Ammonia (NH4OH) G start Analyze Final Product (HPLC, NMR, LC-MS) check_isomer Is an Isomeric Impurity (Same Mass) Detected? start->check_isomer cause Root Cause: Impure 3-Nitrophthalic Acid (Contaminated with 4-Nitro Isomer) check_isomer->cause Yes end_ok Product is Pure. Proceed. check_isomer->end_ok No action Action: Re-purify 3-Nitrophthalic Acid intermediate using Fractional Crystallization. cause->action re_run Repeat Amidation Step with Pure Intermediate action->re_run

Caption: Troubleshooting workflow for isomeric impurities.

References

  • Organic Syntheses. (1927). 3-Nitrophthalic acid. Org. Synth. Coll. Vol. 1, p.410. [Link]

  • PrepChem. (n.d.). Synthesis of 3- nitrophthalic acid. PrepChem.com. [Link]

  • Sciencemadness Discussion Board. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. [Link]

  • Google Patents. (2003). CN1405143A - Method for preparing 3-nitro phthalic acid.
  • Lawrance, W. A. (1921). THE PREPARATION OF 3-NITROPHTHALIC ACID. Journal of the American Chemical Society, 43(11), 2577–2579. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (1927). 3-Nitrophthalic anhydride. Org. Synth. Coll. Vol. 1, p.412. [Link]

Sources

Technical Support Center: Synthesis of 2-Carbamoyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and maximize your yield. As a crucial intermediate in the development of pharmaceuticals and dyes, understanding the nuances of its preparation is paramount.[1] This document offers full editorial control to present a comprehensive and scientifically sound resource.

I. Understanding the Synthesis: A Proposed Pathway

Currently, a universally optimized, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established organic chemistry principles and analogous reactions, a robust synthetic route can be proposed. The most plausible pathway involves the ammonolysis of 3-nitrophthalic anhydride. This reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring, leading to the formation of the desired this compound, also known as 3-nitrophthalamic acid.[2]

The reaction's success and yield are contingent on several factors, including the quality of the starting materials, reaction temperature, concentration of ammonia, and the work-up procedure. The following sections will delve into a detailed proposed protocol and address potential challenges you might encounter.

II. Proposed Experimental Protocol

This protocol is based on analogous reactions involving the synthesis of similar phthalamic acid derivatives.[3][4]

Materials and Reagents:

  • 3-Nitrophthalic anhydride

  • Aqueous ammonia (e.g., 28-30% solution)

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)

  • Magnetic stirrer and heating mantle

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 3-nitrophthalic anhydride in deionized water.

  • Ammonia Addition: Cool the suspension in an ice bath. Slowly add aqueous ammonia dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the complete addition of ammonia, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture again in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 2-3. This will precipitate the this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at a temperature below 80°C to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.[3]

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Product remains dissolved in the filtrate. 3. Degradation of starting material or product.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40-50 °C). 2. Ensure Complete Precipitation: Check the pH of the filtrate after acidification. If it is not sufficiently acidic (pH > 3), add more hydrochloric acid. Chilling the solution thoroughly before filtration can also improve precipitation. 3. Control Reaction Temperature: The ammonolysis of the anhydride is exothermic. Maintain a low temperature during the addition of ammonia to prevent side reactions.
Product is Oily or Gummy 1. Presence of impurities. 2. Incomplete drying.1. Purification: Attempt to triturate the oily product with a non-polar solvent like hexane to induce solidification. If this fails, dissolve the product in a minimal amount of a suitable solvent and attempt to precipitate it again by adding a non-solvent. Recrystallization is also a viable option. 2. Thorough Drying: Ensure the product is dried under vacuum for a sufficient period to remove all residual solvent.
Formation of Isomeric Byproducts In theory, the reaction of 3-nitrophthalic anhydride with ammonia should predominantly yield this compound. However, under certain conditions, the formation of 2-Carbamoyl-6-nitrobenzoic acid is a possibility.Analytical Characterization: Use analytical techniques such as ¹H NMR and ¹³C NMR to confirm the structure of the product and identify the presence of any isomers.[5] The separation of these isomers can be challenging and may require chromatographic techniques.
Hydrolysis of the Amide The carbamoyl group can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh acidic or basic conditions and elevated temperatures, leading to the formation of 3-nitrophthalic acid.Control pH and Temperature: During the work-up, avoid excessive amounts of strong acid or base and prolonged exposure to high temperatures.[6]

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: While a definitive yield is not reported in the literature for this specific compound, analogous syntheses of phthalamic acids from anhydrides can achieve high yields, often exceeding 80-90%, under optimized conditions.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to separate the starting material (3-nitrophthalic anhydride) from the product (this compound). The product, being a carboxylic acid, will have a different Rf value than the anhydride.

Q3: What are the key safety precautions for this synthesis?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 3-Nitrophthalic anhydride and hydrochloric acid are corrosive and should be handled with care. Aqueous ammonia is a respiratory irritant.

Q4: What analytical techniques are recommended for product characterization?

A4: A combination of techniques is recommended for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of any isomers.[5]

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H stretch, the amide N-H stretches, and the carbonyl C=O stretches.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[7][8]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q5: Can I use a different base instead of ammonia?

A5: While other amines can be used, this would result in the formation of N-substituted derivatives of this compound. For the synthesis of the parent compound with an unsubstituted carbamoyl group, ammonia is the required reagent.

V. Visualizing the Process

Proposed Reaction Mechanism

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? CheckYield->IncompleteReaction Yes OilyProduct Oily/Gummy Product? CheckPurity->OilyProduct Yes End Pure Product, Good Yield CheckPurity->End No ProductLoss Product Loss During Work-up? IncompleteReaction->ProductLoss No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckpH Check pH, Chill Solution ProductLoss->CheckpH Yes IsomerFormation Isomer Formation? OilyProduct->IsomerFormation No Recrystallize Recrystallize/Triturate OilyProduct->Recrystallize Yes Characterize Characterize by NMR/MS IsomerFormation->Characterize Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • MySkinRecipes. This compound. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

  • PubChem. This compound. [Link]

  • Xue-Mei, L., Shan-Shan, G., Qiang, X., & Shu-Sheng, Z. (2006). This compound. Acta Crystallographica Section E Structure Reports Online, 62(6), o2539–o2540. [Link]

  • 2a biotech. This compound. [Link]

  • Google Patents. Preparation method of 2-amino-3-nitrobenzoic acid.

  • Google Patents. Synthetic method of 2-nitro-3-methylbenzoic acid.

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Google Patents. Process for recovering 3-nitrobenzoic acid.

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ResearchGate. Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

  • Google Patents. Process for the production of nitro derivatives of aromatic compounds.

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

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Technical Support Center: Recrystallization of 2-Carbamoyl-3-nitrobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-carbamoyl-3-nitrobenzoic acid and its derivatives through recrystallization. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven troubleshooting strategies to help you overcome common challenges and achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: Due to the presence of a polar carboxylic acid, a carbamoyl group, and a nitro group, polar solvents are generally the best choice.[1] Alcoholic solvents, such as ethanol or methanol, are excellent starting points.[1][2] The principle of "like dissolves like" suggests that solvents with similar functional groups to the compound being recrystallized can be effective.[1][2] For many nitroaromatic and benzoic acid derivatives, a mixed solvent system, often ethanol and water, provides the ideal solubility profile for effective purification.[1][3][4]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming liquid droplets instead of a clear solution. This can happen if the compound's melting point is lower than the solvent's boiling point or if there's a high concentration of impurities.[1][5]

  • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed pair) to lower the saturation point.[5] Then, allow the solution to cool much more slowly. Slow cooling is critical to encourage the formation of a stable crystal lattice rather than amorphous oil droplets.[1][6]

Q3: My final yield is very low. What are the common causes and how can I improve recovery?

A3: Poor recovery is a frequent issue in recrystallization. The most common causes include:

  • Using too much solvent: This is the most prevalent reason for low yield, as a significant portion of your compound will remain in the mother liquor upon cooling.[1][6]

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1]

  • To Improve Yield: Use the minimum amount of hot solvent necessary for complete dissolution.[7] If you suspect you've used too much, you can carefully evaporate some of the solvent to re-saturate the solution.[6] Always wash your final crystals with a minimal amount of ice-cold solvent to remove residual impurities without significant product loss.[1]

Q4: The solution is colored, but my pure compound should be colorless. How do I remove colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal has a high surface area and adsorbs the colored compounds.

  • Procedure: After dissolving your crude product in the hot solvent, remove it from the heat and add a small spatula tip of activated charcoal. Bring the solution back to a boil for a few minutes while stirring.[7] Then, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Q5: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A5: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[6] You need to induce nucleation, the initial formation of a crystal seed.

  • Inducement Techniques:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide a nucleation site.[5][6][8]

    • Seed Crystal: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

    • Reduce Solvent: If the solution is too dilute, you may need to boil off some of the solvent and allow it to cool again.[5][6]

    • Extended Cooling: Sometimes, crystallization is simply a slow process. Allow the flask to stand undisturbed for a longer period.

Troubleshooting Guide: Advanced Scenarios

This section addresses more complex issues you may encounter during the recrystallization of this compound and its derivatives.

Scenario 1: Persistent Oiling Out with a Mixed Solvent System
  • Problem: You are using an ethanol/water system. You've dissolved your compound in hot ethanol and are adding hot water as the anti-solvent. An oil forms that won't crystallize even with very slow cooling.

  • Analysis: The addition of the anti-solvent (water) is causing the compound to precipitate out of solution so rapidly that it doesn't have time to form an ordered crystal lattice. This is common when the two solvents in a pair have very different polarities.[9]

  • Solution Protocol:

    • Reheat the solution until the oil fully redissolves, adding a small amount of the "good" solvent (ethanol) if necessary to achieve a clear solution.

    • Bring the solution to a boil again.

    • This time, add the hot anti-solvent (water) dropwise, ensuring the solution remains at or near boiling. Stop adding water immediately when you see the first persistent cloudiness (turbidity), which indicates the saturation point has been reached.[1]

    • If you accidentally add too much anti-solvent and significant precipitation occurs, add a few drops of the good solvent (ethanol) until the solution is clear again.

    • Insulate the flask (e.g., by covering it with a beaker) and allow it to cool very slowly and undisturbed.[8]

Scenario 2: Impurities Co-crystallize with the Product
  • Problem: After recrystallization, you obtain crystals, but melting point analysis shows a broad melting range, indicating the presence of impurities.

  • Analysis: This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice.[5] It can also occur if the chosen solvent is not ideal, meaning the impurity has a similar solubility profile to your target compound.

  • Solution Protocol:

    • Re-crystallize: Perform a second recrystallization. Slow, gradual cooling is paramount for the formation of pure crystals.[9] Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is crucial.[10]

    • Solvent Selection: Re-evaluate your solvent choice. Test the solubility of your crude product in a range of different solvents or solvent pairs to find a system where the desired compound is highly soluble when hot and sparingly soluble when cold, while the impurity is either very soluble or nearly insoluble at all temperatures.[1] A table of common solvents is provided below for guidance.

Data & Protocols

Table 1: Solvent Selection Guide for Nitroaromatic Carboxylic Acids
Solvent/SystemBoiling Point (°C)PolarityNotes
Ethanol 78PolarA good starting point for many nitroaromatic compounds.[1][7]
Methanol 65PolarSimilar to ethanol, but its lower boiling point can be advantageous if the compound is heat-sensitive.[1]
Water 100Very PolarCan be an excellent solvent for polar compounds, especially at high temperatures.[2][11] Often used as the anti-solvent in a mixed pair with an alcohol.[4][9]
Ethanol/Water VariablePolarA very common and effective mixed solvent system. Allows for fine-tuning of solubility.[3][9]
Acetic Acid/Water VariablePolarAnother useful solvent pair, particularly for carboxylic acids.[12]
Toluene 111Non-polarCan be effective for less polar derivatives.[13]
General Recrystallization Workflow Diagram

This diagram outlines the key steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product choose_solvent Choose Solvent/System start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve check_dissolved Fully Dissolved? dissolve->check_dissolved hot_filter Hot Gravity Filtration (Remove Insoluble Impurities/ Activated Charcoal) check_dissolved->hot_filter No cool Cool Slowly to Room Temp, Then Ice Bath check_dissolved->cool Yes hot_filter->cool check_crystals Crystals Formed? cool->check_crystals induce Induce Crystallization (Scratch/Seed Crystal) check_crystals->induce No isolate Isolate Crystals (Vacuum Filtration) check_crystals->isolate Yes induce->check_crystals wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A workflow diagram for a standard recrystallization procedure.

Experimental Protocol: Recrystallization of this compound using an Ethanol/Water System

This protocol provides a step-by-step methodology for the purification process.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip.

    • Add a small volume of ethanol (e.g., 5 mL) to create a slurry.[7]

    • Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves. Use the minimum amount of solvent required.[7]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.[12]

    • Quickly pour the hot solution through the filter paper to remove insoluble materials.[7]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is essential for forming large, pure crystals.[10]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[7]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[7] Using ice-cold solvent minimizes product loss.[1]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization: A Decision-Making Diagram

When faced with a problem, this flowchart can guide your troubleshooting process.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization q1 What is the issue? start->q1 oiling_out Compound 'Oils Out' q1->oiling_out Oiling no_crystals No Crystals Form q1->no_crystals No Formation low_yield Poor Yield q1->low_yield Low Yield impure_product Product is Impure q1->impure_product Impure sol_oil1 Reheat to Dissolve Oil oiling_out->sol_oil1 sol_nocrys1 Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->sol_nocrys1 sol_lowyield1 Check Mother Liquor for Dissolved Product low_yield->sol_lowyield1 sol_impure1 Perform a Second Recrystallization impure_product->sol_impure1 sol_oil2 Add More 'Good' Solvent sol_oil1->sol_oil2 sol_oil3 Cool VERY Slowly sol_oil2->sol_oil3 success Problem Solved sol_oil3->success sol_nocrys2 Still No Crystals? sol_nocrys1->sol_nocrys2 sol_nocrys3 Reduce Solvent Volume (Boil Off) & Re-cool sol_nocrys2->sol_nocrys3 Yes sol_nocrys2->success No sol_nocrys3->success sol_lowyield2 Concentrate Mother Liquor & Re-cool to Recover More sol_lowyield1->sol_lowyield2 sol_lowyield3 Future Fix: - Use Less Solvent - Wash with Ice-Cold Solvent sol_lowyield2->sol_lowyield3 sol_lowyield3->success sol_impure2 Ensure VERY Slow Cooling sol_impure1->sol_impure2 sol_impure3 Consider a Different Solvent sol_impure2->sol_impure3 sol_impure3->success

Caption: A decision-making diagram for troubleshooting common recrystallization problems.

References

  • Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. BenchChem.
  • Solvent selection for effective recrystallization of nitroarom
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystalliz
  • Process for recovering 3-nitrobenzoic acid.
  • Method of crystallizing nitro products.
  • The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide. BenchChem.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Troubleshooting Crystalliz
  • Recrystalliz
  • Mixed Solvent Recrystalliz
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Recrystalliz
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization and Crystalliz
  • This compound. Smolecule.
  • Recrystalliz

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Improving the purity of 2-Carbamoyl-3-nitrobenzoic acid for pharmaceutical use

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Carbamoyl-3-nitrobenzoic Acid

Introduction: The purity of this compound (C₈H₆N₂O₅, MW: 210.14 g/mol ) is a critical parameter in pharmaceutical development, as it directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This compound serves as a key intermediate in the synthesis of various bioactive molecules and heterocyclic frameworks.[1][3] This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to assist researchers in achieving the high purity required for pharmaceutical applications.

Troubleshooting Guide: Impurity Resolution

This section addresses common purity-related issues encountered during the synthesis and purification of this compound. The flowchart below provides a systematic approach to diagnosing and resolving these challenges.

G cluster_0 Phase 1: Initial Analysis & Diagnosis cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Corrective Action cluster_3 Phase 4: Final Verification start Impurity Detected in Crude Product (via HPLC, TLC, or NMR) check_mp Broad or Depressed Melting Point? start->check_mp check_hplc Analyze HPLC Chromatogram start->check_hplc No, direct to HPLC check_mp->check_hplc Yes hplc_peaks Multiple Peaks Observed check_hplc->hplc_peaks id_impurity Identify Impurity Type hplc_peaks->id_impurity known_impurity Known Impurity: - Starting Materials - Isomeric Impurities id_impurity->known_impurity Match Retention Time with Standards unknown_impurity Unknown Impurity id_impurity->unknown_impurity No Match solution_wash Aqueous Wash (e.g., dilute acid/base) known_impurity->solution_wash If starting materials are acid/base soluble solution_recrystallize Recrystallization (Solvent Screening Required) known_impurity->solution_recrystallize For most organic impurities elucidate Structural Elucidation (LC-MS, HRMS, NMR) unknown_impurity->elucidate final_analysis Confirm Purity (HPLC, NMR, Melting Point) solution_wash->final_analysis solution_recrystallize->final_analysis solution_chromatography Preparative Chromatography solution_chromatography->final_analysis elucidate->solution_recrystallize elucidate->solution_chromatography If recrystallization fails pass Purity Meets Specification (>99.5%) final_analysis->pass Pass fail Purity Below Specification final_analysis->fail Fail fail->solution_recrystallize Re-evaluate Purification

Caption: Troubleshooting workflow for impurity resolution.

Question & Answer Troubleshooting

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A persistent color often indicates the presence of residual nitro-isomers or oxidation byproducts. The nitration of benzoic acid derivatives, a potential synthetic route, is known to produce mixtures of 2-, 3-, and 4-nitrobenzoic acids.[4][5] While this compound is the target, trace amounts of other isomers can be difficult to remove and may contribute to color.

Recommended Action:

  • Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[6] Boil the solution for an additional 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the charcoal and any insoluble impurities.[7]

  • Recrystallization: Allow the filtrate to cool slowly to promote the formation of pure, colorless crystals. The colored impurities should preferentially remain in the mother liquor.[8]

Q2: HPLC analysis shows a significant peak corresponding to the starting material, 3-nitrophthalic acid. How can I remove it?

A2: The presence of 3-nitrophthalic acid indicates an incomplete reaction or hydrolysis of an intermediate.[9][10] Due to its two carboxylic acid groups, 3-nitrophthalic acid has different solubility characteristics than the mono-acid product.

Recommended Action:

  • pH Adjustment & Extraction: This method leverages the difference in acidity. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a carefully pH-controlled aqueous buffer. A slightly basic solution (e.g., pH 8-9 using sodium bicarbonate) can selectively deprotonate and extract the more acidic 3-nitrophthalic acid into the aqueous phase, while leaving the desired product in the organic layer. A similar pH-based purification is effective for separating nitrobenzoic acid isomers.[4]

Q3: The melting point of my purified product is broad (e.g., a range of 3-5 °C). What does this indicate?

A3: A sharp melting point is a strong indicator of high purity for a crystalline solid.[11] A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a range of temperatures.[11][12]

Recommended Action:

  • Re-purification: The material requires further purification. Recrystallization is the primary method of choice.[7][13] Ensure you are following best practices:

    • Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.[8] Rapid cooling can trap impurities within the crystal structure.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor without significantly dissolving the product.[8]

Q4: ¹H NMR analysis shows unexpected signals in the aromatic region. What could they be?

A4: Unexpected aromatic signals often point to isomeric impurities. Depending on the synthetic route, you may have trace amounts of other isomers where the carbamoyl and nitro groups are in different positions.

Recommended Action:

  • Confirm Structure: First, ensure the major peaks correspond to the correct structure of this compound.

  • Purification Strategy: Isomers can be very difficult to separate due to their similar physical properties.

    • Fractional Recrystallization: This involves multiple, careful recrystallization steps. It can sometimes enrich the desired isomer.

    • Preparative Chromatography: If high-level purity is essential and recrystallization is ineffective, column chromatography over silica gel is the most reliable method for separating isomers.[14] A solvent system such as ethyl acetate/hexane with a small amount of acetic acid (to improve peak shape) is a good starting point.

Key Purification Protocol: Recrystallization

This protocol describes a general method for purifying this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Ethanol, or an ethanol/water mixture, is often a suitable choice for similar compounds.[13]

Experimental Protocol: Recrystallization from an Ethanol/Water System

  • Solvent Preparation: Prepare a beaker of deionized water and heat it on a hot plate.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 50-60 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Co-solvent Addition: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.[6][8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the collected crystals with a small portion of an ice-cold ethanol/water mixture to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Purity Assessment & Data

A multi-pronged approach is essential for robustly confirming the purity of the final compound.[11] The following analytical techniques are recommended.

Parameter Crude Product (Typical) Purified Product (Target) Methodology & Rationale
Appearance Off-white to yellow/brown powderWhite to off-white crystalline solidVisual inspection provides a first, qualitative indication of purity.
Melting Point Broad range (e.g., 165-172 °C)Sharp range (e.g., 176-178 °C)[14]A narrow melting point range is a classic indicator of high purity.[11]
TLC Analysis Multiple spots may be visibleA single, well-defined spotThin-Layer Chromatography (TLC) is a rapid, qualitative tool to screen for the presence of impurities.[11]
HPLC Purity 85-95%> 99.5%High-Performance Liquid Chromatography (HPLC) provides quantitative purity data by separating the main compound from impurities.[11]
¹H NMR May show minor impurity peaksSpectrum consistent with structureNMR spectroscopy confirms the chemical structure and can detect structural isomers or residual solvents.[11]

General Purification & Analysis Workflow

G crude Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry pure_product Purified Product dry->pure_product analysis Purity Analysis (HPLC, MP, NMR) pure_product->analysis

Caption: Standard workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[1]

Q2: Is this compound sensitive to light or moisture? A2: While specific stability data is not widely published, as a standard practice for nitroaromatic compounds and carboxylic acids, it is prudent to protect it from prolonged exposure to light and moisture to prevent potential degradation or hydrolysis. Store in an opaque, tightly sealed container.

Q3: What safety precautions should be taken when handling this compound? A3: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: Can this compound be analyzed by methods other than HPLC? A4: Yes, a comprehensive analysis involves multiple techniques. Besides HPLC for quantitative purity, ¹H and ¹³C NMR are essential for structural confirmation, FT-IR spectroscopy can confirm the presence of key functional groups (carboxylic acid, amide, nitro group), and Differential Scanning Calorimetry (DSC) can provide a highly accurate melting point.[11]

Q5: My synthesis yield is low after purification. How can I improve it? A5: Low yield after recrystallization can result from several factors:

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor even after cooling. Use the absolute minimum amount of hot solvent needed.

  • Cooling too quickly: While this primarily affects purity, very rapid crashing out can lead to fine particles that are harder to collect via filtration.

  • Insufficient cooling: Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation.

  • Washing with too much or warm solvent: The washing step is critical. Use a minimal amount of ice-cold solvent to rinse the crystals.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link: https://www.myskinrecipes.com/shop/th/products/2-carbamoyl-3-nitrobenzoic-acid-reagent-code-158294]
  • BenchChem. (n.d.). A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/b5843/technical-support/a-comparative-guide-to-purity-validation-of-synthesized-2-4-nitrophenyl-carbamoyl-benzoic-acid]
  • BenchChem. (n.d.). Step-by-step synthesis protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/b5843/technical-support/step-by-step-synthesis-protocol-for-2-4-nitrophenyl-carbamoyl-benzoic-acid]
  • Smolecule. (n.d.). Buy this compound | 77326-45-5. Retrieved from Smolecule website. [Link: https://www.smolecule.com/cas-77326-45-5-2-carbamoyl-3-nitrobenzoic-acid.html]
  • University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from UMass Chemistry website. [Link: https://courses.umass.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-2-nitrobenzoic-acid/]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/437547]
  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from FAMU website. [Link: https://www.studocu.
  • Aladdin. (n.d.). This compound. Retrieved from Aladdin website. [Link: https://www.aladdin-sci.com/p/C135502-5g]
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid. Retrieved from Google Patents. [Link: https://patents.google.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from Google Patents. [Link: https://patents.google.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from Alfa Chemistry website. [Link: https://www.alfa-chemistry.
  • World Health Organization. (2007). Quality assurance of pharmaceuticals. Retrieved from WHO website. [Link: https://extranet.who.int/prequal/sites/default/files/pq_pres/TRS902_p131-187.pdf]
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from Eureka | Patsnap. [Link: https://eureka.patsnap.com/technologies/CN103922948A/preparation-method-of-2-amino-3-nitrobenzoic-acid]
  • Scribd. (n.d.). Pharmaceutical Quality Control Guide. Retrieved from Scribd. [Link: https://www.scribd.com/document/414371408/Pharmaceutical-Quality-Control]
  • Organic Syntheses. (1923). m-NITROBENZOIC ACID. Org. Synth. 3, 73. [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0373]
  • Quora. (2018). How can benzoic acid be tested for purity? Retrieved from Quora. [Link: https://www.quora.com/How-can-benzoic-acid-be-tested-for-purity]
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from Der Pharma Chemica website. [Link: https://www.derpharmachemica.

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Technical Support Center: Catalyst Selection for 2-Carbamoyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving 2-Carbamoyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our focus is on providing practical, in-depth insights grounded in established chemical principles to ensure the success of your synthetic endeavors.

Section 1: Understanding the Substrate

This compound is a multifunctional molecule, and understanding the interplay of its functional groups is paramount for successful catalysis. The primary challenge lies in achieving chemoselectivity—targeting one functional group for transformation while leaving others intact.

  • Nitro Group (-NO₂): Highly susceptible to reduction, typically to an amine (-NH₂). This is often the primary transformation of interest.

  • Carboxylic Acid (-COOH): Can coordinate to metal catalyst surfaces, potentially influencing activity or even acting as a poison. It can also be reduced under harsh conditions.

  • Amide (-CONH₂): Generally stable, but can be hydrolyzed under strong acidic or basic conditions, or reduced under very harsh conditions, which are typically avoided.[1]

The electronic nature of the molecule, with the strongly electron-withdrawing nitro group, influences the reactivity of the entire aromatic system.

G sub This compound nitro Nitro Group (-NO₂) sub->nitro Highly Reactive carboxyl Carboxylic Acid (-COOH) sub->carboxyl Moderately Reactive amide Amide (-CONH₂) sub->amide Low Reactivity r_nitro Primary target for reduction to amine (-NH₂). nitro->r_nitro r_carboxyl Potential for catalyst poisoning or over-reduction. carboxyl->r_carboxyl r_amide Generally stable but can be hydrolyzed or reduced under harsh conditions. amide->r_amide

Caption: Reactivity map of this compound.

Section 2: Common Reaction: Chemoselective Nitro Group Reduction

The most frequent transformation for this substrate is the reduction of the nitro group to form 2-Amino-3-carbamoylbenzoic acid, a valuable synthetic intermediate. Catalyst selection is critical to avoid unwanted side reactions like the reduction of the carboxylic acid or the aromatic ring.

CatalystTypical ConditionsAdvantagesDisadvantages & Considerations
5% or 10% Pd/C H₂ (1-10 bar), RT-80°C, in solvents like MeOH, EtOH, or aqueous base.[2][3]Highly active and efficient for nitro reduction.[4][5] Generally good chemoselectivity under mild conditions.[6]Can catalyze aromatic ring hydrogenation at higher pressures/temperatures.[7][8][9] Susceptible to poisoning by sulfur or halide impurities.[10]
Raney® Nickel H₂ (10-50 bar), RT-100°C, in polar solvents.Cost-effective alternative to palladium.[5][11] Less prone to causing dehalogenation if other halogens are present on the molecule.[4] Can be beneficial if hydroxylamine intermediate accumulation is an issue.Generally requires higher temperatures and pressures than Pd/C.[5] Pyrophoric nature requires careful handling.[12] Can be poisoned by nitrogen-containing compounds.[13]
Platinum(IV) oxide (PtO₂) H₂ (1-3 bar), RT, in acidic or neutral media (e.g., AcOH, EtOH).Highly active, often effective when Pd/C is not.Less chemoselective; can readily reduce the aromatic ring, especially in acidic media.
Iron (Fe) or Zinc (Zn) powder Acidic conditions (e.g., AcOH, aq. HCl).Excellent chemoselectivity, preserving other reducible groups.[4] Good for small-scale synthesis where catalyst filtration is simple.Stoichiometric quantities of metal are required, leading to significant waste. Not truly catalytic.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the catalytic hydrogenation of this compound.

Troubleshooting_Catalyst_Selection start Problem Observed problem1 Incomplete or Slow Reaction start->problem1 problem2 Low Yield of Desired Product start->problem2 problem3 Formation of Side Products (e.g., ring hydrogenation) start->problem3 cause1a Catalyst Poisoning (Sulfur, Halides, Amines) problem1->cause1a cause1b Poor Catalyst Activity problem1->cause1b cause1c Insufficient H₂ Pressure / Poor Mixing problem1->cause1c problem2->cause1a cause2a Sub-optimal Reaction Conditions (Temp, Time, Solvent) problem2->cause2a cause2b Product Inhibition / Catalyst Fouling problem2->cause2b cause3a Catalyst is Too Active (e.g., PtO₂) problem3->cause3a cause3b Reaction Conditions Too Harsh (High Temp/Pressure) problem3->cause3b sol1a Purify starting materials and solvent. Use guard columns if necessary. cause1a->sol1a sol1b Use fresh, high-quality catalyst. Increase catalyst loading (e.g., 5 to 10 mol%). cause1b->sol1b sol1c Check for leaks in the system. Increase stirring rate. Increase H₂ pressure moderately. cause1c->sol1c sol2a Screen different solvents. Optimize temperature and reaction time using TLC or LC-MS monitoring. cause2a->sol2a sol2b Increase solvent volume to improve solubility. Consider a flow chemistry setup. cause2b->sol2b sol3a Switch to a more chemoselective catalyst (e.g., Pd/C or Raney Ni). cause3a->sol3a sol3b Reduce H₂ pressure and/or temperature. Monitor reaction carefully and stop apon completion. cause3b->sol3b

Caption: Troubleshooting flowchart for catalytic hydrogenation.

Q1: My reaction is stalled, and TLC/LC-MS shows significant amounts of starting material remaining. What should I do?

A: This is a classic sign of catalyst deactivation or insufficient catalytic activity.

  • Check for Poisons: The most common issue is catalyst poisoning.[14] Sulfur compounds from reagents, halide impurities, or even the product amine itself can strongly adsorb to the catalyst's active sites and halt the reaction.[10] Ensure all reagents and solvents are of high purity.

  • Evaluate Catalyst Quality: Catalysts, especially Pd/C, can lose activity over time or with improper storage. Use a fresh batch of catalyst from a reputable supplier. Consider increasing the catalyst loading from a typical 5 wt% to 10 wt%.

  • Verify Reaction Setup: Ensure your system is properly sealed and maintaining hydrogen pressure. Inadequate stirring can lead to poor mass transfer of hydrogen to the catalyst surface, effectively starving the reaction. Increase the stirring rate to ensure the catalyst is well suspended.

Q2: I'm getting a mixture of products, including some where the aromatic ring has been reduced. How can I improve selectivity?

A: Ring hydrogenation indicates that your catalytic system is too reactive for the substrate.

  • Re-evaluate Your Catalyst: Platinum-based catalysts are known for their high activity in aromatic ring saturation.[15] Switching to 5% or 10% Pd/C is the first logical step, as it is generally more chemoselective for nitro group reduction.[6]

  • Modify Reaction Conditions: High hydrogen pressure and elevated temperatures favor over-reduction.[8] Try running the reaction at a lower pressure (e.g., balloon pressure or 1-3 bar) and at room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Solvent Choice: The choice of solvent can influence selectivity. For instance, using a binary solvent system like dioxane-water with a Ru/C catalyst has been shown to increase selectivity for some benzoic acid hydrogenations by improving hydrogen solubility and reducing side reactions.[7][16]

Q3: The reaction works, but the yield is consistently low. Where could my product be going?

A: Low yield can stem from several factors, from incomplete reaction to product degradation or loss during workup.

  • Product Inhibition: The resulting amine product can sometimes adsorb to the catalyst surface, inhibiting further reaction.[13] Diluting the reaction mixture by increasing the solvent volume can sometimes mitigate this effect.

  • Workup Issues: The product, 2-Amino-3-carbamoylbenzoic acid, is amphoteric and may have complex solubility behavior. Ensure you are adjusting the pH correctly during extraction to isolate your product effectively. Also, be meticulous when filtering off the catalyst (e.g., using a pad of Celite®) to avoid product loss through adsorption.

  • Formation of Intermediates: Incomplete reduction can lead to the formation of hydroxylamine or nitroso intermediates.[12] These can sometimes participate in side reactions. Using additives like vanadium promoters with your catalyst can help minimize the accumulation of such intermediates.[12]

Section 4: Experimental Protocol

Catalytic Hydrogenation of this compound using 10% Pd/C

This protocol provides a general procedure for the chemoselective reduction of the nitro group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Methanol (reagent grade)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Parr shaker or similar hydrogenation vessel

  • Celite® 545

Procedure:

  • Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (5-10 wt% relative to the starting material). Safety Note: Pd/C can be pyrophoric when dry. Handle with care.

  • Solvent Addition: Add methanol to the vessel to create a slurry (typically a 0.1 M to 0.5 M solution).

  • Inerting: Seal the vessel and purge the system multiple times with an inert gas to remove all oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (start with 3-4 bar) or maintain a hydrogen atmosphere with a balloon.[17]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots (carefully venting the system first) and analyzing them by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.[17]

  • Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography as needed.

Section 5: References

  • Rylander, P. N. (2002). Hydrogenation over Platinum Metals. Elsevier.

  • Shinde, S. et al. (2014). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Engineering Research & Technology, 3(10).

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wienhöfer, G. et al. (2011). A well-defined iron-based catalyst system for the reduction of nitroarenes to anilines. Journal of the American Chemical Society, 133(32), 12875-12879.

  • PubChem. This compound. [Link]

  • Google Patents. US3882171A - Hydrogenation of nitrobenzoic acids.

  • Sharma, S. et al. (2014). Chemoselective reduction of nitroarenes using Fe/CaCl2 system. Journal of Organic Chemistry, 79(20), 9433-9439.

  • Zhang, Y. et al. (2006). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Reaction Kinetics and Catalysis Letters, 88(1), 117-123.

  • ACS GCI Pharmaceutical Roundtable. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

  • Tundo, P. et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Journal of Molecular Catalysis A: Chemical, 204-205, 747-754.

  • Wikipedia. Palladium on carbon. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • Smith, A. M., & Whyman, R. (2014). Review of methods for the catalytic hydrogenation of carboxamides. Chemical Society Reviews, 43(11), 3865-3879.

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Validation & Comparative

A Comparative Guide to Nitrobenzoic Acid Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that dictates the trajectory of a research program. Nitrobenzoic acids, existing as ortho- (2-nitrobenzoic acid), meta- (3-nitrobenzoic acid), and para- (4-nitrobenzoic acid) isomers, are fundamental building blocks in medicinal chemistry.[1] The seemingly subtle variation in the position of the nitro group on the benzoic acid backbone profoundly influences the molecule's physicochemical properties, reactivity, and ultimately, its biological activity.[1][2] This guide provides an in-depth comparison of these isomers, synthesizing technical data with field-proven insights to inform rational drug design.

The Decisive Impact of Isomerism: Physicochemical Properties

The position of the powerful electron-withdrawing nitro group relative to the carboxylic acid moiety governs the electronic properties, acidity, solubility, and even the crystalline structure of the isomers. These parameters are not merely academic; they directly impact a compound's behavior in synthesis, formulation, and biological systems.

The most striking difference lies in their acidity (pKa). All three isomers are significantly more acidic than the parent benzoic acid (pKa ≈ 4.20), but to different extents.[1][3] The ortho isomer is the most acidic due to the "ortho effect," where steric hindrance from the bulky nitro group forces the carboxyl group out of the plane of the benzene ring.[3] This disrupts resonance with the ring, stabilizing the carboxylate anion upon deprotonation and facilitating proton release.[1][3] The para isomer is more acidic than the meta isomer because the nitro group at the para position can more effectively stabilize the conjugate base through resonance.[1]

These differences are crucial in drug design, as the acidity of a molecule influences its ionization state at physiological pH, which in turn affects its ability to cross cell membranes and interact with biological targets.

Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acid Isomers

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Reference
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄[4]
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol [1]
Appearance Yellowish-white crystalsOff-white to yellowish-white crystalsPale yellow crystalline solid[1]
Melting Point (°C) 146–148139–141237–242[1][4]
Density (g/cm³) ~1.58~1.49~1.61[1][5]
pKa (in water) ~2.17~3.45-3.47~3.41-3.44[1][4]
Water Solubility ~6.8–7.8 g/L~0.24 g/100 mL (15 °C)<0.1 g/100 mL (26 °C)[1][5]

The notably high melting point of 4-nitrobenzoic acid suggests greater crystalline stability, a factor that can influence dissolution rates and bioavailability in solid dosage forms.[1]

Structure-Activity Relationship (SAR): From Isomer to Biological Function

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry.[6] For nitrobenzoic acids, the isomer position dictates the electronic and steric profile, which directly modulates biological activity.[7]

  • Nitro Group as a Pharmacophore: The nitro group is not merely a substituent; it is a recognized pharmacophore in various antimicrobial and antiprotozoal agents.[7] Its biological activity is often linked to its reduction within the target cell.

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group alters the electronic landscape of the aromatic ring, which can be crucial for binding interactions with enzyme active sites or receptors.[7][8]

  • Positional Influence:

    • ortho-Isomer: The unique steric and electronic environment can lead to specific interactions or intramolecular hydrogen bonding opportunities not possible with the other isomers.

    • meta-Isomer: The nitro group's influence is primarily inductive, which can affect receptor binding differently than the resonance effects seen from the para position.

    • para-Isomer: The direct electronic communication (resonance) between the nitro and carboxyl groups makes this isomer a potent modulator of electronic properties. This has been leveraged in studies predicting anti-sickling activity, where a high Hammett sigma (σ) constant, characteristic of the p-nitro group, was correlated with activity.[9][10]

Caption: Influence of nitro group position on key molecular properties.
Comparative Biological Activities

Nitroaromatic compounds, including the nitrobenzoic acid isomers, exhibit a wide spectrum of biological activities.[1][11] The choice of isomer can lead to significant differences in potency and spectrum of action.

Antimicrobial Activity: Substituted nitrobenzoic acids have demonstrated considerable efficacy against various microbial pathogens, including bacteria and fungi.[8][12] The primary mechanism is believed to involve the intracellular bioreduction of the nitro group by microbial nitroreductases.[8][12] This process generates toxic reactive nitrogen species that can damage microbial DNA, proteins, and other vital biomolecules.[8]

Notably, 4-nitrobenzoic acid has been shown to inhibit the growth of Mycobacterium tuberculosis in vitro and is used in identifying species within the M. tuberculosis complex.[13][14] Derivatives of 3,5-dinitrobenzoic acid (a related structure) have been identified as particularly potent against this pathogen.[8][13] The para isomer also exhibits bactericidal activity against bacteria like Staphylococcus and Streptococcus.[4]

Antimicrobial_Mechanism cluster_cell Microbial Cell NBA Nitrobenzoic Acid (R-NO₂) Nitroreductase Nitroreductase Enzymes NBA->Nitroreductase Reduction Intermediates Toxic Intermediates (R-NO, R-NHOH) Nitroreductase->Intermediates Bioactivation Damage Cellular Damage (DNA, Proteins) Intermediates->Damage Death Cell Death Damage->Death NBA_ext Cellular Uptake NBA_ext->NBA

Caption: Reductive bioactivation of nitrobenzoic acids.

Anti-inflammatory and Anticancer Potential: Nitrobenzoic acid derivatives also serve as scaffolds for anti-inflammatory and anticancer agents.[8][15] Some function as nitric oxide (NO) donor compounds, designed to release this key signaling molecule involved in inflammation.[8] Furthermore, their role as versatile chemical intermediates allows for their incorporation into more complex molecules targeting pathways like NF-κB or enzymes such as cyclooxygenase (COX).[16][17] Various synthetic benzoic acid derivatives have been evaluated for their anticancer potential against cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer).[18]

Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, the following are detailed protocols for the synthesis and evaluation of nitrobenzoic acid isomers.

A. Synthesis of 4-Nitrobenzoic Acid (from 4-Nitrotoluene)

This protocol describes a common method for synthesizing the para isomer, which, unlike the meta isomer, cannot be efficiently obtained by direct nitration of benzoic acid.[1][19]

  • Principle: The methyl group of 4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate in sulfuric acid.[1][19]

  • Methodology:

    • Suspend 4-nitrotoluene in an aqueous solution of the chosen oxidizing agent in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture. If using permanganate, the manganese dioxide byproduct can be removed by filtration.

    • Acidify the clear filtrate with a strong acid (e.g., sulfuric acid) to precipitate the 4-nitrobenzoic acid.[1]

    • Filter the crude product using suction filtration and wash thoroughly with cold water.

    • Recrystallize the product from a suitable solvent, such as ethanol or water, to obtain pure 4-nitrobenzoic acid.

B. Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

This is a standard, reliable method for screening the antimicrobial activity of compounds.[12]

  • Principle: The test compound diffuses from a well through a solidified agar medium seeded with a target microorganism. If the compound is active, it inhibits microbial growth, resulting in a clear zone of inhibition around the well.

  • Methodology:

    • Media Preparation: Prepare Mueller-Hinton Agar (MHA) as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes. Allow the agar to solidify.[8]

    • Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Seeding: Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.[8]

    • Well Preparation: Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.

    • Compound Loading: Prepare stock solutions of the nitrobenzoic acid isomers in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells. Use a solvent-only well as a negative control and a standard antibiotic as a positive control.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

C. Cytotoxicity Evaluation: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.[8]

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed a specific number of cells (e.g., 5 x 10³ cells/well) from a relevant cell line (e.g., HeLa, HEK293) into 96-well plates and incubate for 24 hours to allow for attachment.[8]

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the different compound concentrations. Include wells for a vehicle control (solvent only).

    • Incubation: Incubate the plates for a specified period (e.g., 48 hours).[8]

    • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for another 4 hours at 37°C.[8]

    • Solubilization & Measurement: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals. Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[8]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Isomers Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assay (Agar Diffusion / MIC) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO / COX Inhibition) Characterization->AntiInflammatory Data Data Collection (IC50, Zone Diameter) Antimicrobial->Data Cytotoxicity->Data AntiInflammatory->Data SAR SAR Analysis Data->SAR Lead Lead Identification SAR->Lead

Caption: General experimental workflow for isomer evaluation.
Conclusion

The choice of a nitrobenzoic acid isomer is a critical decision in drug discovery, not a matter of convenience. The ortho, meta, and para isomers are distinct chemical entities with unique physicochemical and biological profiles. The ortho isomer's high acidity, the meta's prevalence in direct nitration, and the para's potent electronic effects and demonstrated antimicrobial activity highlight their differential utility. A thorough understanding of these differences, grounded in empirical data, is essential for researchers and drug development professionals to optimize synthetic strategies, design effective screening cascades, and ultimately achieve their desired molecular targets.

References

  • Nitrobenzoic acid. Grokipedia. [Link]

  • 3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • NITROBENZOIC ACID. Ataman Kimya. [Link]

  • Synthesis of p-nitrobenzoic acid. Sciencemadness.org. [Link]

  • The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PubMed. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

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  • Structure Activity Relationships. Drug Design Org. [Link]

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Navigating the Synthesis of PARP Inhibitor Cores: A Comparative Guide to Alternatives for Nitro-Aromatic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, particularly in the development of targeted cancer therapies like PARP inhibitors, the efficient and sustainable construction of core heterocyclic scaffolds is of paramount importance. While the initial query focused on 2-Carbamoyl-3-nitrobenzoic acid, a deeper analysis reveals that the synthesis of key pharmaceutical intermediates, such as the 2H-indazole-7-carboxamide core of the PARP inhibitor Niraparib, often commences from precursors like 3-methyl-2-nitrobenzoic acid. This guide, therefore, pivots to a more pertinent and impactful comparison: an evaluation of the classical nitro-reductive cyclization pathway against modern, alternative synthetic strategies for constructing the 2H-indazole scaffold, a crucial component of numerous therapeutic agents.

This guide will dissect the chemical causality behind various synthetic choices, offering a comparative analysis of reaction efficiency, substrate scope, and environmental impact. By moving beyond a mere recitation of protocols, we aim to provide a self-validating system of knowledge, grounded in authoritative sources, to empower researchers in making informed decisions for their drug discovery and development pipelines.

The Classical Approach: The Enduring Utility of Nitro-Reductive Cyclization

The traditional and widely employed route to the 2H-indazole core of molecules like Niraparib begins with a substituted 2-nitrobenzoic acid derivative. This method hinges on a well-established sequence of nitration, functional group manipulation, reduction of the nitro group to an amine, followed by diazotization and cyclization.

A common starting material for the synthesis of the Niraparib core is 3-methyl-2-nitrobenzoic acid. The general synthetic sequence involves the esterification of the carboxylic acid, followed by radical bromination of the methyl group, oxidation to an aldehyde, and subsequent condensation with a substituted aniline. The key indazole-forming step is a reductive cyclization of the nitro group, often facilitated by reagents like sodium azide, which ultimately forms the pyrazole ring fused to the benzene ring.

While robust and extensively documented, this pathway presents several challenges inherent to classical nitration chemistry. The use of strong acids and nitrating agents often leads to issues with regioselectivity, the generation of significant acidic waste streams, and potential over-nitration, necessitating stringent reaction control and purification steps.[1]

Experimental Protocol: Synthesis of 2H-Indazole-7-carboxamide via Nitro-Reductive Cyclization (Illustrative)

  • Esterification: 3-methyl-2-nitrobenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 3-methyl-2-nitrobenzoate.

  • Bromination: The methyl ester is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, affording methyl 3-(bromomethyl)-2-nitrobenzoate.

  • Oxidation: The benzylic bromide is oxidized to the corresponding aldehyde, methyl 3-formyl-2-nitrobenzoate, using an oxidizing agent like N-methylmorpholine N-oxide (NMO).

  • Condensation: The aldehyde is condensed with the desired aniline derivative, for instance, a protected 4-aminophenylpiperidine, to form a Schiff base.

  • Cyclization and Amidation: The intermediate is then treated with sodium azide in a high-boiling solvent like DMF at elevated temperatures. This step facilitates the reductive cyclization to form the indazole ring. Subsequent amidation of the ester group, often with ammonia, yields the final 2H-indazole-7-carboxamide core.

Nitro_Reductive_Cyclization A 3-Methyl-2-nitrobenzoic Acid B Methyl 3-formyl-2-nitrobenzoate A->B Esterification, Bromination, Oxidation C Schiff Base Intermediate B->C Condensation with Substituted Aniline D 2H-Indazole-7-carboxamide Core C->D Reductive Cyclization (e.g., NaN3), Amidation Davis_Beirut_Reaction A o-Nitrobenzyl Alcohol B o-Nitrosobenzaldehyde A->B Photolysis D o-Nitrosobenzylidene Imine B->D Condensation C Primary Amine C->D E 2H-Indazole D->E Heterocyclization

Caption: The Davis-Beirut reaction pathway for 2H-indazole synthesis.

Copper-Catalyzed Three-Component Synthesis

A highly efficient one-pot, three-component synthesis of 2H-indazoles has been developed utilizing a copper catalyst. [2][3][4]This method involves the reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds in a single operation. This approach exhibits a broad substrate scope and high tolerance for various functional groups. [2] Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles (General)

  • Reaction Setup: A 2-bromobenzaldehyde, a primary amine, sodium azide, a copper(I) source (e.g., CuI), and a ligand (e.g., TMEDA) are combined in a polar solvent such as DMSO.

  • Reaction: The mixture is heated, typically to around 120 °C, for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled and the product is isolated through standard work-up and purification procedures.

Yields for this reaction are often moderate to good, with anilines bearing electron-donating groups generally providing better results than those with electron-withdrawing groups. [2]

Rhodium-Catalyzed C-H Activation and Annulation

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocycles. Rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes or alkynes provides a direct and atom-economical route to 2-aryl-2H-indazoles. [5][6][7][8]This method leverages the directing ability of the azo group to achieve regioselective C-H activation and subsequent cyclization.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2H-Indazoles (General)

  • Reaction Setup: An azobenzene derivative, an aldehyde or alkyne, a rhodium(III) catalyst (e.g., [RhCp*Cl2]2), and a co-catalyst/additive are combined in a suitable solvent.

  • Reaction: The reaction is typically carried out at elevated temperatures under an inert atmosphere.

  • Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques such as column chromatography.

This method is particularly attractive for its ability to construct highly substituted indazoles with good functional group tolerance.

Comparative Analysis of Synthetic Routes

Feature Nitro-Reductive Cyclization Davis-Beirut Reaction Copper-Catalyzed 3-Component Rhodium-Catalyzed C-H Activation
Starting Materials Substituted 2-nitrobenzoic acidso-Nitrosobenzaldehydes, primary amines2-Bromobenzaldehydes, primary amines, NaN3Azobenzenes, aldehydes/alkynes
Key Transformation Reductive cyclization of a nitro groupN,N-bond forming heterocyclizationC-N and N-N bond formationC-H activation and annulation
Catalyst Often stoichiometric reagentsMetal-free (acid or base-catalyzed)Copper(I) saltsRhodium(III) complexes
Typical Yields Variable, can be high but requires multiple stepsGood to excellentModerate to good [2]Good to excellent [5]
Green Chemistry Aspects Generates acidic waste, uses hazardous nitrating agentsMetal-free, but may use photolysisOne-pot, but uses azide and copperAtom-economical, but uses precious metal catalyst
Substrate Scope Well-established, but can be limited by nitration regioselectivityGood, with various aminesBroad, tolerates many functional groups [2]Broad, allows for diverse substitution patterns
Operational Simplicity Multi-step, requires careful controlRelatively simple, can be one-potOne-pot, straightforward setupRequires inert atmosphere and specialized catalyst

Conclusion and Future Perspectives

The synthesis of the 2H-indazole core, a critical component of many pharmaceuticals including the PARP inhibitor Niraparib, has evolved significantly from the classical nitro-reductive cyclization pathway. While this traditional method remains a viable option, modern alternatives such as the Davis-Beirut reaction, copper-catalyzed multicomponent reactions, and rhodium-catalyzed C-H activation offer compelling advantages in terms of efficiency, sustainability, and operational simplicity.

The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of production. For academic and early-stage drug discovery research, the flexibility and novelty of C-H activation strategies may be particularly appealing. For process development and large-scale manufacturing, the operational simplicity and cost-effectiveness of the Davis-Beirut reaction or the one-pot nature of the copper-catalyzed method present significant benefits.

As the pharmaceutical industry continues to embrace the principles of green chemistry, it is anticipated that the development of even more efficient and environmentally benign methods for the synthesis of key heterocyclic scaffolds will remain a major focus of research. The continued exploration of novel catalytic systems and the application of flow chemistry are likely to play a pivotal role in shaping the future of pharmaceutical synthesis.

References

  • M. J. Haddadin, et al. "Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
  • M. J. Haddadin, et al. "The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles." PubMed, 2012.
  • Wikipedia. "Davis–Beirut reaction." Wikipedia, Accessed January 17, 2026.
  • BenchChem. "A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies." BenchChem, 2025.
  • M. R. Kumar, et al. "Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
  • M. J. Haddadin, et al. "The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • M. J. Haddadin, et al. "The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles." PubMed, 2011.
  • Synfacts. "Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles." Thieme, 2011.
  • Organic Chemistry Portal. "2H-Indazole synthesis." Organic Chemistry Portal, Accessed January 17, 2026.
  • J. A. Ellman, et al. "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
  • C. M. Sun, et al. "synthesis of 2-aryl-2h-indazoles via copper(i)-catalyzed intramolecular amin." ElectronicsAndBooks, 2007.
  • Y. F. Wang, et al. "Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones." PubMed, 2023.
  • S. G. Pyne, et al. "Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
  • J. A. Ellman, et al. "Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes.
  • C. J. Xi, et al. "2H‐indazole synthesis via Rh‐catalyzed [4+1] annulation of azoxy compounds with alkynes.
  • Synfacts. "Rhodium(III)-Catalyzed Synthesis of (2H)
  • A. F. Abdel-Magid, et al. "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

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A Comparative Yield Analysis of Reactions Utilizing 2-Carbamoyl-3-nitrobenzoic Acid for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among the myriad of available starting materials, 2-Carbamoyl-3-nitrobenzoic acid, also known as 3-nitrophthalamic acid, presents a unique and versatile platform for the construction of valuable nitrogen-containing heterocycles, particularly quinazolinediones. This guide provides an in-depth comparative analysis of reaction yields using this compound and its derivatives, benchmarked against alternative synthetic strategies. By examining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Building Block

This compound (C₈H₆N₂O₅, M.W. 210.14 g/mol ) is a bifunctional aromatic compound featuring a carboxylic acid, a primary amide (carbamoyl), and a nitro group strategically positioned on a benzene ring.[1][2] This arrangement of functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.[2] The presence of the nitro group, a powerful electron-withdrawing group, influences the reactivity of the aromatic ring and provides a handle for further functionalization, most notably through its reduction to an amino group. The adjacent carboxylic acid and carbamoyl moieties are primed for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

This guide will focus on the utility of this compound in the synthesis of quinazoline-2,4-diones, a class of compounds renowned for their diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties.[3][4] We will explore two primary synthetic pathways originating from this starting material and compare their yields with established alternative methods.

Pathway 1: Reductive Cyclization - A Direct Approach to Quinazolinediones

A conceptually straightforward approach to synthesizing quinazolinedione scaffolds from this compound involves a one-pot or sequential reductive cyclization. This process first entails the reduction of the nitro group to an amine, forming the intermediate 2-amino-3-carbamoylbenzoic acid, which can then undergo intramolecular cyclization to yield the desired quinazoline-2,4-dione.

Mechanism of Reductive Cyclization

The reaction proceeds in two key stages. The first is the reduction of the aromatic nitro group to a primary amine. This is a well-established transformation in organic synthesis and can be achieved using various reducing agents.[5] The second stage is the intramolecular cyclization of the resulting 2-amino-3-carbamoylbenzoic acid. Under appropriate conditions, the amino group nucleophilically attacks the carbonyl carbon of the carbamoyl group, leading to the formation of the six-membered pyrimidine ring fused to the benzene ring, characteristic of the quinazolinedione core.

Diagram: Reductive Cyclization of this compound

G start This compound intermediate 2-Amino-3-carbamoylbenzoic acid start->intermediate Reduction (e.g., H₂, Pd/C) product Quinazoline-2,4-dione intermediate->product Intramolecular Cyclization

Caption: Workflow for the reductive cyclization pathway.

Experimental Protocol: Catalytic Transfer Hydrogenation and Cyclization

This protocol outlines a representative procedure for the reductive cyclization of this compound using catalytic transfer hydrogenation, a method known for its operational simplicity and efficiency.

Materials:

  • This compound

  • Palladium on carbon (10 wt%)

  • Ammonium formate

  • Methanol

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • Reduction: In a round-bottom flask, suspend this compound (1.0 eq) and 10% Pd/C (0.1 eq by weight) in methanol.

  • Add ammonium formate (5.0 eq) portion-wise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-amino-3-carbamoylbenzoic acid.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours, monitoring for the formation of the quinazolinedione product by TLC.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry to afford the quinazoline-2,4-dione.

Yield Analysis and Comparison

While a direct, one-pot reductive cyclization of this compound is mechanistically plausible, literature precedents for this specific transformation with reported yields are scarce. However, we can infer potential yields by examining the efficiency of the individual steps. The catalytic transfer hydrogenation of aromatic nitro compounds to anilines is generally a high-yielding reaction, often exceeding 90%. The subsequent thermal cyclization of the 2-aminobenzamide derivative is also typically efficient.

For comparison, a study on the synthesis of various quinazolinones from 2-aminobenzamides and benzyl amines under metal-free conditions reported yields ranging from moderate to good.[6] Another method utilizing a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate achieved yields of 53-94%.[7] These values provide a benchmark for what could be expected from the cyclization of 2-amino-3-carbamoylbenzoic acid.

Pathway 2: Hofmann and Curtius Rearrangements - Alternative Routes to the Quinazolinedione Core

An alternative and elegant approach to quinazoline-2,4-diones from precursors related to this compound involves rearrangement reactions, specifically the Hofmann and Curtius rearrangements.

The Hofmann Rearrangement Route

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[8][9] In the context of this compound (3-nitrophthalamic acid), this reaction would proceed on the carbamoyl group.

Diagram: Hofmann Rearrangement Pathway

G start This compound intermediate1 Isocyanate Intermediate start->intermediate1 Hofmann Rearrangement (Br₂, NaOH) product 8-Nitroquinazoline-2,4-dione intermediate1->product Intramolecular Cyclization intermediate2 2-Amino-3-nitrobenzoic acid intermediate3 2,8-Diaminoquinazoline-2,4-dione product->intermediate3 Reduction

Caption: Synthetic route via Hofmann rearrangement.

The Curtius Rearrangement: A High-Yielding Alternative

A closely related and often higher-yielding alternative is the Curtius rearrangement. A study by Soukri et al. demonstrated a convenient synthesis of 5- and 8-nitroquinazoline-2,4-diones starting from 3-nitrophthalic acid.[10] This method proceeds through the selective formation of a monoester, conversion to an acyl azide, and subsequent Curtius rearrangement to an isocyanate which then cyclizes. The reduction of the resulting nitro-quinazolinediones to the corresponding amino derivatives was reported to proceed in good yields.[10]

Comparative Yield Data

The following table summarizes the reported yields for the synthesis of quinazoline-2,4-diones via the Curtius rearrangement of a 3-nitrophthalic acid derivative, which serves as a strong proxy for what could be expected from a Hofmann rearrangement of this compound, and compares it to other common methods.

Starting MaterialKey Reaction StepProductReported Yield (%)Reference
3-Nitrophthalic acid monoesterCurtius Rearrangement & Cyclization8-Nitroquinazoline-2,4-dioneGood[10]
8-Nitroquinazoline-2,4-dioneNitro Group Reduction8-Aminoquinazoline-2,4-dioneGood[10]
2-AminobenzamidesDMAP-catalyzed cyclization with (Boc)₂OSubstituted Quinazoline-2,4-diones53-94%[7]
2-AminobenzamidesCondensation with benzyl amines (metal-free)2-Aryl-quinazolinonesModerate to Good[6]
Anthranilic AcidReaction with FormamideQuinazolin-4-oneup to 96%[3]

Discussion and Strategic Recommendations

The choice of synthetic route to quinazolinediones will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction.

  • Reductive Cyclization: This pathway is attractive due to its directness. The key to maximizing yield lies in the efficient reduction of the nitro group without compromising the integrity of the carbamoyl and carboxylic acid functionalities, followed by a high-yielding cyclization step. Catalytic transfer hydrogenation is a mild and effective method for the reduction step.

  • Hofmann/Curtius Rearrangement: The Curtius rearrangement of 3-nitrophthalic acid derivatives has been shown to be a high-yielding route to nitro-substituted quinazolinediones.[10] By analogy, the Hofmann rearrangement of this compound represents a highly promising and potentially more atom-economical pathway, as it starts from the mono-amide directly. The subsequent reduction of the nitro group to an amine opens up avenues for further diversification of the quinazolinedione scaffold.

When compared to alternative methods starting from 2-aminobenzamides, the routes originating from this compound offer the advantage of introducing a functional handle (the nitro group) at a specific position on the benzene ring, which can be crucial for modulating the biological activity of the final compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of quinazoline-2,4-diones. Both the reductive cyclization and the Hofmann rearrangement pathways offer viable and efficient routes to these important heterocyclic scaffolds. The comparative analysis suggests that the Hofmann/Curtius rearrangement approach, in particular, holds significant promise for high-yielding syntheses of specifically substituted quinazolinediones. By understanding the mechanistic underpinnings and leveraging the provided experimental insights, researchers can strategically employ this compound to accelerate their drug discovery and development programs.

References

  • Soukri, M., El Hakmaoui, A., Guillaumet, G., et al. (2009). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives. Journal of Heterocyclic Chemistry, 46(2), 209-213.
  • Wang, L., et al. (2020).
  • Soukri, M., El Hakmaoui, A., Guillaumet, G., et al. (2009). A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). PubMed Central.
  • Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Li, J., et al. (2016). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Chinese Chemical Letters, 27(6), 843-846.
  • Al-Obaydi, J. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6659.
  • This compound. (n.d.). MySkinRecipes.
  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (2021).
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  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.
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A Comparative Guide to the Reactivity of 2-Carbamoyl-3-nitrobenzoic Acid and 2-Amino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic compounds is a cornerstone of molecular design and synthesis. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related benzoic acid derivatives: 2-Carbamoyl-3-nitrobenzoic acid and 2-amino-3-nitrobenzoic acid. Understanding the distinct electronic and steric influences of the carbamoyl and amino functionalities is paramount for their strategic deployment in the synthesis of complex molecular architectures.

At a Glance: Structural and Electronic Profiles

This compound, also known as 3-nitrophthalamic acid, and 2-amino-3-nitrobenzoic acid share a common 3-nitrobenzoic acid core. The key distinction lies in the substituent at the 2-position: a primary amide (carbamoyl group) versus a primary amine (amino group). This seemingly subtle difference profoundly impacts the electronic landscape of the aromatic ring and the reactivity of the adjacent carboxylic acid functionality.

FeatureThis compound2-Amino-3-nitrobenzoic Acid
Molecular Formula C₈H₆N₂O₅[1]C₇H₆N₂O₄[2]
Molecular Weight 210.14 g/mol [1]182.13 g/mol
Key Functional Groups Carboxylic acid, Carbamoyl (Amide), NitroCarboxylic acid, Amino, Nitro
Electronic Nature of the 2-Substituent Electron-withdrawing (by resonance and induction)Electron-donating (by resonance), Electron-withdrawing (by induction)

Acidity of the Carboxylic Acid Group: A Tale of Two Substituents

The acidity of the carboxylic acid proton is a direct reflection of the electronic environment of the benzoate conjugate base. Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing acidity (lower pKa). Conversely, electron-donating groups destabilize the carboxylate, leading to decreased acidity (higher pKa).

Therefore, it is anticipated that This compound is a stronger acid than 2-amino-3-nitrobenzoic acid . The electron-withdrawing nature of the carbamoyl group, in concert with the nitro group, will more effectively stabilize the resulting carboxylate anion. For comparison, the pKa of 3-nitrobenzoic acid is approximately 3.47, indicating a significant increase in acidity compared to benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nitro group.[4][5] The pKa of 2-aminobenzoic acid is 4.78, reflecting the electron-donating character of the amino group.[6] The presence of the nitro group in 2-amino-3-nitrobenzoic acid will lower this pKa, but the strong electron-donating effect of the amino group will still render it less acidic than this compound.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The susceptibility of the benzene ring to electrophilic attack is governed by the electron density of the ring. Activating groups increase the rate of electrophilic aromatic substitution, while deactivating groups decrease the rate.

  • 2-Amino-3-nitrobenzoic acid: The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[7] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, significantly increasing its nucleophilicity.[7] However, the nitro and carboxylic acid groups are deactivating. The interplay of these groups will dictate the precise regioselectivity and reactivity.

  • This compound: The carbamoyl group is a deactivating group. The resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group makes it unavailable for donation to the aromatic ring.[8] This, combined with the deactivating effects of the nitro and carboxylic acid groups, renders the aromatic ring of this compound significantly less reactive towards electrophilic substitution compared to 2-amino-3-nitrobenzoic acid.

Reactivity of the Carboxylic Acid and its Derivatives: Nucleophilic Acyl Substitution

The reactivity of the carboxylic acid group towards nucleophiles, typically after activation to an acyl chloride or in esterification reactions, is influenced by the electronic nature of the aromatic ring. Electron-withdrawing substituents on the ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Given that the carbamoyl group is more electron-withdrawing than the amino group, it is expected that the carboxylic acid of This compound is more reactive towards nucleophilic acyl substitution than that of 2-amino-3-nitrobenzoic acid.

The Hofmann vs. Curtius Rearrangement: A Direct Comparison of Functional Group Reactivity

A compelling practical comparison of the reactivity of the carbamoyl and a precursor to the amino group can be seen in the synthesis of 2-amino-3-nitrobenzoic acid itself. Two common routes involve the Hofmann rearrangement of this compound and the Curtius rearrangement of a derivative of 3-nitrophthalic acid.

Hofmann Rearrangement of this compound

The Hofmann rearrangement of a primary amide to a primary amine with one less carbon atom is a classic organic transformation.[9] In the context of our comparison, the conversion of this compound to 2-amino-3-nitrobenzoic acid directly probes the reactivity of the carbamoyl group.

Experimental Protocol: Hofmann Degradation of 3-Nitrophthalamic Acid

This protocol is based on established procedures for the Hofmann degradation.[9]

  • Preparation of Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold solution while stirring until the bromine color disappears.

  • Reaction: To the freshly prepared hypobromite solution, add this compound in portions with continuous stirring, ensuring the temperature remains low.

  • Rearrangement: After the addition is complete, gradually heat the reaction mixture. The progress of the rearrangement can be monitored by the cessation of nitrogen evolution.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product, 2-amino-3-nitrobenzoic acid.

  • Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent.

Caption: Workflow for the Hofmann rearrangement.

Curtius Rearrangement from 3-Nitrophthalic Acid

An alternative and high-yielding route to 2-amino-3-nitrobenzoic acid involves the Curtius rearrangement of an acyl azide derived from 3-nitrophthalic acid.[10] This multi-step synthesis culminates in the formation of the amino group from a carboxylic acid functionality.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is adapted from a patented high-yield synthesis.[10]

  • Mono-esterification: React 3-nitrophthalic acid with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to form the mono-ester.

  • Acyl Chloride Formation: Convert the remaining carboxylic acid group to an acyl chloride using a chlorinating agent such as thionyl chloride.

  • Acyl Azide Formation: React the acyl chloride with sodium azide to form the corresponding acyl azide.

  • Curtius Rearrangement and Hydrolysis: Heat the acyl azide in an inert solvent. The rearrangement produces an isocyanate, which is then hydrolyzed in situ or in a subsequent step to yield 2-amino-3-nitrobenzoic acid. A reported yield for this overall process is as high as 95%.[10]

Caption: Multi-step synthesis via Curtius rearrangement.

The high yield reported for the Curtius rearrangement route suggests that it is a highly efficient method for the preparation of 2-amino-3-nitrobenzoic acid. While a direct yield comparison for the Hofmann rearrangement of this compound is not available in the immediate search results, the Hofmann reaction can sometimes be lower yielding due to competing side reactions.

Conclusion

The reactivity of this compound and 2-amino-3-nitrobenzoic acid is markedly different, primarily due to the opposing electronic effects of the carbamoyl and amino groups.

  • Acidity: this compound is predicted to be the stronger acid.

  • Electrophilic Aromatic Substitution: The aromatic ring of 2-amino-3-nitrobenzoic acid is significantly more activated and thus more reactive.

  • Nucleophilic Acyl Substitution: The carboxylic acid of this compound is expected to be more reactive.

  • Synthetic Utility: Both compounds are valuable synthetic intermediates. The Hofmann rearrangement of this compound and the Curtius rearrangement route from 3-nitrophthalic acid both lead to 2-amino-3-nitrobenzoic acid, showcasing the chemical transformations these functional groups can undergo.

The choice between these two molecules in a synthetic strategy will depend on the desired reactivity at a specific site in the molecule. For applications requiring a more nucleophilic aromatic ring, 2-amino-3-nitrobenzoic acid is the clear choice. Conversely, for reactions where enhanced acidity or electrophilicity of the carboxylic acid is beneficial, or where the carbamoyl group is a precursor for an amine via the Hofmann rearrangement, this compound is the more suitable starting material. A thorough understanding of these fundamental reactivity principles is essential for the rational design of synthetic routes in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to the Synthesis of Benzimidazole Scaffolds: A Comparative Efficacy Analysis of 2-Carbamoyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzimidazole in Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of therapeutics ranging from proton-pump inhibitors like omeprazole to potent anti-cancer agents. A particularly significant application is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with specific DNA repair deficiencies.

The efficacy of any synthetic campaign hinges on the strategic choice of starting materials. This guide provides a comparative analysis of synthetic routes to the core benzimidazole scaffold, with a specific focus on the utility of 2-Carbamoyl-3-nitrobenzoic acid as a versatile, yet challenging, precursor. We will dissect a proposed synthetic pathway originating from this molecule and benchmark it against established, field-proven alternatives. This analysis is designed for researchers, medicinal chemists, and process development professionals seeking to make informed decisions in the synthesis of these vital drug scaffolds.

Method 1: The Proposed Pathway via this compound

While not a single-step transformation, this compound offers a compelling starting point for benzimidazole synthesis due to the strategic placement of its functional groups. The core logic of this pathway is to transform the ortho-positioned carbamoyl and nitro groups into the two requisite amines of an o-phenylenediamine, which is the immediate precursor for cyclization.

Causality and Strategic Choices in the Proposed Synthesis

This multi-step approach is a classic example of strategic functional group interconversion.

  • Step 1: Hofmann Rearrangement. The conversion of the 2-carbamoyl group (-CONH₂) to a 2-amino group (-NH₂) is the critical first step. The Hofmann rearrangement is the chosen reaction for this transformation. It is a robust method for degrading a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[1][2] This choice is dictated by the need to unmask the first of the two amines required for the diamine precursor.

  • Step 2: Nitro Group Reduction. With the first amine in place, the subsequent task is the reduction of the 3-nitro group (-NO₂) to a second amino group. The catalytic hydrogenation using reagents like iron powder in an acidic medium is a well-established, highly efficient, and chemoselective method for this purpose.[3][4] This method is favored for its typically high yields and the relatively benign nature of the reagents.

  • Step 3: Cyclization. The formation of the o-phenylenediamine derivative in Step 2 sets the stage for the final ring-closing reaction. Condensation with formic acid is one of the most fundamental and direct methods to install the final carbon of the imidazole ring, yielding the benzimidazole core.[5]

The entire workflow is a logical sequence of established organic transformations, designed to construct the target scaffold from the given starting material.

Visualizing the Workflow: Proposed Synthesis

G cluster_0 Proposed Synthesis from this compound Start This compound Step1 Step 1: Hofmann Rearrangement Reagents: Br₂, NaOH, H₂O Start->Step1 Amide Degradation Intermediate1 2-Amino-3-nitrobenzoic acid Step1->Intermediate1 Step2 Step 2: Nitro Reduction Reagents: Fe, HCl or H₂, Pd/C Intermediate1->Step2 Reduction Intermediate2 2,3-Diaminobenzoic acid (o-Phenylenediamine derivative) Step2->Intermediate2 Step3 Step 3: Cyclization Reagent: Formic Acid (HCOOH) Intermediate2->Step3 Condensation Product Benzimidazole-4-carboxylic acid Step3->Product

Caption: Proposed multi-step synthesis of a benzimidazole scaffold.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-3-nitrobenzoic acid via Hofmann Rearrangement

  • In a flask equipped with a stirrer, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-chilled solution of bromine (1.05 eq) in aqueous sodium hydroxide, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-Amino-3-nitrobenzoic acid.

Step 2: Synthesis of 2,3-Diaminobenzoic acid via Nitro Reduction

  • To a suspension of 2-Amino-3-nitrobenzoic acid (1.0 eq) in water, add iron powder (4.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (90-100 °C) with vigorous stirring for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, filter the hot reaction mixture through celite to remove the iron salts.

  • Cool the filtrate to allow the product to crystallize. Filter and dry the solid 2,3-Diaminobenzoic acid.

Step 3: Synthesis of Benzimidazole-4-carboxylic acid via Cyclization

  • In a round-bottom flask, heat a mixture of 2,3-Diaminobenzoic acid (1.0 eq) and 90% formic acid (excess, ~5.0 eq).

  • Maintain the temperature at 100 °C for 2-3 hours.

  • After cooling, neutralize the mixture with a 10% sodium hydroxide solution until alkaline.

  • Collect the precipitated crude product by filtration.

  • Recrystallize from boiling water to obtain pure Benzimidazole-4-carboxylic acid.

Comparative Analysis: Alternative Synthetic Routes

A robust evaluation requires benchmarking against established methodologies. We present two common and highly efficient alternative syntheses for the benzimidazole core.

Alternative Method 1: The Classic Phillips-Ladenburg Condensation

This is the most traditional and straightforward method for synthesizing the parent benzimidazole ring, starting directly from commercially available o-phenylenediamine.

Causality and Simplicity

The Phillips-Ladenburg synthesis is a direct acid-catalyzed condensation reaction.[5] Its primary advantage is its operational simplicity and the use of inexpensive, readily available starting materials. The reaction involves the direct heating of o-phenylenediamine with formic acid, leading to cyclization and dehydration in a single step. This method serves as an excellent baseline for yield and efficiency in any comparative study.

Visualizing the Workflow: Classic Condensation

G cluster_1 Alternative 1: Classic Phillips-Ladenburg Condensation Start_Alt1 o-Phenylenediamine Step_Alt1 One-Step Condensation Reagent: Formic Acid (HCOOH) Conditions: Heat (100 °C) Start_Alt1->Step_Alt1 Product_Alt1 Benzimidazole Step_Alt1->Product_Alt1

Caption: One-step synthesis of benzimidazole via classic condensation.

Detailed Experimental Protocol (Alternative 1)
  • In a 250 mL round-bottom flask, place o-phenylenediamine (27 g, 0.25 mol).

  • Add 90% formic acid (17.5 g, 0.38 mol).

  • Heat the mixture on a water bath at 100 °C for 2 hours.

  • After cooling, carefully add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Filter the crude benzimidazole using a Büchner funnel, wash thoroughly with ice-cold water, and press dry.

  • For purification, dissolve the crude product in boiling water (~400 mL), add decolorizing carbon (2 g), and digest for 15 minutes.

  • Filter the hot solution rapidly. Cool the filtrate to 10-15 °C to crystallize the product.

  • Filter the pure benzimidazole, wash with a small amount of cold water, and dry at 100 °C. The expected yield is approximately 83-85%.[5]

Alternative Method 2: Copper-Catalyzed One-Pot Synthesis

Representing a more modern approach, this method utilizes a copper catalyst to facilitate the condensation of o-phenylenediamine with various aldehydes in a one-pot reaction, often under mild conditions.

Causality and Catalytic Efficiency

The use of a transition-metal catalyst, such as a Cu(II) complex, offers several advantages over the classical thermal method.[6] Catalysis allows the reaction to proceed under milder conditions (often at ambient temperature), which can improve the tolerance for sensitive functional groups on the substrates.[6] The reaction is typically a one-pot procedure that combines the diamine and an aldehyde, leading to the benzimidazole product in high yields. This method highlights the trend towards more efficient and environmentally benign catalytic processes in organic synthesis.

Visualizing the Workflow: Catalytic Synthesis

G cluster_2 Alternative 2: Copper-Catalyzed One-Pot Synthesis Start_Alt2_1 o-Phenylenediamine Step_Alt2 One-Pot Condensation Catalyst: Cu(II) Complex Conditions: Ambient Temp. Start_Alt2_1->Step_Alt2 Start_Alt2_2 Aryl Aldehyde Start_Alt2_2->Step_Alt2 Product_Alt2 2-Substituted Benzimidazole Step_Alt2->Product_Alt2

Caption: Copper-catalyzed one-pot synthesis of 2-substituted benzimidazoles.

Detailed Experimental Protocol (Alternative 2)
  • To a solution of o-phenylenediamine (1 mmol) and a substituted aryl aldehyde (1 mmol) in methanol, add a catalytic amount of a heterogeneous Cu(II) complex (e.g., 5 mol%).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to afford the pure 2-substituted benzimidazole in excellent yields (often >90%).[6]

Quantitative Performance Comparison

To provide an objective assessment, the key performance metrics for each synthetic route are summarized below. The data for the proposed route are estimated based on typical yields for the individual reaction types, while the data for the alternative routes are based on reported literature values.

MetricProposed Route (from this compound)Alternative 1 (Classic Condensation)Alternative 2 (Copper-Catalyzed)
Starting Material Complexity High (Requires synthesis)Low (Commercially available)Low (Commercially available)
Number of Synthetic Steps 311
Typical Overall Yield 60-70% (Estimated)83-85%[5]>90%[6]
Reaction Conditions Varied (0 °C to 100 °C)High Temperature (100 °C)Mild (Ambient Temperature)[6]
Reagent/Catalyst Type Stoichiometric reagents, Metal reductantStoichiometric acidCatalytic metal complex[6]
Key Advantage Utilizes a specific, functionalized starting materialSimplicity, low costHigh efficiency, mild conditions, functional group tolerance
Key Disadvantage Multi-step, lower overall yieldHigh temperature, strong acidCatalyst cost and preparation

Conclusion and Senior Scientist's Recommendation

This comparative guide demonstrates that while a synthetic pathway from This compound to a benzimidazole scaffold is chemically plausible, it is a more complex and likely lower-yielding approach compared to established methods. The multi-step nature of the proposed route, involving a Hofmann rearrangement and a nitro reduction, introduces more opportunities for yield loss and requires more extensive purification compared to the direct, one-pot alternatives.

Recommendation:

  • For the synthesis of the unsubstituted benzimidazole core or simple 2-substituted analogues where cost and simplicity are paramount, the Classic Phillips-Ladenburg Condensation (Alternative 1) remains a highly effective and reliable method.[5] Its high-yielding, single-step nature makes it ideal for large-scale production.

  • For the synthesis of diverse libraries of 2-substituted benzimidazoles , particularly those bearing sensitive functional groups, the Copper-Catalyzed One-Pot Synthesis (Alternative 2) is the superior choice. Its mild reaction conditions, high yields, and operational simplicity represent the state-of-the-art in efficiency and substrate scope.[6]

The pathway from This compound should be considered primarily in scenarios where this specific starting material is readily available as a byproduct or when the ultimate target requires the carboxylic acid functionality at the 4-position of the benzimidazole ring, which is retained throughout the proposed synthesis. In the broader context of drug scaffold synthesis, prioritizing routes that begin with simpler, commercially available precursors like o-phenylenediamine is generally the more efficient and economically viable strategy.

References

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The Strategic Advantage of 2-Carbamoyl-3-nitrobenzoic Acid in Heterocyclic Synthesis: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and materials science, the choice of molecular building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate performance of the target compounds. This guide provides an in-depth technical comparison of 2-carbamoyl-3-nitrobenzoic acid against other common precursors in the synthesis of high-value heterocyclic scaffolds, with a particular focus on quinazolinones, a core motif in many pharmaceuticals, including PARP inhibitors. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to offer a comprehensive framework for strategic synthetic planning.

Introduction: The Pivotal Role of Substituted Benzoic Acids

The substituted benzoic acid framework is a cornerstone of organic synthesis, providing a versatile platform for the construction of complex molecular architectures.[1][2] The nature and relative positioning of substituents on the benzene ring dictate the reactivity and synthetic utility of these building blocks.[1][2] this compound is a unique trifunctional reagent, possessing a carboxylic acid, a primary amide (carbamoyl), and a nitro group in a strategic 1,2,3-arrangement. This distinct functionality opens up specific and powerful synthetic pathways, particularly for the construction of fused heterocyclic systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₆N₂O₅[3]
Molecular Weight 210.14 g/mol [3]
CAS Number 77326-45-5[3]
Appearance Solid[2]
Storage 2-8°C, sealed, dry[2]

The Synthetic Utility of this compound: A Gateway to 2-Amino-3-carbamoylbenzoic Acid

The primary strategic advantage of this compound lies in its potential to be readily converted to 2-amino-3-carbamoylbenzoic acid. The ortho-amino-amide functionality is a classic precursor for the construction of the quinazolinone ring system. The nitro group serves as a masked amino group, which can be revealed under specific reductive conditions. This masking strategy is crucial as it allows for other synthetic transformations to be carried out on the molecule without interference from a highly reactive amino group.

The conversion of the nitro group to an amine is a standard transformation in organic synthesis, typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride or sodium dithionite.[4]

Logical Workflow for Quinazolinone Synthesis from this compound

workflow start This compound intermediate 2-Amino-3-carbamoylbenzoic acid start->intermediate Nitro Group Reduction cyclization Cyclization with C1 source intermediate->cyclization product Quinazolinone Scaffold cyclization->product

Caption: Synthetic pathway from this compound to a quinazolinone scaffold.

Benchmarking Against Alternative Building Blocks for Quinazolinone Synthesis

The synthesis of quinazolinones is a well-explored area of organic chemistry, with several established starting materials.[4][5] Here, we compare the synthetic route starting from this compound with two of the most common alternatives: 2-aminobenzamides and isatoic anhydride.

Starting MaterialKey Transformation(s)AdvantagesDisadvantagesRepresentative Yields
This compound 1. Nitro group reduction2. Cyclization with a C1 source- Strategic masking of the amino group- Allows for diverse functionalization prior to cyclization- Requires an additional reduction stepYields are dependent on the efficiency of the reduction and cyclization steps.
2-Aminobenzamides Direct cyclization with aldehydes, esters, or other C1 synthons- Direct route to quinazolinones- Commercially available with diverse substitutions- The free amino group can be overly reactive in multi-step synthesesHigh yields, often >80-90% in the cyclization step.[6][7]
Isatoic Anhydride Ring-opening with an amine followed by cyclization with a C1 source- Readily available and inexpensive- Versatile for the synthesis of 2,3-disubstituted quinazolinones- Can lead to side products if the reaction is not carefully controlledGood to excellent yields, typically in the range of 60-90%.[5][8]
Causality Behind Experimental Choices

The choice of starting material is dictated by the overall synthetic strategy.

  • When to Choose this compound: This building block is ideal when the synthetic plan requires modifications to other parts of the molecule before the formation of the quinazolinone ring. The nitro group acts as a robust protecting group for the amine, which can be deprotected in a late-stage transformation. This is particularly advantageous in the synthesis of complex, highly functionalized target molecules like some PARP inhibitors.[9]

  • When to Choose 2-Aminobenzamides: For more straightforward syntheses where the quinazolinone core is one of the primary transformations, 2-aminobenzamides are often the most direct and efficient choice.[10][11] The wide commercial availability of substituted 2-aminobenzamides further enhances their utility.

  • When to Choose Isatoic Anhydride: Isatoic anhydride is a cost-effective and versatile starting material, especially for generating a library of analogs with diversity at the 2 and 3 positions of the quinazolinone ring.[5]

Experimental Protocols

To provide a practical context for this comparison, the following are detailed experimental protocols.

Protocol 1: Synthesis of a Quinazolinone from 2-Aminobenzamide (A Comparative Example)

This protocol describes a general and efficient copper-catalyzed synthesis of quinazolinones from 2-aminobenzamide derivatives.

Reaction:

Step-by-Step Procedure: [6]

  • To a reaction vessel, add the substituted 2-aminobenzamide (0.3 mmol) and a copper catalyst (e.g., Cu(OAc)₂).

  • Add DMF (3 mL) as both the solvent and the C1 source.

  • Heat the reaction mixture to 130 °C under an oxygen atmosphere.

  • Maintain the reaction for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.

Expected Yield: Up to 90%[6]

Protocol 2: Proposed Synthesis of a Quinazolinone from this compound

This protocol is a proposed two-step sequence based on standard organic transformations.

Step 1: Reduction of the Nitro Group

Reaction:

Step-by-Step Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent. For catalytic hydrogenation, use 10% Pd/C and a hydrogen atmosphere. Alternatively, use a chemical reductant like SnCl₂ in HCl or sodium dithionite in an aqueous basic solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • If using a catalyst, filter it off.

  • Neutralize the reaction mixture if necessary and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to yield crude 2-amino-3-carbamoylbenzoic acid, which can be used in the next step without further purification.

Step 2: Cyclization to the Quinazolinone

Reaction:

Caption: Convergent synthetic pathways to the quinazolinone core from different building blocks.

Conclusion: Strategic Selection for Optimal Outcomes

This guide has benchmarked this compound against established building blocks for the synthesis of quinazolinones. While direct, one-pot syntheses from precursors like 2-aminobenzamides often offer higher yields for the final cyclization step, this compound provides a strategic advantage in multi-step syntheses where the latent reactivity of the amino group needs to be masked. Its utility shines in the construction of complex, highly decorated heterocyclic systems, where careful orchestration of functional group transformations is paramount. The choice of building block is therefore not merely a matter of immediate yield but a strategic decision that influences the entire synthetic campaign. Researchers and drug development professionals are encouraged to consider the overall synthetic landscape and the specific demands of their target molecule when selecting their starting materials.

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A Senior Application Scientist's Guide to the Large-Scale Synthesis of 2-Carbamoyl-3-nitrobenzoic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Carbamoyl-3-nitrobenzoic Acid

This compound, also known as 3-nitrophthalamic acid, is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules.[1][2] Its unique structure, featuring adjacent carboxylic acid, carbamoyl (amide), and nitro functional groups on an aromatic ring, makes it a versatile building block for pharmaceuticals and dyes.[1][3] The strategic positioning of these groups allows for a variety of subsequent chemical transformations, including reduction of the nitro group, esterification, and cyclization, enabling the construction of complex heterocyclic frameworks.[1][4]

Given its utility, particularly as a precursor for key intermediates in drug discovery, the economic and practical feasibility of its large-scale production is a critical consideration for any process chemistry team. This guide provides an in-depth cost-benefit analysis of the predominant synthetic pathway to this compound and compares it with a viable alternative, offering the data-driven insights necessary for informed decision-making in a production environment.

Pathway 1: The Standard Route via Phthalic Anhydride Nitration and Amidation

The most established and widely practiced route for the large-scale synthesis of this compound begins with the nitration of phthalic acid (often generated in situ from phthalic anhydride) followed by a selective reaction to form the mono-amide. This multi-step process, while reliable, presents its own set of economic and logistical challenges.

Step-by-Step Synthesis Protocol (Pathway 1)

Part A: Synthesis of 3-Nitrophthalic Acid

  • Reaction Setup: In a three-necked flask equipped with mechanical stirring, a thermometer, and a dropping funnel, carefully charge 500 mL of concentrated sulfuric acid.

  • Phthalic Anhydride Addition: While stirring, slowly add 200 g of phthalic anhydride to the sulfuric acid. The mixture will warm; maintain the temperature below 60°C.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by cautiously adding 210 mL of fuming nitric acid (sp. gr. 1.51) to 900 mL of concentrated nitric acid (sp. gr. 1.42).[5]

  • Nitration: Cool the phthalic anhydride/sulfuric acid slurry to 80°C. Slowly add the nitrating mixture via the dropping funnel, ensuring the reaction temperature is maintained between 100-110°C. The addition typically takes 1-2 hours.[5]

  • Reaction Completion & Quenching: After the addition is complete, maintain the temperature for an additional 2 hours. Allow the mixture to cool overnight. Pour the reaction mixture onto 1.5 L of crushed ice/water.

  • Isolation: The product, a mixture of 3- and 4-nitrophthalic acids, will precipitate. Isolate the solid by vacuum filtration. The separation of isomers is a known challenge, often requiring fractional crystallization, which can impact the overall yield of the desired 3-nitro isomer.[5][6]

Part B: Synthesis of this compound (from 3-Nitrophthalic Acid)

This step is analogous to the synthesis of related phthalamic acids.[7][8]

  • Reaction Setup: In a suitable reactor, suspend 100 g of the purified 3-nitrophthalic acid in 500 mL of an appropriate solvent like glacial acetic acid.

  • Amidation: Add an equimolar amount of urea (approximately 28 g) to the suspension.

  • Heating: Heat the mixture to reflux (around 117°C for acetic acid) with continuous stirring for 3-4 hours.[9] The reaction proceeds via the formation of 3-nitrophthalic anhydride in situ, which is then opened by ammonia generated from the decomposition of urea.

  • Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and unreacted urea. Dry the product under vacuum at 60-70°C.[8]

Visualizing Pathway 1

Pathway 1: Synthesis of this compound A Phthalic Anhydride R1 H2SO4, HNO3 (fuming + conc.) A->R1 B 3-Nitrophthalic Acid (and 4-isomer) P Isomer Separation (Purification) B->P C This compound R1->B Nitration R2 Urea, Acetic Acid Reflux R2->C Amidation P->R2

Caption: Workflow for the synthesis of this compound via nitration.

Cost-Benefit Analysis of Pathway 1
FactorCost ConsiderationBenefit Consideration
Raw Materials Phthalic anhydride is a relatively inexpensive bulk chemical. However, large volumes of concentrated and fuming nitric and sulfuric acids are required, which carry significant handling and procurement costs.[5]The primary starting materials are readily available commodities.
Yield & Purity The nitration step produces a mixture of 3- and 4-nitrophthalic acid isomers, necessitating a potentially difficult and yield-reducing separation step.[6][10] Overall yield can be moderate.The final amidation step is typically high-yielding (often >95%) if starting with pure 3-nitrophthalic acid.[9]
Process Safety Highly exothermic nitration requires strict temperature control to prevent runaway reactions. Use of large quantities of corrosive, strong acids necessitates specialized equipment and robust safety protocols.The amidation step is less hazardous, operating at atmospheric pressure with less corrosive materials.
Capital Expenditure Requires acid-resistant reactors and infrastructure for handling large volumes of corrosive materials and nitrogen oxide (NOx) off-gases.Standard glass-lined or stainless steel reactors can be used for the second step.
Waste Generation Generates significant quantities of acidic wastewater, requiring costly neutralization and disposal. NOx gas scrubbing is also an environmental and cost factor.The amidation step produces less hazardous waste, primarily the solvent and excess urea.
Operational Complexity Multi-step process with a challenging purification stage increases labor costs and processing time.The process relies on well-understood, classical organic reactions.

Pathway 2: Alternative via Ammonolysis of 2-Chloro-3-nitrobenzoic Acid

An alternative approach avoids the problematic isomeric separation by starting with a pre-functionalized precursor, 2-chloro-3-nitrobenzoic acid, and performing a nucleophilic aromatic substitution with ammonia.

Step-by-Step Synthesis Protocol (Pathway 2)
  • Reaction Setup: In a high-pressure sealed reaction vessel (autoclave), charge 100 g of 2-chloro-3-nitrobenzoic acid.

  • Reagent Addition: Add 600 mL of concentrated ammonium hydroxide solution (e.g., 28-30%).[11][12]

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-150°C with stirring. The reaction will generate significant pressure. Maintain the temperature for 7-10 hours.[11] Reaction progress can be monitored by HPLC.

  • Work-up & Isolation: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and dilute with water.

  • Precipitation: Acidify the solution to pH 2-3 with concentrated hydrochloric acid. The product, 2-amino-3-nitrobenzoic acid, will precipitate out of the solution.

  • Purification: Isolate the solid by vacuum filtration, wash with cold water, and dry. This intermediate, 2-amino-3-nitrobenzoic acid, would then require a subsequent step (e.g., hydrolysis of a nitrile or a related transformation) to be converted to the target this compound, adding complexity. However, for many applications, the resulting 2-amino-3-nitrobenzoic acid is itself a valuable intermediate.[13][14] For the purpose of this guide, we will analyze the synthesis up to this key intermediate.

Visualizing Pathway 2

Pathway 2: Synthesis of 2-Amino-3-nitrobenzoic Acid A 2-Chloro-3-nitrobenzoic Acid R1 Conc. NH4OH High Temp/Pressure A->R1 B 2-Amino-3-nitrobenzoic Acid R1->B Ammonolysis (SNAr)

Caption: Workflow for the synthesis of a key precursor via ammonolysis.

Comparative Analysis: Pathway 1 vs. Pathway 2

MetricPathway 1 (Nitration Route)Pathway 2 (Ammonolysis Route)E-E-A-T Rationale
Starting Material Cost Lower. Phthalic anhydride is a cheap commodity chemical.Higher. 2-Chloro-3-nitrobenzoic acid is a more specialized, multi-step synthesis product, making it significantly more expensive.Cost is a primary driver in large-scale synthesis. The economic viability often hinges on the price of the raw materials.
Process Steps More. At least two major synthetic steps plus a difficult purification.Fewer. A single, direct conversion to the key amino-intermediate.Fewer process steps generally lead to lower labor costs, reduced potential for material loss, and faster batch turnaround times.
Yield & Selectivity Lower Overall. Impacted by the formation of the 4-nitro isomer and losses during separation.[6]Higher. Typically a high-yielding reaction (>80%) with excellent regioselectivity, avoiding isomeric byproducts.[11]High yield and selectivity are paramount for efficiency, directly impacting the cost-per-kilogram of the final product.
Safety & Equipment High Hazard. Use of large volumes of fuming acids and exothermic nitration requires specialized, corrosion-resistant equipment and stringent controls.[5]High Hazard. Requires high-pressure autoclaves rated for corrosive ammoniacal solutions. Handling high-pressure systems demands specialized training and infrastructure.Both pathways have significant safety hazards, but of different natures. The choice may depend on the existing infrastructure and expertise of the manufacturing site.
Waste Stream High Volume, Acidic. Generates large quantities of spent acid and NOx off-gases, leading to high environmental and disposal costs.Lower Volume, Basic. Generates aqueous ammonia waste, which is also regulated but often less costly to treat than mixed-acid streams.Environmental regulations and waste disposal costs are increasingly significant components of the overall manufacturing cost.[15][16]
Scalability Proven. This is a classic industrial process that has been scaled successfully, though challenges remain.Challenging. Scaling high-pressure reactions can be capital-intensive and introduces significant engineering challenges related to heat transfer and safety.The theoretical advantages of a pathway must be weighed against the practical and financial realities of scaling it to production volumes.

Conclusion and Strategic Recommendations

The choice between these two synthetic strategies for producing this compound or its immediate precursors is a classic case of balancing raw material costs against process efficiency and capital investment.

Pathway 1 (Nitration Route) is generally favored when:

  • Minimizing raw material expenditure is the primary driver.

  • The manufacturing facility is already equipped to handle large-scale, hazardous nitrations and has robust systems for waste acid treatment.

  • The downstream application can tolerate the cost and potential yield loss associated with isomeric separation.

Pathway 2 (Ammonolysis Route) becomes the more attractive option when:

  • A higher price for the starting material is acceptable to achieve a more streamlined process with higher yields and selectivity.

  • The facility has expertise and equipment for conducting high-pressure reactions safely.

  • Speed and reduced waste generation are critical factors, potentially offsetting the higher raw material cost through lower processing and disposal expenses.

For most drug development professionals and researchers, the decision will hinge on the scale of the synthesis. For lab-scale and early pilot-plant campaigns, the higher cost of 2-chloro-3-nitrobenzoic acid in Pathway 2 is often justified by the cleaner reaction profile and avoidance of tedious purifications. For large-scale, commercial manufacturing, a thorough techno-economic evaluation is essential. While Pathway 1 appears cheaper on paper due to raw material costs, the hidden expenses of waste treatment, lower overall yields, and longer cycle times can make Pathway 2 a more economically sound choice in the long run, provided the capital investment for high-pressure equipment can be justified.

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A Comparative Spectroscopic Guide to 2-Carbamoyl-3-nitrobenzoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed spectroscopic comparison of 2-Carbamoyl-3-nitrobenzoic acid with two of its structural analogues: 3-nitrobenzoic acid and 2-carbamoylbenzoic acid. This analysis is designed for researchers, scientists, and drug development professionals to facilitate the structural elucidation, identification, and purity assessment of these compounds. By examining the influence of the carbamoyl (-CONH₂) and nitro (-NO₂) functional groups on the spectroscopic properties of a benzoic acid backbone, this guide provides insights into the electronic and structural characteristics of these molecules. The comparison is based on a combination of experimental and predicted data across Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Rationale for Comparison

Understanding the spectroscopic signatures of substituted benzoic acids is crucial in medicinal chemistry and materials science, where these motifs are common building blocks. This compound, with its adjacent electron-withdrawing nitro group and carbamoyl group, presents a unique electronic environment on the aromatic ring. To deconvolute the individual and combined effects of these substituents, a comparative analysis with simpler analogues is essential.

  • 3-Nitrobenzoic acid allows for the examination of the impact of the nitro group on the benzoic acid scaffold without the influence of the carbamoyl group.

  • 2-Carbamoylbenzoic acid (Phthalamic acid) provides a baseline to understand the spectroscopic contribution of the carbamoyl group in the absence of the nitro group's strong electron-withdrawing effects.

This comparative approach enables a deeper understanding of structure-property relationships and provides a robust framework for the characterization of more complex derivatives.

Molecular Structures and Key Physicochemical Properties

The structures of the three compounds under investigation are presented below. Their differing substitution patterns directly influence their polarity, acidity, and spectroscopic behavior.

G cluster_0 This compound cluster_1 3-Nitrobenzoic acid cluster_2 2-Carbamoylbenzoic acid mol1 mol1 mol2 mol2 mol3 mol3

Caption: Molecular structures of the compounds under comparison.

PropertyThis compound3-Nitrobenzoic acid2-Carbamoylbenzoic acid
Molecular Formula C₈H₆N₂O₅C₇H₅NO₄C₈H₇NO₃
Molecular Weight 210.14 g/mol [1]167.12 g/mol [2]165.15 g/mol [3]
IUPAC Name This compound[1]3-nitrobenzoic acid[2]2-carbamoylbenzoic acid[3]

Spectroscopic Analysis: Methodologies and Interpretations

This section details the standard experimental protocols for acquiring spectroscopic data and provides an in-depth analysis of the spectral features for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A standard pulse program is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. The spectral width is typically set to 200-220 ppm.

G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) acq Data Acquisition (¹H and ¹³C NMR) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) proc->analysis

Caption: A generalized workflow for NMR spectroscopic analysis.

  • This compound (Predicted): Due to the lack of readily available experimental data, the ¹H NMR spectrum is predicted. The aromatic region is expected to show complex splitting patterns due to the three adjacent protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing nature of both the nitro and carboxyl groups. The amide protons (-CONH₂) are expected to appear as two broad singlets, and the carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).

  • 3-Nitrobenzoic acid: The aromatic region will display signals for four protons. The proton between the two electron-withdrawing groups (at C2) will be the most deshielded. The carboxylic acid proton appears as a broad singlet in the 10-13 ppm region.

  • 2-Carbamoylbenzoic acid: The aromatic protons will be influenced by the electron-withdrawing carboxyl group and the moderately withdrawing carbamoyl group. The amide and carboxylic acid protons will be observable as broad singlets.

  • This compound (Predicted): The carbonyl carbons of the carboxylic acid and the amide will be the most downfield signals (>160 ppm). The aromatic carbons will show distinct chemical shifts, with the carbons attached to the nitro and carboxyl groups being significantly deshielded.

  • 3-Nitrobenzoic acid: The carboxyl carbon will be in the 165-170 ppm range. The carbon attached to the nitro group will be significantly deshielded.[4]

  • 2-Carbamoylbenzoic acid: The two carbonyl carbons (acid and amide) will have distinct chemical shifts, both appearing downfield. The aromatic carbons will show a pattern influenced by the ortho-substituents.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound Aromatic: 7.5-8.5 (m), -CONH₂: ~7.5-8.0 (br s), -COOH: >10 (br s) (Predicted)C=O (acid & amide): >165, Aromatic: 120-150 (Predicted)
3-Nitrobenzoic acid Aromatic: 7.7-8.8 (m), -COOH: ~13.4 (br s)C=O: ~165, Aromatic: 125-150[4]
2-Carbamoylbenzoic acid Aromatic: 7.4-8.0 (m), -CONH₂: ~7.5-8.0 (br s), -COOH: ~10-12 (br s)C=O (acid & amide): ~167, ~170, Aromatic: 128-140
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The IR spectra of all three compounds will be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad absorption band from approximately 3300 to 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[5][6]

  • C=O Stretch: A strong, sharp absorption band between 1720 and 1680 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[6] For aromatic carboxylic acids, this peak is often observed at a lower wavenumber due to conjugation.[5]

  • NO₂ Stretches (for nitro-containing compounds): Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1370-1330 cm⁻¹.

  • N-H Stretches (for carbamoyl-containing compounds): The carbamoyl group will show N-H stretching vibrations in the region of 3400-3100 cm⁻¹. Often, two bands are observed for a primary amide.

  • C=O Stretch (Amide): The amide carbonyl (Amide I band) will appear as a strong absorption around 1680-1630 cm⁻¹. This may overlap with the aromatic C=C stretching vibrations.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (Acid) (cm⁻¹)NO₂ Stretches (cm⁻¹)Amide Bands (cm⁻¹)
This compound ~3300-2500 (broad)~1700Asymmetric: ~1530, Symmetric: ~1350N-H: ~3400-3200, C=O: ~1670
3-Nitrobenzoic acid ~3300-2500 (broad)[7]~1710[7]Asymmetric: ~1530, Symmetric: ~1350[7]N/A
2-Carbamoylbenzoic acid ~3300-2500 (broad)~1690N/AN-H: ~3400-3200, C=O: ~1660
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent such as ethanol or methanol.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

The UV-Vis spectra of these compounds are primarily influenced by the electronic transitions of the substituted benzene ring.

  • Benzene Ring: The benzene ring exhibits characteristic absorptions, which are shifted and intensified by the substituents.

  • Nitro Group: The nitro group is a strong chromophore and will cause a red shift (bathochromic shift) of the absorption bands of the benzene ring. Aromatic nitro compounds typically show strong absorption in the 250-350 nm range.[7][8]

  • Carboxyl and Carbamoyl Groups: These groups act as auxochromes, modifying the absorption of the benzene chromophore.

CompoundExpected λmax (nm)Rationale
This compound ~260-300The combined electron-withdrawing effects of the nitro, carboxyl, and carbamoyl groups on the benzene ring are expected to cause a significant red shift.
3-Nitrobenzoic acid ~260-280The nitro and carboxyl groups on the benzene ring lead to absorption at longer wavelengths compared to unsubstituted benzoic acid.[7]
2-Carbamoylbenzoic acid ~230-270The carboxyl and carbamoyl groups will cause a shift in the benzene absorption bands.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

  • Ionization: Electron Ionization (EI) is a common technique for these types of compounds.

  • Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z).

Aromatic carboxylic acids typically show a prominent molecular ion peak (M⁺).[2][9] Common fragmentation pathways include the loss of -OH (M-17) and -COOH (M-45).[2][5][9]

G M Molecular Ion [M]⁺ M17 [M-OH]⁺ M->M17 -OH M45 [M-COOH]⁺ M->M45 -COOH M46 [M-NO₂]⁺ (for nitro compounds) M->M46 M44 [M-CONH₂]⁺ (for carbamoyl compounds) M->M44

Caption: Common fragmentation pathways for the analyzed compounds in mass spectrometry.

  • This compound (m/z 210): Expected fragments include the loss of -OH (m/z 193), -NO₂ (m/z 164), and -CONH₂ (m/z 166).

  • 3-Nitrobenzoic acid (m/z 167): The mass spectrum typically shows the molecular ion at m/z 167, and significant fragments at m/z 150 (loss of -OH) and m/z 121 (loss of -NO₂).[2][5]

  • 2-Carbamoylbenzoic acid (m/z 165): The molecular ion peak is expected at m/z 165, with fragments corresponding to the loss of -OH (m/z 148) and -CONH₂ (m/z 121).[3]

Conclusion

The spectroscopic comparison of this compound with 3-nitrobenzoic acid and 2-carbamoylbenzoic acid reveals the distinct influence of the nitro and carbamoyl functional groups on the spectral properties of the benzoic acid scaffold. The strong electron-withdrawing nature of the nitro group leads to significant deshielding of protons and carbons in the NMR spectra and a bathochromic shift in the UV-Vis spectrum. The carbamoyl group also contributes to the electronic landscape, and its characteristic IR absorptions are readily identifiable. This guide provides a foundational understanding for the spectroscopic characterization of these and related substituted benzoic acids, which is invaluable for researchers in synthetic chemistry, drug discovery, and materials science.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Carbamoyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 2-Carbamoyl-3-nitrobenzoic acid requires a thorough understanding of its potential hazards and adherence to strict protocols. This guide provides an in-depth, step-by-step approach to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound
  • Nitro Aromatic Compounds: The presence of the nitro group is a primary safety concern. Nitro compounds can be energetic and may decompose exothermically, particularly at elevated temperatures. Some nitroaromatics are known to be shock-sensitive or explosive, especially in a dry state.[1][2][3] While there is no specific data indicating that this compound is explosive, it is prudent to treat it with the caution afforded to this class of compounds.[4]

  • Benzoic Acid Derivatives: As a derivative of benzoic acid, it is an acidic compound. It may cause skin and eye irritation upon contact.[5][6][7] Inhalation of dust can lead to respiratory tract irritation.[5][6]

  • Toxicity: The toxicological properties of this compound have not been fully investigated.[7] Therefore, it is essential to assume the compound is toxic and to minimize exposure through all routes (inhalation, ingestion, and skin contact).[2]

Table 1: Hazard Profile of this compound (Inferred)

Hazard ClassPotential EffectsPrecautionary Measures
Reactivity Potentially shock-sensitive or explosive, especially when dry or heated. May react violently with bases and reducing agents.[1][4]Avoid heating, grinding, or subjecting to shock. Store away from incompatible materials.
Health Hazards Causes skin and eye irritation.[5][6] May cause respiratory irritation.[5][6] Unknown systemic toxicity.Wear appropriate Personal Protective Equipment (PPE). Handle in a chemical fume hood.
Environmental Unknown. Do not allow to enter drains or the environment.[8]Dispose of as hazardous chemical waste.
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound, it is imperative to have the correct safety measures in place.

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent contact.

Table 2: Required Personal Protective Equipment (PPE)

Body PartProtectionMaterial/StandardRationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally suitable for incidental contact.[2]To prevent skin contact and absorption.
Eyes/Face Safety goggles and face shieldANSI Z87.1 compliantTo protect against splashes and dust. A face shield is recommended when handling larger quantities or when there is a risk of energetic decomposition.[2]
Body Flame-resistant lab coatNomex or similarTo protect skin and clothing from spills and to provide a barrier in case of a flash fire.
Respiratory Not typically required if handled in a fume hood.NIOSH-approved respirator if a fume hood is not available or if dust generation is significant.[7]To prevent inhalation of airborne particles.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with all federal, state, and local regulations.[9][10] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11][12][13]

Step 1: Waste Segregation and Collection

  • Do not mix with other waste streams. Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[9][10][14]

  • Solid and liquid waste must be kept separate. [14]

  • Incompatible materials must be segregated. Do not store with bases, strong oxidizing agents, or reducing agents.[4]

Step 2: Containerization and Labeling

  • Use an appropriate container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[9][14][15] The container must be in good condition and compatible with the chemical.

  • Label the container clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and the associated hazards (e.g., "Irritant," "Potentially Reactive").[9][10][16]

Step 3: Storage of Hazardous Waste

  • Store in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[15][16]

  • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight. [4][9]

  • Secondary containment, such as a spill tray, is recommended to contain any potential leaks.[14]

  • Keep the container closed at all times, except when adding waste.[15]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on their procedures for hazardous waste pickup and disposal.

  • Waste must be disposed of through a licensed hazardous waste disposal facility. [9] Your EHS department will manage the "cradle-to-grave" tracking of the waste.[17]

  • Do not attempt to treat or neutralize the chemical waste yourself unless you have specific training and a validated procedure. Chemical treatment of nitro compounds can be hazardous if not performed correctly.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.[4]

    • If the spill is small and you are trained to handle it, wear appropriate PPE, and cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[7][18] Avoid creating dust.[7][8]

    • Clean the spill area with soap and water.[4]

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[4]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[6][7] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water and seek immediate medical attention.[7]

Waste Minimization

As part of responsible laboratory practice, always consider ways to minimize the generation of hazardous waste.[15]

  • Order only the quantity of chemical needed for your experiments. [15]

  • Maintain an accurate chemical inventory to avoid ordering duplicates. [15]

  • Consider microscale experiments where feasible to reduce the volume of waste produced. [15]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have 2-Carbamoyl-3-nitrobenzoic acid waste for disposal assess_hazards Assess Hazards (Irritant, Potentially Reactive) start->assess_hazards don_ppe Don PPE (Gloves, Goggles, Face Shield, Lab Coat) assess_hazards->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood collect_waste Collect waste in a dedicated, compatible, and sealed container. work_in_hood->collect_waste label_container Label container: 'Hazardous Waste', Chemical Name, Date, Hazards collect_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Institutional EHS for waste pickup store_saa->contact_ehs ehs_disposal EHS manages disposal via licensed facility contact_ehs->ehs_disposal end End: Waste Disposed Compliantly ehs_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your valuable research is conducted without compromise.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA)
  • Hazardous waste. Wikipedia.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Common Chemical and Physical Hazards in Labs. University of Rochester EHS.
  • Safeguarding Your Research: A Guide to Handling Nitroacetonitrile. Benchchem.
  • Safety Data Sheet - 2-Nitrobenzoic acid. Sigma-Aldrich.
  • Chemical Safety Protocol - Nitromethane. Vanderbilt University.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chemical Safety. Missouri S&T Environmental Health and Safety.
  • Safety Data Sheet - 2-Methyl-3-nitrobenzoic acid. Thermo Fisher Scientific.
  • This compound. PubChem.
  • Safety Data Sheet - 2-Chloro-3-nitrobenzoic acid. Fisher Scientific.
  • 3-Nitrobenzoic acid. Apollo Scientific.
  • 3-nitrobenzoic acid. Sdfine.
  • 3-Nitrobenzoic acid - Safety D
  • This compound. MySkinRecipes.
  • Material Safety Data Sheet - 3-Nitrobenzoic acid, 99%. Cole-Parmer.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 2-Carbamoyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 2-Carbamoyl-3-nitrobenzoic acid. The following protocols are designed to establish a self-validating system of safety, grounded in established chemical hazard principles and best practices for laboratory operations.

The guidance herein is synthesized from an analysis of the known hazards associated with the compound's functional groups—a nitroaromatic system, a carboxylic acid, and a carboxamide—and is supported by safety data for structurally similar molecules. Given that comprehensive hazard data for this compound is not fully available, a conservative approach based on analogous compounds is warranted to ensure the highest degree of safety.

Hazard Analysis: Understanding the Risks

This compound is classified with the following hazards:

  • Skin Irritation (H315) [1]

  • Serious Eye Irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to shield against dermal, ocular, and respiratory exposure. The nitro group, in particular, suggests caution, as nitroaromatic compounds can have other toxic effects. The fine, powdered nature of many such reagents also increases the risk of aerosolization and subsequent inhalation.

Core Protective Measures: The Non-Negotiable Baseline

A foundational layer of PPE is mandatory for any manipulation of this compound, regardless of the quantity. This baseline defense mitigates risks during routine handling, such as weighing and solution preparation.

  • Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[2]

  • Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes and airborne particles.[2][3] For procedures with a higher risk of splashing, a full face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile rubber gloves are a suitable choice for incidental contact.[2] It is critical to inspect gloves for any signs of degradation or perforation before each use.[2][4] For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always wash hands thoroughly after removing gloves.[2]

  • Protective Clothing: A standard laboratory coat must be worn and fully buttoned to protect the skin and personal clothing.[2] Ensure that appropriate, closed-toe footwear is worn at all times in the laboratory.[4]

PPE Escalation: Responding to Increased Risk

Certain laboratory procedures elevate the risk of exposure and require an enhanced PPE protocol. The key is to assess the procedure and scale the protective measures accordingly.

Risk Scenario Required PPE & Engineering Controls Rationale
Routine Handling (e.g., weighing, preparing solutions <1L) Chemical Fume Hood, Safety Goggles, Nitrile Gloves, Lab CoatStandard protocol to mitigate primary hazards of skin, eye, and respiratory irritation from dust or minor splashes.[1][2]
Generating Dust/Aerosols (e.g., sonicating, vigorous mixing) Chemical Fume Hood, Safety Goggles, Nitrile Gloves, Lab Coat, N95 Dust Mask (or higher)An N95 respirator provides an additional layer of protection against inhalation of fine particulates that may escape primary containment.[2]
Large-Scale Operations or Risk of Significant Splashing Chemical Fume Hood, Face Shield over Safety Goggles, Chemical-Resistant Apron over Lab Coat, Heavy-Duty GlovesA face shield and apron provide broader coverage against splashes. Heavier gloves offer greater protection during extended handling.
Spill Cleanup Full-face Respirator with Particulate Filter, Chemical-Resistant Suit or Gown, Heavy-Duty Gloves, BootsThis full-body protection is necessary to prevent extensive contact during spill management. A higher level of respiratory protection is crucial.[2]
Procedural Workflow for Safe Handling

The following step-by-step guide ensures a systematic and safe approach to working with this compound.

4.1. Preparation and Pre-Handling Inspection

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Assemble PPE: Gather all necessary PPE as determined by your risk assessment.

  • Inspect PPE: Carefully check all PPE for damage, such as cracks in goggles or tears in gloves, before use.[4] Do not use compromised equipment.

4.2. Handling Operations

  • Don PPE: Put on your lab coat, followed by safety goggles and any additional face protection. Don gloves last.

  • Conduct Work: Perform all manipulations of the solid compound within the fume hood.

  • Minimize Dust: Handle the material carefully to avoid generating dust. Use techniques like gentle scooping rather than pouring from a height.

4.3. Post-Handling and Decontamination

  • Clean Work Area: Decontaminate the work surface using appropriate methods.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[2] Do not eat, drink, or smoke in the work area.[2]

Emergency Response and Disposal

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.

5.2. Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, approved hazardous waste container. Do not empty into drains.[2][6]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with national and local regulations.[2]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection for this compound start Start: Handling this compound risk_assessment Assess Risk of Exposure (Dust, Splash, Quantity) start->risk_assessment routine Routine Handling (Small Scale) risk_assessment->routine Low dust_risk Risk of Dust/ Aerosol Generation risk_assessment->dust_risk Moderate spill_risk Large Spill or Major Splash Risk risk_assessment->spill_risk High ppe_routine Standard PPE: - Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat routine->ppe_routine ppe_dust Enhanced PPE: - Standard PPE - N95 Respirator dust_risk->ppe_dust ppe_spill Full Protection: - Full-Face Respirator - Chemical Suit - Heavy-Duty Gloves - Boots spill_risk->ppe_spill end Proceed with Caution ppe_routine->end ppe_dust->end ppe_spill->end

Caption: PPE selection workflow based on risk assessment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 99%.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Nitrobenzoic acid.
  • Sdfine. (n.d.). 3-nitrobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET - 2-Methyl-3-nitrobenzoic acid.
  • Thermo Fisher Scientific Chemicals, Inc. (2021). SAFETY DATA SHEET - 2-Nitrobenzoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-3-nitrobenzoic acid.
  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.